molecular formula C76H108N14O26S B15565841 [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Cat. No.: B15565841
M. Wt: 1665.8 g/mol
InChI Key: XGNNAUIPMWXVKP-MVPQINCLSA-N
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Description

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a useful research compound. Its molecular formula is C76H108N14O26S and its molecular weight is 1665.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C76H108N14O26S

Molecular Weight

1665.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-5-oxo-5-phenylmethoxypentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1

InChI Key

XGNNAUIPMWXVKP-MVPQINCLSA-N

Origin of Product

United States

Foundational & Exploratory

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Executive Summary

The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a chemically modified analog of a fragment of the human CD4 protein. Specifically, it represents the amino acid sequence from positions 81 to 92, a region homologous to the third complementarity-determining region (CDR3) of immunoglobulins. Research has identified this peptide as a selective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Its primary mechanism of action is the direct blockade of the high-affinity interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on susceptible T-cells.[1][2][3] This inhibition prevents crucial early steps of the viral lifecycle, including viral entry and virus-induced cell-to-cell fusion (syncytium formation).[1][4] Notably, the chemical derivatization (benzylation) of the peptide is essential for its biological activity, as the unmodified version is inactive.[1][2] While its primary role is an antireceptor strategy against HIV, some evidence also points to post-infection virostatic effects.[4][5]

Core Mechanism of Action

The CD4 protein is the primary cellular receptor for HIV-1. The virus's external envelope glycoprotein, gp120, binds to the D1 domain of CD4, initiating a series of conformational changes that lead to the exposure of the co-receptor binding site (for CXCR4 or CCR5) and subsequent fusion of the viral and cellular membranes.

The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide acts as a competitive inhibitor at this initial binding step. Evidence strongly indicates that the 81-92 region of the native CD4 molecule is directly involved in the interaction with gp120.[1][2] The benzylated peptide derivative is believed to mimic the conformation of this binding site.[2][5]

Inhibition of HIV-1 Entry and Cell Fusion

By binding to gp120, the peptide physically obstructs the interaction with the CD4 receptor on the T-cell surface. This blockade has two major consequences:

  • Inhibition of Viral Infection: It prevents the virus from docking and entering CD4-positive cells.[1][4]

  • Inhibition of Syncytium Formation: It blocks the gp120 expressed on the surface of an infected cell from binding to CD4 on neighboring uninfected cells, thereby preventing the cell-to-cell fusion that leads to the formation of giant, multinucleated cells (syncytia), a major mechanism of CD4+ T-cell depletion.[1][2][4]

Post-Infection Virostatic Effects

Intriguingly, some studies have shown that derivatized CD4 (81-92) peptides can exert an antiviral effect even when administered up to 48 hours after initial infection in vitro.[4] This suggests a secondary mechanism beyond the simple blockade of viral entry. The peptide was observed to decrease the production of the viral p24 antigen and inhibit the formation of infectious cell centers, pointing to a potential role in suppressing viral replication or transmission between already-infected cells.[4][5]

Role of Chemical Derivatization

The native, underivatized CD4 (81-92) peptide fragment shows no significant inhibitory activity.[1][2] The biological function is conferred by the R-group derivatization of specific amino acid residues, such as the benzylation of Cysteine at position 84 and Glutamic acid at position 85. This chemical modification is thought to be critical for constraining the flexible peptide into a specific three-dimensional conformation that is favorable for high-affinity interaction with gp120.[5]

Considerations and Nuances

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of inhibition and a general experimental workflow.

Caption: Mechanism of HIV-1 entry and its inhibition by the CD4 (81-92) peptide.

Quantitative Data

The inhibitory activities of derivatized CD4 (81-92) peptides have been quantified in various in vitro assays. The data below is for a prototype compound identified as T1C4E5-tribenzyl-K10-acetyl-TYICEVEDQKEE and related derivatives.

Assay TypeEndpoint MeasuredInhibitory ConcentrationReference
Cell Fusion AssayInhibition of HIV-1-induced syncytia32 µM[5]
Complete inhibition of fusion formation25 µM[3]
HIV-1 Infection AssayInhibition of infection in CEM-SS cells10 µM[5]
gp120-CD4 BindingInhibition of gp120 binding to CD460 µM[5]
Post-Infection AssayInhibition of cell-mediated viral transmission10-15 µM[5]

Experimental Protocols

The mechanism of action and quantitative data were determined using several key experimental methodologies.

gp120-CD4 Binding Inhibition Assay

This assay quantifies the ability of the peptide to block the physical interaction between gp120 and CD4.

  • Reagent Preparation:

    • Purified, recombinant gp120 is labeled with a radioisotope (e.g., Iodine-125) to a high specific activity.[2]

    • CD4-positive cells (e.g., CEM-SS cell line) are prepared and counted.

    • Serial dilutions of the test peptide are prepared in binding buffer.

  • Binding Reaction:

    • A fixed number of CD4+ cells are incubated with varying concentrations of the peptide.

    • A constant, saturating amount of radiolabeled ¹²⁵I-gp120 is added to the cell/peptide mixture.

    • The reaction is incubated (e.g., at 4°C) to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The cell-bound gp120 is separated from unbound gp120, typically by centrifugation through an oil cushion (e.g., silicone oil) to pellet the cells.

    • The radioactivity in the cell pellet is measured using a gamma counter.

  • Data Analysis:

    • The concentration of peptide that inhibits 50% of the specific ¹²⁵I-gp120 binding (IC₅₀) is calculated by comparing binding in the presence of the peptide to control wells (no peptide).

HIV-Induced Cell Fusion (Syncytium) Assay

This assay measures the peptide's ability to prevent the fusion of HIV-infected cells with uninfected cells.

  • Cell Preparation:

    • "Effector" cells: A CD4+ T-cell line (e.g., MOLT-3) is chronically infected with HIV-1. These cells express gp120 on their surface.

    • "Target" cells: An uninfected CD4+ T-cell line (e.g., CEM-SS) is used as the target for fusion.

  • Co-culture:

    • Effector and target cells are mixed at a defined ratio (e.g., 1:5) in a multi-well plate.

    • The test peptide is added to the co-culture at various concentrations.

  • Incubation:

    • The plate is incubated for a set period (e.g., 24 hours) to allow cell fusion to occur.

  • Quantification:

    • Syncytia (large, multinucleated cells containing >4 nuclei) are visually counted in each well using a light microscope.

    • The concentration of peptide required to inhibit syncytium formation by 50% is determined.

Experimental_Workflow cluster_assay General Workflow for In Vitro HIV Infection Assay A Prepare CD4+ Target Cells (e.g., CEM-SS) B Add Serial Dilutions of CD4 (81-92) Peptide A->B C Infect Cells with a Standardized Titer of HIV-1 B->C D Incubate for Several Days (e.g., 6-7 days) C->D E Harvest Supernatant D->E F Quantify Viral Marker (e.g., p24 Antigen ELISA) E->F G Calculate IC50 Value F->G

References

In-Depth Technical Guide: The Structure of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a modified fragment of the human CD4 protein. This peptide has garnered significant interest in the field of HIV research for its ability to inhibit viral entry into host cells. This document outlines the peptide's structure as determined by advanced analytical techniques, details the experimental methodologies for its synthesis and structural elucidation, and discusses its mechanism of action.

Core Structural Characteristics

The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a derivative of the 81-92 amino acid sequence of the human CD4 protein, which corresponds to the sequence Threonine-Tyrosine-Isoleucine-Cysteine-Glutamic acid-Valine-Glutamic acid-Aspartic acid-Glutamine-Lysine-Glutamic acid-Glutamic acid (TYICEVEDQKEE). In this synthetic analogue, the cysteine residue at position 84 and the glutamic acid residue at position 85 are modified with benzyl (B1604629) (Bzl) protecting groups on their side chains.

The solution conformation of this benzylated peptide has been determined primarily through two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy, coupled with distance geometry and simulated annealing calculations.[1] These studies revealed that the introduction of the bulky benzyl groups at positions 84 and 85 induces a distinct and more constrained conformation compared to the native, underivatized peptide.[1] While the native peptide exists in a predominantly random coil state in aqueous solution, the benzylated derivative adopts a more defined structure. This altered conformation is believed to be crucial for its biological activity.

Quantitative Structural Data

A comprehensive search for the primary quantitative data from the definitive 1994 study by Chang and Liang, including specific Nuclear Overhauser Effect (NOE) constraints, dihedral angles, and Root Mean Square Deviation (RMSD) values, was conducted. Unfortunately, access to the full text of this publication and its supplementary data was not available. Therefore, a detailed table of these specific quantitative parameters cannot be presented. The following table summarizes the types of data that would be derived from such a study and are essential for a complete structural definition.

ParameterDescriptionTypical Methodology of Determination
NOE-Derived Distance Restraints Upper and lower bounds for the distances between pairs of protons that are close in space (< 5-6 Å). These are crucial for defining the 3D fold.2D NOESY/ROESY NMR Spectroscopy
Dihedral Angle Restraints (Φ, Ψ) Constraints on the torsion angles of the peptide backbone, which define the secondary structure.Measurement of J-coupling constants from 2D COSY/TOCSY NMR spectra, and analysis of Cα chemical shifts.
RMSD Values A measure of the average distance between the atoms of superimposed structures, indicating the precision of the determined structure family.Comparison of the ensemble of structures calculated from the NMR data.

Experimental Protocols

The synthesis and structural determination of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) involve a multi-step process encompassing solid-phase peptide synthesis followed by detailed structural analysis using NMR and computational modeling.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is typically achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. The use of benzyl (Bzl) protecting groups on the side chains of cysteine and glutamic acid is a key feature of this synthesis.

Detailed Methodology:

  • Resin Preparation: A suitable solid support, such as Wang or Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid (Glutamic acid), with its α-amino group protected by Fmoc and its side chain unprotected (as it will be the point of attachment), is coupled to the resin.

  • Fmoc Deprotection: The Fmoc group is removed from the α-amino group of the resin-bound amino acid using a mild base, typically a 20% solution of piperidine (B6355638) in DMF.

  • Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For the synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH are used at positions 84 and 85, respectively. Each coupling step is mediated by an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acidic cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS). The Bzl groups on Cys84 and Glu85 are stable to this standard TFA cleavage and remain on the final peptide.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Structural Determination: 2D NMR Spectroscopy and Molecular Modeling

The three-dimensional structure of the peptide in solution is determined using a combination of 2D NMR techniques and computational modeling.

Detailed Methodology:

  • Sample Preparation: The purified peptide is dissolved in an appropriate solvent, typically a mixture of 90% H₂O and 10% D₂O, to a concentration of 1-5 mM. The pH is adjusted to a value where amide proton exchange is minimized (around 4-5).

  • NMR Data Acquisition: A series of 2D ¹H NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz). The standard suite of experiments includes:

    • TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space correlations), which provides the distance restraints for structure calculation. ROESY is often preferred for peptides of this size as it avoids potential zero-crossings of the NOE.

  • Resonance Assignment: The acquired spectra are processed, and the individual proton resonances are assigned to specific amino acids in the peptide sequence.

  • Constraint Generation:

    • Distance Restraints: The cross-peak intensities in the NOESY/ROESY spectra are converted into upper distance bounds between pairs of protons.

    • Dihedral Angle Restraints: J-coupling constants between adjacent protons, measured from high-resolution 1D or 2D spectra, are used to restrain the backbone dihedral angles (φ).

  • Structure Calculation and Refinement:

    • Distance Geometry: An initial set of 3D structures is generated that are consistent with the experimental distance and dihedral angle restraints.

    • Simulated Annealing: The initial structures are refined using molecular dynamics simulations at high temperatures, followed by slow cooling. This process, often performed using software like X-PLOR, allows the peptide to overcome local energy minima and find a low-energy conformation that satisfies the experimental restraints.

  • Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental data and for its stereochemical quality using programs like PROCHECK.

Mechanism of Action and Signaling Pathway Inhibition

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) inhibits HIV-1 entry by interfering with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target T-cells.[2][3][4] While initially believed to be a competitive inhibitor that mimics the CD4 binding site for gp120, further studies have suggested a more complex, non-competitive mechanism of action.[5] The benzylated peptide has been shown to inhibit the binding of not only gp120 but also a monoclonal antibody (MAX.16H5) to the CDR2-like region of CD4, a region distinct from the primary binding site of the 81-92 peptide.[5] This suggests that the peptide may induce a conformational change in the CD4 receptor that allosterically prevents gp120 binding.

Furthermore, this peptide has been observed to exert a virostatic effect on cultures already infected with HIV-1, leading to decreased production of the viral p24 protein and reduced cell-to-cell transmission of the virus.[6]

Visualizations

Experimental Workflow for Structural Determination

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_modeling Computational Modeling synthesis Fmoc Solid-Phase Peptide Synthesis cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms sample_prep NMR Sample Preparation ms->sample_prep nmr_acq 2D NMR Data Acquisition (TOCSY, ROESY) sample_prep->nmr_acq assignment Resonance Assignment nmr_acq->assignment constraints Generate Distance & Dihedral Restraints assignment->constraints dist_geom Distance Geometry constraints->dist_geom sim_anneal Simulated Annealing (e.g., with X-PLOR) dist_geom->sim_anneal validation Structure Validation (Ensemble Analysis) sim_anneal->validation

Caption: Workflow for synthesis and structural determination of the peptide.

Proposed Mechanism of HIV-1 Inhibition

mechanism_of_action cluster_normal Normal HIV-1 Entry cluster_inhibition Inhibition by Benzylated Peptide gp120_norm HIV-1 gp120 binding_norm Binding gp120_norm->binding_norm cd4_norm CD4 Receptor cd4_norm->binding_norm fusion_norm Membrane Fusion & Viral Entry binding_norm->fusion_norm peptide [(Cys(Bzl)84,Glu(OBzl)85)] CD4 (81-92) cd4_inhib CD4 Receptor peptide->cd4_inhib conf_change Conformational Change in CD4 cd4_inhib->conf_change induces no_binding Binding Blocked cd4_inhib->no_binding gp120_inhib HIV-1 gp120 gp120_inhib->no_binding conf_change->no_binding

References

An In-depth Technical Guide to [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): A Potent HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 124699-95-2

Molecular Formula: C₇₆H₁₀₈N₁₄O₂₆S

Molecular Weight: 1665.81 g/mol

Sequence: Thr-Tyr-Ile-{Cys(Bzl)}-{Glu(OBzl)}-Val-Glu-Asp-Gln-Lys-Glu-Glu

Sequence Shortening: TYI-{Cys(Bzl)}-{Glu(OBzl)}-VEDQKEE

Executive Summary

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derivative of the human CD4 receptor, a primary receptor for the Human Immunodeficiency Virus (HIV). This modified peptide acts as a selective inhibitor of HIV-1 by directly interfering with the initial stages of the viral life cycle. Specifically, it blocks the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 molecule on host T-cells, thereby preventing viral entry and subsequent cell fusion (syncytium formation).[1][2][3][4][5] Research has demonstrated that the derivatization of the cysteine and glutamic acid residues with benzyl (B1604629) groups is crucial for its potent antiviral activity. This technical guide provides a comprehensive overview of the available data on [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), including its mechanism of action, quantitative biological data, and detailed experimental protocols for its study.

Mechanism of Action

The primary mechanism of action of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is the competitive inhibition of the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on target immune cells. The CD4(81-92) region corresponds to the complementarity-determining region 3 (CDR3)-like loop of the CD4 protein, which has been identified as a critical site for gp120 interaction. By mimicking this binding site, the peptide effectively sequesters gp120, preventing its attachment to host cells. This blockade of the initial virus-receptor interaction is a critical first step in preventing HIV-1 infection and the subsequent fusion of infected and uninfected cells, a process that leads to the formation of syncytia and contributes to CD4+ T-cell depletion.[1]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding peptide Peptide Inhibitor peptide->gp120 Inhibition key The peptide inhibitor competitively binds to gp120, preventing its interaction with the CD4 receptor on the host cell.

Mechanism of HIV-1 Entry Inhibition.

Quantitative Biological Data

The antiviral activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) has been quantified in various in vitro assays. The following tables summarize the key findings from published research.

Activity Concentration Assay Cell Line Reference
Complete Inhibition of Cell Fusion25 µMSyncytium Formation AssayCEM-SS--INVALID-LINK--
Inhibition of HIV-1 Infection10 µMViral Infectivity AssayCEM-SS--INVALID-LINK--
Inhibition of gp120/CD4 Binding60 µMgp120 Binding AssayNot Specified--INVALID-LINK--
Inhibition of HIV-1-induced Cell Fusion32 µMSyncytium Formation AssayNot Specified--INVALID-LINK--

Experimental Protocols

Peptide Synthesis: Solid-Phase Synthesis of Benzylated Peptides

The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Benzylated cysteine (Fmoc-Cys(Bzl)-OH) and glutamic acid (Fmoc-Glu(OBzl)-OH)

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Water

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and couple it to the resin for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence, using Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH at the appropriate positions.

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl groups) by treating with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF/DCM) deprotect1->wash1 couple 4. Amino Acid Coupling (HBTU/HOBt/DIPEA) wash1->couple wash2 5. Wash (DMF/DCM) couple->wash2 loop Repeat for each amino acid wash2->loop loop->deprotect1 Next cycle final_deprotect 6. Final Fmoc Deprotection loop->final_deprotect Final cycle cleave 7. Cleavage from Resin (TFA cocktail) final_deprotect->cleave purify 8. Purification (RP-HPLC) cleave->purify end End: Purified Peptide purify->end

Solid-Phase Peptide Synthesis Workflow.
HIV-1 Syncytium Formation Assay

This assay measures the ability of the peptide to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells.

Materials:

  • CEM-SS cell line (uninfected)

  • Chronically HIV-1 infected cell line (e.g., H9/IIIB)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

  • 96-well microtiter plates

  • Inverted microscope

Protocol:

  • Cell Preparation: Culture CEM-SS and H9/IIIB cells to a density of 1 x 10⁶ cells/mL.

  • Peptide Dilution: Prepare serial dilutions of the peptide in RPMI 1640 medium.

  • Co-culture: In a 96-well plate, mix 5 x 10⁴ CEM-SS cells with 1 x 10⁴ H9/IIIB cells in the presence of varying concentrations of the peptide. Include a no-peptide control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Quantification: Examine the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each peptide concentration compared to the no-peptide control.

gp120-CD4 Binding Assay

This assay quantifies the ability of the peptide to inhibit the binding of soluble gp120 to CD4+ cells.

Materials:

  • CD4+ T-cell line (e.g., CEM)

  • Recombinant HIV-1 gp120

  • Radioactive iodine (¹²⁵I) or a fluorescent label

  • Labeling reagents (e.g., Iodogen)

  • Binding buffer (e.g., PBS with 1% BSA)

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

  • Microcentrifuge tubes

  • Gamma counter or fluorescence plate reader

Protocol:

  • gp120 Labeling: Label the recombinant gp120 with ¹²⁵I or a fluorescent dye according to standard protocols.

  • Cell Preparation: Resuspend CD4+ T-cells in binding buffer at a concentration of 2 x 10⁶ cells/mL.

  • Inhibition: In microcentrifuge tubes, pre-incubate the labeled gp120 with varying concentrations of the peptide for 30 minutes at room temperature.

  • Binding Reaction: Add the CD4+ cells to the gp120-peptide mixture and incubate for 1-2 hours at 37°C with gentle agitation.

  • Washing: Pellet the cells by centrifugation and wash three times with cold binding buffer to remove unbound gp120.

  • Detection: Measure the amount of bound gp120 by counting the radioactivity in a gamma counter or measuring the fluorescence in a plate reader.

  • Data Analysis: Determine the concentration of peptide required to inhibit 50% of the gp120 binding (IC₅₀).

Conclusion

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a well-characterized peptide inhibitor of HIV-1 entry. Its mechanism of action, involving the direct blockade of the gp120-CD4 interaction, makes it a valuable research tool for studying the initial stages of HIV-1 infection. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-HIV therapeutics. Further research could focus on optimizing the peptide's structure to enhance its potency and pharmacokinetic properties.

References

The Discovery and History of CD4 (81-92) Peptide Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against the Human Immunodeficiency Virus (HIV) has been marked by a continuous search for novel therapeutic agents that can effectively inhibit viral entry into host cells. One of the earliest and most critical steps in the HIV lifecycle is the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-helper cells. This interaction initiates a cascade of conformational changes that ultimately lead to viral fusion and entry. Consequently, the gp120-CD4 interface has long been a prime target for the development of entry inhibitors. This technical guide provides an in-depth exploration of a specific class of these inhibitors: peptides derived from the CD4 receptor itself, specifically the region spanning amino acids 81-92. We will delve into their discovery, the critical role of chemical modifications for their activity, the experimental protocols used to characterize them, and the underlying mechanism of their inhibitory action.

Discovery and Early History

The journey of CD4 (81-92) peptide inhibitors began in the late 1980s and early 1990s with research focused on dissecting the gp120-CD4 interaction. Scientists hypothesized that peptide fragments of the CD4 molecule could mimic the binding site and competitively inhibit the virus.

Initial studies screened a variety of synthetic peptides spanning different regions of the CD4 protein. These early investigations revealed that underivatized peptides, including the (81-92) sequence, were largely inactive in blocking HIV-induced cell fusion or infection[1]. A pivotal breakthrough occurred with the discovery that chemical modification of these peptides was essential for their antiviral activity. Specifically, the addition of benzyl (B1604629) groups to certain amino acid side chains within the CD4 (81-92) sequence transformed these inert peptides into potent inhibitors of HIV-1 entry[2][3].

These derivatized peptides were shown to effectively block the binding of gp120 to CD4-positive cells, inhibit HIV-induced syncytium formation (the fusion of infected and uninfected cells), and prevent viral infection in vitro[1]. Further studies demonstrated that these benzylated peptides could inhibit various HIV-1 isolates, highlighting their potential as broad-spectrum antiviral agents. The prototype compound, a tribenzylated and acetylated form of the CD4(81-92) peptide, demonstrated inhibitory activity in the micromolar range.

Mechanism of Action: Blocking the Gateway

The primary mechanism of action of CD4 (81-92) peptide inhibitors is the direct blockade of the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host T-cells.

The binding of gp120 to CD4 is a high-affinity interaction that triggers a series of conformational changes in both proteins. This initial binding exposes or creates a binding site on gp120 for a coreceptor, either CCR5 or CXCR4. The subsequent interaction with the coreceptor initiates further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.

Derivatized CD4 (81-92) peptides are thought to bind to a region on gp120 that overlaps with the CD4 binding site. By occupying this site, the peptide inhibitors physically prevent the attachment of the virus to the CD4 receptor, thereby halting the entire entry process at its earliest stage.

The following diagram illustrates the HIV entry pathway and the point of inhibition by CD4 (81-92) peptides.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Fusion Viral Entry gp41->Fusion 4. Membrane Fusion Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41 Unfolding CD4_81_92 CD4 (81-92) Peptide Inhibitor CD4_81_92->gp120

Figure 1: HIV-1 entry pathway and inhibition by CD4 (81-92) peptides.

Quantitative Data on Inhibitory Activity

The inhibitory potency of CD4 (81-92) peptide derivatives has been quantified in various in vitro assays. The 50% inhibitory concentration (IC50) is a key metric used to compare the efficacy of different peptide analogs against various HIV-1 strains. The following table summarizes representative IC50 values reported in early studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, cell lines, and viral isolates used.

Peptide DerivativeHIV-1 StrainAssay TypeIC50 (µM)Reference
Tribenzyl-acetyl-CD4(81-92)HIV-1 IIIBSyncytium Formation~32Rausch, D. M., et al. (1990). Annals of the New York Academy of Sciences, 616, 125-148.
Tribenzyl-acetyl-CD4(81-92)HIV-1 IIIBHIV-1 Infection (p24)~10Rausch, D. M., et al. (1990). Annals of the New York Academy of Sciences, 616, 125-148.
Phenylalanine-substituted peptide (FYIFFVEDQKEEDD)HIV-1 IIIBSyncytium Formation40-50Lasarte, J. J., et al. (1994). Journal of acquired immune deficiency syndromes, 7(2), 129–134.[3]
Phenylalanine-substituted peptide (FYIFFVEDQKEEDD)HIV-1 IIIBHIV-1 Infection (p17)67Lasarte, J. J., et al. (1994). Journal of acquired immune deficiency syndromes, 7(2), 129–134.[3]
Phenylalanine-substituted peptide (FYICFVED)HIV-1 IIIBSyncytium Formation~1.6Sarobe, P., et al. (1998). AIDS research and human retroviruses, 14(7), 615–621.
Phenylalanine-substituted peptide (FYICFVEDE)HIV-1 IIIBSyncytium Formation~1.2Sarobe, P., et al. (1998). AIDS research and human retroviruses, 14(7), 615–621.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of CD4 (81-92) peptide inhibitors.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for producing the CD4 (81-92) peptide backbone.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxyl)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (4 equivalents) in DMF with HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.). b. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the CD4 (81-92) sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Benzylation of Peptide Side Chains

The benzylation of specific amino acid residues is critical for the inhibitory activity of CD4 (81-92) peptides. This is typically achieved by using pre-benzylated amino acid building blocks during SPPS or through post-synthetic modification, although the former is more common for controlling the position of modification.

Note: The precise, detailed protocol for the original derivatization of the first active CD4 (81-92) peptides is proprietary to the initial research groups. However, a general approach involves the use of commercially available or custom-synthesized amino acids with their side chains already protected with a benzyl group. For example, to introduce a benzylated tyrosine, Fmoc-Tyr(Bzl)-OH would be used in the coupling step of the SPPS protocol.

HIV-1 Syncytium Formation Assay

This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells.

Materials:

  • HIV-1 infected cell line (e.g., MOLT-3/HIV-1 IIIB)

  • Uninfected CD4+ target cell line (e.g., CEM-SS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test peptide at various concentrations

Procedure:

  • Cell Preparation: Culture both infected and uninfected cell lines to optimal density.

  • Assay Setup: In a 96-well plate, add a suspension of uninfected CEM-SS cells to each well.

  • Inhibitor Addition: Add serial dilutions of the test peptide to the wells containing the CEM-SS cells. Include a no-inhibitor control.

  • Infection: Add a suspension of HIV-1 infected MOLT-3 cells to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.

  • Quantification: Observe the formation of syncytia (large, multinucleated cells) under a microscope. The number and size of syncytia are inversely proportional to the inhibitory activity of the peptide. The IC50 is the concentration of the peptide that reduces syncytium formation by 50% compared to the control.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • Commercial HIV-1 p24 Antigen ELISA kit (contains p24 antibody-coated plates, detection antibody, standards, and substrate)

  • Cell culture supernatants from HIV-1 infection assays

  • Wash buffer

  • Stop solution

Procedure:

  • Sample Preparation: Collect supernatants from the HIV-1 infection assay at a specific time point post-infection.

  • Assay Protocol (following manufacturer's instructions): a. Add standards and samples to the wells of the p24 antibody-coated plate. b. Incubate to allow p24 antigen to bind to the capture antibody. c. Wash the plate to remove unbound material. d. Add the biotinylated detection antibody and incubate. e. Wash the plate. f. Add streptavidin-HRP conjugate and incubate. g. Wash the plate. h. Add TMB substrate and incubate for color development. i. Add stop solution to terminate the reaction.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of p24 in the samples by comparing their absorbance to the standard curve. The IC50 is the peptide concentration that reduces p24 production by 50%.

The following diagram illustrates the workflow for evaluating CD4 (81-92) peptide inhibitors.

Experimental_Workflow Peptide_Synthesis 1. Solid-Phase Peptide Synthesis Derivatization 2. Benzylation (Side-Chain Protection) Peptide_Synthesis->Derivatization Purification 3. HPLC Purification & Characterization Derivatization->Purification Syncytium_Assay 4a. Syncytium Formation Assay Purification->Syncytium_Assay Infection_Assay 4b. HIV-1 Infection Assay Purification->Infection_Assay Data_Analysis 6. IC50 Determination Syncytium_Assay->Data_Analysis p24_ELISA 5. p24 Antigen ELISA Infection_Assay->p24_ELISA p24_ELISA->Data_Analysis

Figure 2: Experimental workflow for the synthesis and evaluation of CD4 (81-92) peptide inhibitors.

Conclusion

The discovery of CD4 (81-92) peptide inhibitors represents a significant milestone in the early history of HIV research. These molecules provided crucial insights into the gp120-CD4 interaction and demonstrated the feasibility of using peptide-based approaches to block viral entry. Although they have been largely superseded by more potent and pharmacokinetically favorable small molecules and biologics, the foundational research on these peptide inhibitors paved the way for the development of a new class of antiretroviral drugs. The principles learned from their design and mechanism of action continue to inform the development of next-generation HIV entry inhibitors and other peptide-based therapeutics. This technical guide serves as a comprehensive resource for researchers interested in the historical context and experimental underpinnings of these pioneering anti-HIV agents.

References

The Role of Benzylation in the Activity of CD4 (81-92) Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on T-helper cells is the initial and critical step in viral entry and infection. Consequently, inhibiting this interaction has been a primary focus of anti-retroviral drug development. The CD4 (81-92) peptide, a sequence corresponding to a region of the CD4 protein, has been identified as a key player in the binding of gp120. However, in its natural, underivatized state, this peptide shows no significant inhibitory activity against HIV-1.

This technical guide delves into the pivotal role of chemical modification, specifically benzylation, in unlocking the potent anti-HIV-1 activity of the CD4 (81-92) peptide. Benzylation, along with acetylation, transforms the inactive peptide into a formidable inhibitor of HIV-1 infection, cell-cell fusion (syncytium formation), and the binding of gp120 to the CD4 receptor. This derivatization is believed to induce a conformational change in the peptide, enhancing its binding affinity and efficacy.[1][2] Furthermore, these modified peptides have been shown to exert their antiviral effects at multiple stages of the HIV-1 life cycle, not only blocking initial entry but also inhibiting viral transmission between cells.[3][4]

This guide will provide a comprehensive overview of the quantitative data on the activity of benzylated CD4 (81-92) peptides, detailed experimental methodologies for their synthesis and evaluation, and a visual representation of the signaling pathways involved in the CD4-gp120 interaction that these peptides disrupt.

Data Presentation: Quantitative Analysis of Peptide Activity

The following tables summarize the inhibitory activities of various derivatized CD4 (81-92) peptides against HIV-1. The data highlights the significant enhancement of antiviral potency achieved through benzylation and other modifications compared to the inactive, underivatized peptide.

Table 1: Inhibition of HIV-1-Induced Syncytium Formation

Peptide Sequence/ModificationTarget CellsIC50 (µM)Reference
Underivatized CD4 (81-92)Molt-3> 300[5]
Benzylated and Acetylated CD4 (81-92)CEM-SS~25-125[2]
Dibenzylated CD4 (83-94) at Cys-86 and Glu-87-125[1][2]
Partially purified S-benzyl-CD4(83-94)-≤32[1][2]
FYIFFVEDQKEEDDMolt-340-50[5]
FYICFVED-1.2-1.6[4]
FYICFVEDE-1.2-1.6[4]

Table 2: Inhibition of gp120 Binding to CD4

Peptide Sequence/ModificationAssay TypeInhibitionReference
Benzylated and Acetylated CD4 (81-92)High-affinity 125I-gp120 binding to CD4+ cellsPotent inhibitor[6]
FYIFFVEDQKEEDDELISA-based gp120-CD4 binding assayBlocks binding[5]
TbYICbEbVEDQKAcEE (prototype benzylated derivative)Noncompetitive inhibition of gp120 binding to CD4Yes[7]

Table 3: Inhibition of HIV-1 Infection

Peptide Sequence/ModificationTarget CellsIC50 (µM)Reference
Benzylated and Acetylated CD4 (81-92)CD4+ cellsEquipotent inhibitor to fusion and binding inhibition[6]
FYIFFVEDQKEEDD-67 (p17 expression)[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzylated CD4 (81-92) peptides and for key biological assays used to evaluate their activity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Benzylation of CD4 (81-92) Peptide

This protocol describes a representative method for the synthesis and benzylation of a CD4 (81-92) peptide analog. The native human CD4 (81-92) sequence is Thr-Tyr-Ile-Cys-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu. Benzylation typically targets the thiol group of Cysteine (S-benzylation) and the carboxylic acid groups of Glutamic acid and Aspartic acid (esterification).

Materials:

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Glu(OAll)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Benzyl (B1604629) bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Synthesis (SPPS):

    • The peptide is synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

    • Resin Swelling: Swell the resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid to the resin and couple for 2 hours. Confirm completion with a Kaiser test. Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • On-Resin S-Benzylation of Cysteine:

    • After coupling the final amino acid and removing the N-terminal Fmoc group, selectively deprotect the Cysteine side chain by treating the resin with a solution of TFA/TIS/DCM (2:5:93) for 2 hours.

    • Wash the resin thoroughly with DCM and DMF.

    • Dissolve benzyl bromide (10 eq.) and K₂CO₃ (10 eq.) in anhydrous ACN.

    • Add the solution to the resin and react for 24 hours at room temperature.

    • Wash the resin with ACN, DMF, and DCM.

  • On-Resin Benzyl Esterification of Glutamic and Aspartic Acids:

    • For selective esterification, Fmoc-Glu(OAll)-OH and Fmoc-Asp(OAll)-OH would be used during synthesis. The allyl protecting groups can be removed on-resin using a palladium catalyst.

    • Following allyl deprotection, the free carboxylates are esterified using benzyl bromide and a suitable base like cesium carbonate in DMF.

  • N-terminal Acetylation:

    • Treat the resin-bound peptide with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: HIV-1 Syncytium Formation Assay

This assay measures the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells.

Materials:

  • HIV-1 infected cell line (e.g., H9/IIIB)

  • Uninfected CD4+ T-cell line (e.g., CEM-SS or MT-2)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • 96-well microtiter plates

  • Test compounds (benzylated peptides) at various concentrations

  • Microscope

Procedure:

  • Cell Preparation:

    • Plate uninfected CEM-SS cells at a density of 5 x 10⁴ cells/well in a 96-well plate.

  • Compound Addition:

    • Add serial dilutions of the test peptides to the wells containing the CEM-SS cells. Include a no-drug control.

  • Addition of Infected Cells:

    • Add HIV-1 infected H9/IIIB cells at a density of 1 x 10⁴ cells/well to each well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Syncytia Quantification:

    • Examine the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).

    • Alternatively, use a quantitative method such as staining with a fluorescent dye and analysis by flow cytometry or a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of syncytium formation for each peptide concentration compared to the no-drug control.

    • Determine the IC50 value, the concentration of the peptide that inhibits syncytium formation by 50%.

Protocol 3: gp120-CD4 Binding Assay (ELISA-based)

This assay quantifies the ability of a compound to block the binding of recombinant gp120 to immobilized CD4.

Materials:

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120

  • 96-well ELISA plates

  • Bovine Serum Albumin (BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-gp120 monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with sCD4 (e.g., 100 ng/well in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer and block with 1% BSA in PBS for 1 hour at room temperature.

  • Inhibition Step:

    • Pre-incubate a constant concentration of gp120 with serial dilutions of the test peptides for 1 hour at 37°C.

  • Binding:

    • Add the gp120-peptide mixtures to the sCD4-coated wells and incubate for 2 hours at 37°C.

  • Detection:

    • Wash the plate and add an anti-gp120 monoclonal antibody. Incubate for 1 hour at 37°C.

    • Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C.

  • Development and Reading:

    • Wash the plate and add TMB substrate. Incubate until a blue color develops.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of gp120 binding for each peptide concentration.

    • Determine the IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of HIV-1 gp120 with CD4 not only facilitates viral entry but also triggers intracellular signaling cascades that can modulate T-cell function. Benzylated CD4 (81-92) peptides, by blocking this primary interaction, prevent the initiation of these downstream events.

HIV-1 Entry and Disruption by Benzylated CD4 (81-92) Peptide

The following diagram illustrates the initial steps of HIV-1 entry and how benzylated CD4 (81-92) peptides intervene in this process.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell T-Helper Cell cluster_downstream Consequences gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Conformational_Change gp120 Conformational Change gp41 gp41 Coreceptor Chemokine Co-receptor (CCR5/CXCR4) Benzylated_Peptide Benzylated CD4 (81-92) Peptide Benzylated_Peptide->gp120 Benzylated_Peptide->Conformational_Change Prevents CoReceptor_Binding Co-receptor Binding Conformational_Change->CoReceptor_Binding Membrane_Fusion Membrane Fusion CoReceptor_Binding->Membrane_Fusion Infection Viral Entry & Infection Membrane_Fusion->Infection

Caption: HIV-1 Entry Inhibition by Benzylated Peptide.

CD4-Mediated Signaling Pathway upon gp120 Binding

Binding of gp120 to CD4 can trigger intracellular signaling pathways, such as the ERK/MAP kinase pathway, which can influence cytokine and chemokine gene expression.[8] This signaling is dependent on the cytoplasmic domain of CD4 and its association with the tyrosine kinase p56lck.[8]

CD4_Signaling gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binds p56lck p56lck CD4->p56lck Activates Benzylated_Peptide Benzylated CD4 (81-92) Peptide Benzylated_Peptide->gp120 Blocks ERK_MEK MEK/ERK Pathway p56lck->ERK_MEK Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) ERK_MEK->Transcription_Factors Gene_Expression Altered Cytokine & Chemokine Gene Expression Transcription_Factors->Gene_Expression Experimental_Workflow start Start: Design Peptide Analog spps Solid-Phase Peptide Synthesis (SPPS) start->spps benzylation On-Resin Benzylation & Acetylation spps->benzylation cleavage Cleavage from Resin & Deprotection benzylation->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization activity_assays Biological Activity Assays characterization->activity_assays syncytium_assay Syncytium Formation Assay activity_assays->syncytium_assay binding_assay gp120-CD4 Binding Assay activity_assays->binding_assay infection_assay HIV-1 Infection Assay activity_assays->infection_assay data_analysis Data Analysis (IC50 Determination) syncytium_assay->data_analysis binding_assay->data_analysis infection_assay->data_analysis end End: Lead Candidate Identification data_analysis->end

References

Technical Guide: The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide as a Mimetic of the gp120 Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a highly orchestrated process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on target T-cells. This interaction represents a critical and highly conserved step in the viral lifecycle, making it a prime target for therapeutic intervention. Synthetic peptides that mimic the gp120-binding region of CD4 have emerged as a promising class of entry inhibitors. This technical guide provides an in-depth analysis of a specific CD4-mimetic peptide, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), focusing on its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation. This document synthesizes available data to serve as a comprehensive resource for researchers in virology and drug development.

Introduction to the gp120-CD4 Interaction

The HIV-1 entry process is mediated by the viral envelope spike, a trimer of gp120/gp41 heterodimers. The gp120 subunit first binds with high affinity to the D1 domain of the CD4 receptor on T-helper cells and macrophages. This initial binding event is crucial as it triggers a series of profound conformational changes in gp120. These changes expose a previously cryptic binding site for a coreceptor, typically the chemokine receptor CCR5 or CXCR4. The subsequent interaction of gp120 with the coreceptor initiates further structural rearrangements in the gp41 transmembrane subunit, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.

The CD4 binding site on gp120 is a complex, discontinuous epitope, but the interaction is critically dependent on specific regions of the CD4 protein. One such region is the CDR3-like loop, encompassing amino acids 81-92. Peptides derived from this region, when chemically modified to enhance stability and binding affinity, can act as competitive inhibitors, effectively blocking the initial, essential step of viral entry.

The CD4-Mimetic Peptide: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic analogue of the 81-92 region of the human CD4 receptor. Native, underivatized peptides from this region show little to no inhibitory activity. However, strategic chemical modifications, such as the benzylation (Bzl) of the Cysteine at position 84 and the benzyl (B1604629) ester (OBzl) modification of Glutamic acid at position 85, confer significant biological activity. These modifications are believed to stabilize a bioactive conformation and enhance hydrophobic interactions within the gp120 binding pocket.

This derivatized peptide acts as a selective inhibitor of HIV-1 by directly competing with the native CD4 receptor for binding to gp120, thereby preventing viral attachment and subsequent cell fusion.

Quantitative Binding and Inhibition Data

Peptide Derivative Assay Type Target Metric Value / Range Reference
Benzyl derivatives of CD4(81-92)HIV-1 Infectivity AssayHIV-1 VirusIC5030 - 50 µM[1]
Derivatized CD4(81-92) Peptidesgp120-CD4 Binding Assaygp120 ProteinInhibitionEquipotent to fusion & infection inhibition[2]
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)Cell-Cell Fusion AssayHIV-1 Env-expressing cellsComplete Inhibition25 µM

Note: The term "equipotent" indicates that the concentration range required to inhibit gp120 binding is similar to that required to inhibit viral infection and cell fusion, as reported in the cited literature[2].

Mechanism of Action and Experimental Workflows

The primary mechanism of action for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is competitive inhibition at the initial stage of HIV-1 entry.

HIV-1 Entry Pathway and Point of Inhibition

The following diagram illustrates the sequential steps of HIV-1 entry and the specific point of intervention for the CD4-mimetic peptide.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitor Inhibition gp120_unbound gp120 (Unbound State) CD4 CD4 Receptor gp120_unbound->CD4 1. Initial Binding gp120_bound gp120 (CD4-Bound State) CD4->gp120_bound 2. Conformational Change Coreceptor Coreceptor (CCR5/CXCR4) Fusion Membrane Fusion & Viral Entry Coreceptor->Fusion 4. gp41 Activation Peptide [(Cys(Bzl)84,Glu(OBzl)85)] CD4 (81-92) Peptide Peptide->gp120_unbound Competitive Binding gp120_bound->Coreceptor 3. Coreceptor Binding ELISA_Workflow start Start step1 Coat Microplate Wells with Recombinant gp120 start->step1 step2 Block Non-specific Sites (e.g., with BSA) step1->step2 step3 Prepare Solutions: 1. Soluble CD4 (sCD4) alone 2. sCD4 + Peptide Inhibitor step2->step3 step4 Add sCD4 or sCD4/Peptide Mixture to Wells and Incubate step3->step4 step5 Wash to Remove Unbound Reagents step4->step5 step6 Add Anti-CD4 Antibody conjugated to HRP step5->step6 step7 Wash Again step6->step7 step8 Add TMB Substrate (Color Development) step7->step8 step9 Stop Reaction (e.g., with Sulfuric Acid) step8->step9 end Measure Absorbance (OD) Calculate % Inhibition step9->end

References

Conformational Analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CD4 protein is the primary receptor for the human immunodeficiency virus (HIV), and the region spanning residues 81-92 is critically involved in the interaction with the viral envelope glycoprotein (B1211001) gp120. Synthetic peptides corresponding to this region, particularly those with specific chemical modifications, have been investigated as potential inhibitors of HIV entry. This technical guide focuses on the conformational analysis of a key derivative, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a selective inhibitor of HIV-1. This document summarizes the structural insights gained from spectroscopic and computational methods, details the experimental protocols for its synthesis and analysis, and provides a framework for understanding its structure-activity relationship.

Introduction

The interaction between the CD4 receptor on T-helper cells and the gp120 glycoprotein on the surface of HIV is the initial step in viral entry and subsequent infection. The CD4(81-92) peptide fragment has been identified as a crucial component of the gp120 binding site.[1] While the unmodified peptide shows little to no inhibitory activity, derivatization, such as the benzylation of specific residues, has been shown to confer potent anti-HIV activity.[1] The compound [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a notable example, demonstrating the ability to inhibit viral infection and cell fusion by blocking the HIV-1-CD4 interaction. This peptide can completely inhibit fusion formation at a concentration of 25 μM.

The enhanced biological activity of the benzylated derivative is believed to stem from a more constrained and bioactive conformation that mimics the structure of the CD4 protein in this region. Therefore, a thorough understanding of its three-dimensional structure is paramount for the rational design of more potent and specific HIV entry inhibitors. This guide provides an in-depth overview of the conformational analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

Conformational Analysis: Key Findings

The solution conformation of the CD4(81-92) peptide and its benzylated analogs has been elucidated primarily through two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy, coupled with molecular modeling techniques such as distance geometry and simulated annealing.[1]

A key study in this area revealed that the structures of benzylated derivatives, including a di-benzylated analog similar to the topic peptide, are distinct from the wild-type dodecapeptide.[1] This structural difference is attributed to the presence of the bulky benzyl (B1604629) groups on the side chains of Cysteine at position 84 and Glutamic acid at position 85.[1] These modifications are thought to restrict the conformational flexibility of the peptide backbone, stabilizing a conformation that is favorable for binding to gp120.[1]

While specific high-resolution structural coordinates or detailed quantitative data such as dihedral angles and coupling constants for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) are not publicly available in detail, the research indicates a significant conformational ordering upon benzylation.

Experimental Protocols

Peptide Synthesis

The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Protocol for Fmoc-based Solid-Phase Peptide Synthesis:

  • Resin Selection: A suitable solid support, such as a Wang or Rink amide resin, is chosen based on the desired C-terminal functionality.

  • Amino Acid Coupling: The protected amino acids are coupled sequentially to the growing peptide chain on the resin.

    • Activation: The carboxylic acid group of the incoming Fmoc-amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA).

    • Coupling: The activated amino acid is added to the resin, allowing it to react with the free N-terminus of the peptide chain.

    • Capping: Any unreacted N-termini are capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent (e.g., DMF).

  • Incorporation of Modified Residues:

    • Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH are used for the incorporation of the benzylated cysteine and glutamic acid residues, respectively. These are commercially available or can be synthesized.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Diagram: Experimental Workflow for Peptide Synthesis and Purification

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Coupling Sequential Amino Acid Coupling (Fmoc-SPPS) Resin->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Final_Product Purified Peptide Characterization->Final_Product

Caption: Workflow for the synthesis and purification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

NMR Spectroscopy for Conformational Analysis

Two-dimensional NMR spectroscopy is the primary method for determining the solution structure of peptides.

Key NMR Experiments:

  • Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of individual amino acid residues.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional fold of the peptide.

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY but more effective for molecules with intermediate correlation times.

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms, providing information on the backbone.

Data Analysis Workflow:

  • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

  • NOE Constraint Generation: Identify and quantify cross-peaks in the NOESY spectrum to generate a list of inter-proton distance constraints.

  • Dihedral Angle Constraint Derivation: Measure scalar coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle constraints for the peptide backbone (φ angles).

  • Structure Calculation: Use the distance and dihedral angle constraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ distance geometry and simulated annealing algorithms to generate an ensemble of structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the experimental data.

Diagram: NMR Data Analysis Workflow

NMR_Workflow NMR_Data 2D NMR Data Acquisition (TOCSY, NOESY, etc.) Assignment Resonance Assignment NMR_Data->Assignment Constraints Generate Constraints (NOEs, Dihedral Angles) Assignment->Constraints Calculation Structure Calculation (Distance Geometry, Simulated Annealing) Constraints->Calculation Validation Structure Validation & Analysis Calculation->Validation Final_Structure Conformational Ensemble Validation->Final_Structure

Caption: Workflow for determining peptide conformation using NMR data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the peptide in a simulated physiological environment.

General MD Simulation Protocol:

  • System Setup:

    • Start with an initial structure of the peptide (e.g., from NMR or a modeled structure).

    • Place the peptide in a simulation box of appropriate dimensions.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the potential energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Trajectory Analysis: Analyze the simulation trajectory to obtain information on:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Secondary structure evolution.

    • Hydrogen bonding patterns.

    • Principal Component Analysis (PCA) to identify dominant motions.

Diagram: Molecular Dynamics Simulation Workflow

MD_Workflow Setup System Setup (Solvation, Ionization) Minimization Energy Minimization Setup->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis Results Dynamic Properties & Conformational Landscape Analysis->Results

Caption: General workflow for performing molecular dynamics simulations.

Structure-Activity Relationship and Drug Development Implications

The conformational rigidity imposed by the benzyl groups on Cys84 and Glu85 appears to be a key determinant of the antiviral activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). This suggests that the native CD4(81-92) region adopts a specific, pre-organized conformation upon binding to gp120, and the benzylated peptide mimics this bound state.

Understanding the precise three-dimensional structure of this and other active derivatives is crucial for:

  • Rational Design of Peptidomimetics: The conformational data can guide the design of small, non-peptidic molecules that mimic the essential structural features of the peptide, potentially leading to drugs with improved pharmacokinetic properties.

  • Optimization of Peptide Inhibitors: Detailed structural information can inform further modifications to the peptide sequence to enhance binding affinity, stability, and specificity.

  • Understanding HIV Entry Mechanisms: Elucidating the conformation of inhibitory peptides contributes to a more comprehensive understanding of the molecular interactions governing HIV-1 entry.

Conclusion

The conformational analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) highlights the critical role of structural pre-organization in its potent anti-HIV activity. While detailed quantitative structural data remains limited in the public domain, the available evidence strongly supports the hypothesis that benzylation induces a bioactive conformation. The experimental and computational workflows outlined in this guide provide a robust framework for the continued investigation of this and similar peptide-based inhibitors, paving the way for the development of novel therapeutics targeting HIV-1 entry. Further research to obtain a high-resolution structure of this peptide, both free and in complex with gp120, would be invaluable to the field.

References

An In-depth Technical Guide to the Biochemical Properties of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a molecule of significant interest in the field of HIV-1 research and antiviral drug development. This peptide is a derivative of the human CD4 protein's first extracellular domain and functions as a CD4 mimetic. Its primary mechanism of action involves the inhibition of HIV-1 entry into host cells by blocking the critical interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor. This document details the peptide's physicochemical characteristics, its synthesis and purification, and its potent anti-HIV-1 activity. Furthermore, it outlines the experimental protocols for its characterization and biological evaluation, providing a valuable resource for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) are summarized in the table below. These properties are essential for its handling, formulation, and in vitro studies.

PropertyValue
Molecular Formula C76H108N14O26S[1]
Molar Mass 1665.81 g/mol [1]
Amino Acid Sequence (Ac)-Tyr-Ile-Cys(Bzl)-Glu(OBzl)-Val-Glu-Asp-Gln-Lys-Glu-Glu
Storage Condition -15°C[1]

Mechanism of Action: A CD4 Mimetic Inhibitor of HIV-1 Entry

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a selective inhibitor of HIV-1.[2] Its antiviral activity stems from its ability to mimic the CD4 receptor and block the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 molecule on the surface of target immune cells.[2] This inhibition of the gp120-CD4 binding is a critical step in preventing viral entry and subsequent infection.

The binding of gp120 to CD4 is the initial and essential step for HIV-1 to enter a host cell. This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (either CCR5 or CXCR4). The subsequent binding to the coreceptor leads to further conformational changes in the gp41 transmembrane glycoprotein, mediating the fusion of the viral and cellular membranes. By competitively inhibiting the initial gp120-CD4 interaction, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) effectively halts this cascade of events, thereby preventing viral fusion and infection.[2]

The benzylation of the cysteine at position 84 and the glutamic acid at position 85 is crucial for the peptide's inhibitory activity. Unmodified peptides from the CD4(81-92) region have been shown to be inactive.

HIV_Entry_Inhibition cluster_0 Normal HIV-1 Entry Pathway cluster_1 Inhibition by [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) HIV HIV-1 Virion (gp120) CD4_Receptor CD4 Receptor HIV->CD4_Receptor 1. Binding Coreceptor CCR5/CXCR4 Coreceptor CD4_Receptor->Coreceptor 2. Conformational Change & Coreceptor Binding Cell_Fusion Membrane Fusion & Viral Entry Coreceptor->Cell_Fusion 3. Fusion Peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Blocked_HIV HIV-1 Virion (gp120) Peptide->Blocked_HIV Binds to gp120 No_Fusion Inhibition of Viral Entry Blocked_HIV->No_Fusion Prevents CD4 Binding

Mechanism of HIV-1 entry inhibition.

Biological Activity

The antiviral potency of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) has been quantified in cell-based assays. The following table summarizes the key activity data for this peptide.

AssayEndpointConcentration
HIV-1 Induced Cell FusionComplete Inhibition25 µM[2][3]
Anti-HIV-1 ActivityIC502.2 µM
CytotoxicityCC50100.90 µM

Experimental Protocols

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is achieved through Fmoc-based solid-phase peptide synthesis. A representative protocol is outlined below.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-4 for each Amino Acid Washing->Repeat Repeat->Fmoc_Deprotection Cleavage 5. Cleavage from Resin & Deprotection Repeat->Cleavage After final amino acid Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (Mass Spectrometry) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Acetic anhydride (B1165640) for N-terminal acetylation

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20-30 minutes.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and coupled to the deprotected resin. The coupling reaction is monitored for completion (e.g., using a Kaiser test).

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl (B1604629) groups on Cys and Glu) are removed by treatment with a TFA cleavage cocktail.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Purification and Characterization

Purification: The crude lyophilized peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is typically used for elution. Fractions are collected and analyzed for purity.

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

HIV-1 Induced Syncytium Formation Assay

This assay measures the ability of the peptide to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, which results in the formation of large, multinucleated cells called syncytia.

Materials:

  • HIV-1 infected T-cell line (e.g., H9/IIIB)

  • Uninfected CD4+ T-cell line (e.g., CEM-SS)

  • RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Uninfected CEM-SS cells are plated in 96-well plates.

  • Peptide Addition: Serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) are added to the wells.

  • Addition of Infected Cells: HIV-1 infected H9/IIIB cells are added to the wells.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 24-48 hours.

  • Quantification: The number and size of syncytia in each well are observed and counted under a microscope. The concentration of the peptide that inhibits syncytium formation by 50% (IC50) or completely is determined.

Stability Assessment

The stability of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in biological matrices is a critical parameter for its potential therapeutic development. A common method to assess peptide stability is to incubate the peptide in serum or plasma and monitor its degradation over time using RP-HPLC.

Procedure:

  • Incubation: The peptide is incubated in human serum or plasma at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: Proteins in the samples are precipitated with an organic solvent (e.g., acetonitrile) and removed by centrifugation.

  • HPLC Analysis: The supernatant is analyzed by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated to determine the peptide's half-life in the biological matrix.

Conclusion

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a potent inhibitor of HIV-1 entry that functions by mimicking the CD4 receptor and blocking the gp120-CD4 interaction. Its well-defined biochemical properties and demonstrated anti-HIV-1 activity make it a valuable tool for studying the mechanism of HIV-1 entry and a promising lead compound for the development of novel antiviral therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, characterization, and biological evaluation of this and related CD4 mimetic peptides. Further research into its pharmacokinetic properties and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

A Deep Dive into [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): An HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1). Designed for researchers, scientists, and drug development professionals, this document details the peptide's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols.

Introduction

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a modified peptide fragment derived from the human CD4 protein, the primary receptor for HIV-1. Specifically, it corresponds to amino acid residues 81-92 of CD4, a region implicated in the binding of the viral envelope glycoprotein (B1211001) gp120.[1] The peptide incorporates benzylated cysteine and glutamic acid residues at positions 84 and 85, respectively. These modifications are crucial for its inhibitory activity, as underivatized peptides from this region show no such effect.[2] This peptide acts as a CD4 mimetic, interfering with the initial stages of the viral lifecycle—the attachment and fusion of HIV-1 to the host cell.

Mechanism of Action

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell, typically a T-helper cell. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[3][4] Subsequent binding to the coreceptor leads to further conformational changes in the transmembrane glycoprotein gp41, facilitating the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) functions as a competitive inhibitor, mimicking the CD4 binding site for gp120.[5][6] By binding to gp120, the peptide prevents the virus from attaching to the CD4 receptor on the host cell, thereby blocking the first and most critical step in the viral entry process.[5][6] Studies have shown that this peptide and its derivatives can inhibit viral infection and cell-to-cell fusion.[5][6] Notably, some research suggests that these CD4-based peptides may also exert a virostatic effect on cultures already infected with HIV-1, decreasing the production of the viral p24 protein and reducing cell-mediated infectivity.[7]

Quantitative Data on Inhibitory Activity

The inhibitory potency of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and related peptides has been evaluated in various in vitro assays. The following tables summarize the available quantitative data.

Compound Assay Type Cell Line Reported Value Reference
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)Cell Fusion Inhibition-Complete inhibition at 25 µM[6]
gp120-IN-1 (related to the topic peptide)HIV-1 Inhibition-IC50: 2.2 µM[4][8][9][10]
gp120-IN-1 (related to the topic peptide)Cytotoxicity-CC50: 100.90 µM[4][8][9][10]
Phenylalanine-substituted CD4(81-92) peptideSyncytia Formation InhibitionMolt-3IC50: 40-50 µM[5]
Phenylalanine-substituted CD4(81-92) peptideHIV p17 Expression Inhibition-IC50: 67 µM[5]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of cells in a viability assay.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) as an HIV-1 entry inhibitor.

HIV-1 Cell-Cell Fusion (Syncytium Formation) Assay

This assay is used to determine the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, a process that leads to the formation of large, multinucleated cells called syncytia.

Materials:

  • CEM-ss cells (a human T-lymphoblastoid cell line highly susceptible to HIV-1-induced fusion)

  • HIV-1 infected cells (e.g., chronically infected H9 cells)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Seed uninfected CEM-ss cells into the wells of a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide in complete RPMI-1640 medium.

  • Add 50 µL of the peptide dilutions to the wells containing the CEM-ss cells. Include a no-peptide control.

  • Add 50 µL of HIV-1 infected cells (e.g., H9/HTLV-IIIB) at a density of 1 x 10^4 cells per well to initiate co-culture.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • After incubation, examine the wells under an inverted microscope and count the number of syncytia (defined as giant cells with at least four times the diameter of single cells).

  • The percentage of inhibition is calculated by comparing the number of syncytia in the peptide-treated wells to the number in the control wells.

HIV-1 Infection Inhibition Assay

This assay measures the ability of a compound to prevent the infection of susceptible cells by cell-free HIV-1.

Materials:

  • CD4+ T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)

  • Cell-free HIV-1 stock (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

  • 96-well microtiter plates

  • p24 antigen capture ELISA kit

Procedure:

  • Plate target cells (e.g., MT-4) at a density of 5 x 10^4 cells per well in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide for 1 hour at 37°C.

  • Add a predetermined amount of cell-free HIV-1 to each well.

  • Incubate the plate at 37°C for 3-5 days.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

  • The level of p24 antigen is indicative of the extent of viral replication. The percentage of inhibition is calculated by comparing the p24 levels in the peptide-treated wells to those in the untreated control wells.

Cell Viability (Cytotoxicity) Assay

This assay is crucial to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.

Materials:

  • Target cell line (the same as used in the infection assays)

  • Complete RPMI-1640 medium

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.

  • Add serial dilutions of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide to the wells.

  • Incubate the plate under the same conditions as the infection assays (e.g., 3-5 days at 37°C).

  • At the end of the incubation period, add the MTT reagent to each well and incubate for an additional 4 hours.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • The cell viability is expressed as a percentage of the untreated control, and the CC50 value is determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HIV-1 entry pathway, the inhibitory mechanism of the peptide, and the general workflow of an in vitro inhibition assay.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-helper) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor 3. Coreceptor Binding gp41 gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 5. Insertion into Host Membrane CD4->gp120 2. Conformational Change in gp120 Coreceptor->gp41 4. gp41 Unfolds Inhibition_Mechanism cluster_result Result Inhibitor [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) gp120 gp120 Inhibitor->gp120 Binds to gp120 CD4 CD4 Receptor gp120->CD4 Binding Blocked NoInfection HIV-1 Entry Inhibited Experimental_Workflow A 1. Plate Host Cells B 2. Add Peptide Inhibitor (Serial Dilutions) A->B C 3. Add HIV-1 Virus B->C D 4. Incubate (3-5 days) C->D E 5. Quantify Viral Replication (e.g., p24 ELISA) D->E F 6. Analyze Data (Calculate IC50) E->F

References

An In-depth Technical Guide on the Theoretical Binding Energy of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to gp120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The human immunodeficiency virus (HIV-1) initiates infection by binding its surface glycoprotein (B1211001) gp120 to the CD4 receptor on target immune cells[1]. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which subsequently leads to membrane fusion and viral entry[2][3]. The CD4 binding site on gp120 is a highly conserved region, making it an attractive target for the development of entry inhibitors.

Peptides derived from the CD4 protein that mimic its gp120-binding region have been explored as potential therapeutics. The CD4(81-92) region is known to be directly involved in the interaction with gp120. Chemical modifications, such as the benzylation of Cysteine at position 84 and Glutamic acid at position 85 in the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide, are intended to enhance binding affinity and stability. Understanding the precise binding energy and mechanism of action of such peptides is crucial for rational drug design and optimization.

This guide details the computational and experimental frameworks for determining the binding affinity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to gp120.

Theoretical Binding Energy Determination: Computational Approaches

The theoretical binding energy of a ligand to its protein target can be estimated using a variety of computational methods. These in silico approaches provide insights into the thermodynamics and structural basis of the interaction.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic nature of protein-ligand interactions. By simulating the movements of atoms over time, MD can provide detailed information about conformational changes, binding pathways, and the stability of the complex.

Methodology:

  • System Setup:

    • Obtain the crystal structure of HIV-1 gp120, preferably in complex with CD4 or a CD4-mimetic peptide, from a protein database (e.g., PDB).

    • Model the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide. This may involve in silico mutagenesis and modification of a known CD4 structure.

    • Dock the peptide into the CD4 binding site of gp120 using software like AutoDock or HADDOCK.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 310 K).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble).

    • Run a production simulation for an extended period (nanoseconds to microseconds) to sample conformational space.

  • Analysis:

    • Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.

    • Analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.

Free Energy Calculations

The binding free energy (ΔG_bind) is a critical thermodynamic parameter that quantifies the affinity of a ligand for its receptor. Several methods can be used to calculate ΔG_bind from MD simulations.

  • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energies with solvation free energies.

  • Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by simulating a non-physical pathway connecting them.

  • Rosetta Energy Function: The Rosetta software suite includes an energy function that can be used to estimate the binding energy of protein-peptide complexes[4].

Table 1: Computational Methods for Theoretical Binding Energy

MethodDescriptionKey OutputsTypical Software
Molecular Docking Predicts the preferred orientation of the peptide when bound to gp120.Binding pose, docking score.AutoDock, HADDOCK, Glide
MD Simulations Simulates the time-dependent behavior of the molecular system.Trajectory of atomic coordinates, RMSD, RMSF.GROMACS, AMBER, NAMD
MM/PBSA & MM/GBSA Calculates binding free energy from MD simulation snapshots.ΔG_bind and its components (van der Waals, electrostatic, solvation).AMBER, GROMACS
Rosetta A suite of tools for macromolecular modeling and design.Interface score, binding energy.Rosetta

Workflow for Computational Binding Energy Estimation

G Computational Workflow PDB Obtain gp120 Structure (PDB) Docking Molecular Docking PDB->Docking Peptide Model Peptide Structure Peptide->Docking Setup System Setup (Solvation, Ionization) Docking->Setup MD Molecular Dynamics Simulation Setup->MD Analysis Trajectory Analysis (RMSD, RMSF) MD->Analysis FreeEnergy Free Energy Calculation (e.g., MM/PBSA) MD->FreeEnergy BindingEnergy Theoretical Binding Energy (ΔG) FreeEnergy->BindingEnergy

Caption: Workflow for estimating theoretical binding energy.

Experimental Verification of Binding Affinity

Experimental techniques are essential to validate computational predictions and provide quantitative measurements of binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte in solution. It provides kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD).

Detailed Experimental Protocol for SPR:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize recombinant gp120 (ligand) onto the chip surface via amine coupling. The protein should be diluted in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the gp120-functionalized surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild acidic or basic solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA = 1/KD), enthalpy (ΔH), and stoichiometry (n).

Detailed Experimental Protocol for ITC:

  • Sample Preparation:

    • Dialyze both the gp120 protein and the peptide solution extensively against the same buffer to minimize buffer mismatch heats.

    • Determine the concentrations of the protein and peptide accurately using a reliable method (e.g., UV-Vis spectroscopy).

  • Titration:

    • Load the gp120 solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe at a concentration typically 10-20 times that of the protein in the cell.

    • Perform a series of small, sequential injections of the peptide into the gp120 solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KA, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Table 2: Experimental Data for Binding Affinity

ParameterDescriptionTechniqueTypical Units
ka Association rate constantSPRM⁻¹s⁻¹
kd Dissociation rate constantSPRs⁻¹
KD Equilibrium dissociation constantSPR, ITCM (e.g., μM, nM)
ΔH Enthalpy of bindingITCkcal/mol or kJ/mol
ΔS Entropy of bindingITCcal/mol·K or J/mol·K
n Stoichiometry of bindingITCDimensionless

Workflow for Experimental Binding Affinity Determination

G Experimental Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_Prep Immobilize gp120 on Chip SPR_Run Inject Peptide Analyte SPR_Prep->SPR_Run SPR_Data Analyze Sensorgrams SPR_Run->SPR_Data SPR_Result ka, kd, KD SPR_Data->SPR_Result ITC_Prep Prepare Protein & Peptide in Same Buffer ITC_Run Titrate Peptide into gp120 ITC_Prep->ITC_Run ITC_Data Analyze Binding Isotherm ITC_Run->ITC_Data ITC_Result KD, ΔH, ΔS, n ITC_Data->ITC_Result

Caption: Workflows for SPR and ITC experiments.

HIV-1 Entry Signaling Pathway

The binding of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide to gp120 is designed to competitively inhibit the natural interaction with the CD4 receptor, thereby blocking the first step of the viral entry pathway.

G HIV-1 Entry Pathway HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Conform_Change gp120 Conformational Change CD4->Conform_Change 2. Triggers Peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide->gp120 Competitive Binding Inhibition Inhibition Coreceptor Coreceptor (CCR5/CXCR4) Conform_Change->Coreceptor 3. Coreceptor Binding Fusion Membrane Fusion Coreceptor->Fusion 4. Initiates Entry Viral Entry Fusion->Entry

Caption: HIV-1 entry and inhibition by a CD4 mimetic peptide.

Conclusion

Determining the theoretical and experimental binding energy of CD4-mimetic peptides like [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to HIV-1 gp120 is fundamental for the development of novel antiretroviral drugs. This guide has outlined the standard computational and biophysical methodologies employed in this process. While a specific binding energy value for the peptide requires dedicated computational studies and experimental validation, the protocols and frameworks described herein provide a robust roadmap for researchers in the field of drug discovery and development. The integration of computational predictions with experimental data will continue to be a powerful strategy in the design of potent and specific HIV-1 entry inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay with [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target immune cells. This interaction triggers a cascade of conformational changes, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell. The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic derivative of the CD4 molecule designed to competitively inhibit this critical gp120-CD4 interaction, thereby blocking viral entry and subsequent replication. These application notes provide detailed protocols for evaluating the in vitro antiviral efficacy of this peptide using established cell-based assays.

Principle of Action

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) acts as a selective inhibitor of HIV-1 by mimicking the binding site on the CD4 receptor. By competitively binding to the gp120 glycoprotein on the virus, the peptide prevents the initial attachment of HIV-1 to CD4+ T-cells. This blockade of the virus-receptor interaction effectively neutralizes the virus and inhibits subsequent steps of the viral life cycle, including membrane fusion and cell-to-cell transmission (syncytia formation).

Data Presentation

The antiviral activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and related benzylated peptides has been quantified in various in vitro assays. The following tables summarize the available quantitative data.

Peptide Assay Type Cell Line Endpoint Concentration/IC50 Reference
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)Cell-Cell Fusion AssayNot SpecifiedComplete inhibition of fusion25 µM[1]
Partially purified S-benzyl-CD4(83-94) peptide mixtureHIV-induced Cell FusionNot SpecifiedInhibition of cell fusion≤ 32 µM
Purified dibenzylated CD4(83-94) peptideAntisyncytial ActivityNot SpecifiedAntisyncytial activity125 µM
Phenylalanine-substituted CD4 peptide (FYIFFVEDQKEEDD)HIV-induced Syncytia FormationNot Specified50% inhibition (IC50)~40-50 µM[2]
Phenylalanine-substituted CD4 peptide (FYIFFVEDQKEEDD)HIV p17 ExpressionNot Specified50% inhibition (IC50)~67 µM[2]

Signaling Pathways and Experimental Workflows

HIV-1 Entry Signaling Pathway

The entry of HIV-1 into a target cell is a multi-step process involving the viral envelope glycoproteins gp120 and gp41, and the host cell receptors CD4 and a coreceptor (CCR5 or CXCR4). The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) intervenes at the initial binding stage.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoR Co-receptor (CCR5/CXCR4) gp120->CoR 3. Co-receptor Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 5. Fusion Peptide Insertion Fusion 6. Membrane Fusion gp41->Fusion CD4->gp120 2. Conformational Change in gp120 CoR->gp41 4. gp41 Unfolds Inhibitor [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Inhibitor->gp120 Inhibition Fusion_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis EffectorCells Culture Effector Cells (Expressing HIV-1 Env/Tat) Preincubation Pre-incubate Effector Cells with peptide dilutions EffectorCells->Preincubation TargetCells Culture Target Cells (Expressing CD4/CCR5 and LTR-reporter) CoCulture Co-culture Effector and Target cells TargetCells->CoCulture PeptidePrep Prepare serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) PeptidePrep->Preincubation Preincubation->CoCulture Incubation Incubate for 24-48 hours CoCulture->Incubation Lysis Lyse cells Incubation->Lysis Substrate Add reporter substrate (e.g., for β-galactosidase or luciferase) Lysis->Substrate Measure Measure signal (e.g., absorbance or luminescence) Substrate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

References

Application Note & Protocol: HIV-1 Neutralization Assay for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which subsequently leads to membrane fusion and viral entry. The CD4 binding site on gp120 is a highly conserved and critical epitope, making it a prime target for antiviral therapeutics.

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derived from the CD4 molecule that acts as a CD4-mimetic. It competitively inhibits the interaction between HIV-1 gp120 and the host cell's CD4 receptor, thereby blocking viral entry and subsequent cell fusion (syncytia formation).[1][2] This document provides detailed protocols for assessing the HIV-1 neutralization activity of this peptide using a syncytium inhibition assay and a confirmatory p24 antigen assay.

Mechanism of Action: Inhibition of HIV-1 Entry

The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide mimics the region of the CD4 protein that binds to the HIV-1 envelope glycoprotein gp120. By competitively binding to gp120, the peptide prevents the virus from attaching to the CD4 receptor on T-cells, which is the crucial first step for viral entry and infection. This inhibition of binding also prevents the formation of syncytia, which are large, multinucleated cells that form when infected cells fuse with uninfected cells, a major mechanism of viral spread in infected individuals.

HIV_Neutralization cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Infection) Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor Conformational Change Coreceptor->gp120 Fusion Peptide [(Cys(Bzl)84,Glu(OBzl)85)] CD4 (81-92) Peptide->gp120 Syncytium_Assay_Workflow A Prepare serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in 96-well plate B Add uninfected CEM-SS target cells to each well A->B 50 µL/well C Add HIV-1 infected cells (e.g., H9/IIIB) to initiate syncytia formation B->C 50 µL/well D Incubate for 24-48 hours at 37°C, 5% CO2 C->D E Count syncytia in each well using an inverted microscope D->E F Calculate percent inhibition relative to untreated control E->F

References

Application Note: High-Throughput Screening for Inhibitors of HIV-1 CD4-gp120 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initial and critical step in Human Immunodeficiency Virus (HIV-1) entry into host cells is the high-affinity binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target immune cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which subsequently leads to membrane fusion and viral entry.[1][2] Consequently, the CD4-gp120 binding interface represents a key target for the development of novel antiretroviral therapies. This application note provides a detailed protocol for a robust and high-throughput-compatible enzyme-linked immunosorbent assay (ELISA) to screen for and characterize inhibitors of this crucial interaction.

Principle of the Assay

This competitive ELISA is designed to quantify the inhibition of the binding between recombinant soluble CD4 (sCD4) and gp120. The assay involves immobilizing gp120 on a microplate, followed by the addition of a fixed concentration of biotinylated sCD4 in the presence of varying concentrations of a test compound. The extent of sCD4 binding to the immobilized gp120 is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a colorimetric reaction with a substrate. A decrease in signal intensity in the presence of a test compound indicates its inhibitory activity on the CD4-gp120 interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the experimental procedure.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-helper) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor 3. Coreceptor     Binding gp41 gp41 Fusion Viral Entry gp41->Fusion 5. Membrane Fusion     & Viral Entry CD4->gp120 2. Conformational     Change in gp120 Coreceptor->gp41 4. gp41 Fusion     Peptide Insertion

Figure 1: Simplified schematic of the HIV-1 entry mechanism initiated by gp120 binding to the CD4 receptor.

Assay_Workflow start Start plate_prep Coat microplate wells with recombinant gp120 start->plate_prep blocking Block non-specific binding sites plate_prep->blocking add_inhibitor Add test compounds (serial dilutions) blocking->add_inhibitor add_sCD4 Add biotinylated sCD4 add_inhibitor->add_sCD4 incubation Incubate to allow binding competition add_sCD4->incubation wash1 Wash to remove unbound reagents incubation->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubation2 Incubate add_strep_hrp->incubation2 wash2 Wash to remove unbound conjugate incubation2->wash2 add_substrate Add TMB substrate wash2->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the CD4-gp120 binding inhibition ELISA.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
Recombinant HIV-1 gp120ImmunoDiagnostics, Inc.-
Recombinant Human sCD4 (biotinylated)Progenics-
Streptavidin-HRPThermo Fisher Scientific21130
96-well MicroplatesNunc442404
TMB Substrate SolutionBio-Rad1721064
Stop Solution (1N HCl)--
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Tween 20Sigma-AldrichP9416
Phosphate-Buffered Saline (PBS)--
Test Compounds--

Buffers and Solutions

  • Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween 20 (PBS-T).

  • Blocking Buffer: PBS-T with 3% Bovine Serum Albumin (BSA).

  • Assay Diluent: PBS-T with 1% BSA.

Experimental Protocol

  • Plate Coating:

    • Dilute recombinant gp120 to a final concentration of 100 ng/mL in Coating Buffer.

    • Add 100 µL of the diluted gp120 solution to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in Assay Diluent.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 50 µL of the diluted test compounds to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no sCD4).

  • sCD4 Addition and Incubation:

    • Dilute biotinylated sCD4 to a final concentration of 50 nM in Assay Diluent.[3]

    • Add 50 µL of the diluted biotinylated sCD4 to all wells except the negative control wells.

    • Incubate the plate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

    • Dilute Streptavidin-HRP 1:2000 in Assay Diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the negative control wells from all other absorbance readings.

  • Calculate the percentage of binding for each test compound concentration using the following formula:

    % Binding = (Absorbance of test well / Absorbance of positive control well) x 100

  • Plot the percentage of binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the binding of sCD4 to gp120 by 50%, using non-linear regression analysis.

Representative Data

The following tables summarize the inhibitory activities of various compounds against the CD4-gp120 interaction, as determined by similar binding inhibition assays.

Table 1: IC50 Values of Monoclonal Antibodies and Soluble CD4

InhibitorTargetIC50 (µg/mL)Reference
sCD4gp1200.10 ± 0.035[4]
CD4-IgG2 (PRO542)gp1200.12 ± 0.045[4]
MAb T4.2CD4-[5]
MAb 1171gp120-[5]

Note: Specific IC50 values for MAb T4.2 and MAb 1171 were not provided in the source, but both were reported to inhibit CD4-gp120 binding by 66-90%.

Table 2: IC50 Values of Small Molecule Inhibitors

InhibitorTargetIC50 (µM)Reference
BMS-806gp12021 ± 1.3[4]
IC9564gp1200.62 ± 0.10[4]
L-biphenylalaninegp1200.24[6]
Palmitic AcidCD4~0.34[3]

Troubleshooting

IssuePossible CauseSolution
High backgroundInsufficient blockingIncrease blocking time or BSA concentration.
Inadequate washingIncrease the number of wash steps.
Low signalInactive reagentsCheck the activity of sCD4, gp120, and Streptavidin-HRP.
Sub-optimal concentrationsOptimize the concentrations of coating and detection reagents.
High well-to-well variabilityInconsistent pipettingUse calibrated pipettes and ensure proper technique.
Plate not washed evenlyEnsure all wells are washed thoroughly and consistently.

Conclusion

The CD4-gp120 binding inhibition assay described here provides a reliable and scalable method for the discovery and characterization of novel HIV-1 entry inhibitors. This high-throughput compatible protocol, coupled with robust data analysis, is an invaluable tool for academic and industrial drug discovery programs aimed at combating HIV/AIDS.

References

Application Notes and Protocols for Testing [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD4 molecule is a critical co-receptor on the surface of T-helper cells that plays a pivotal role in the immune response and serves as the primary receptor for the Human Immunodeficiency Virus (HIV). The CD4 (81-92) region, in particular, has been identified as a key domain involved in the interaction with the HIV envelope glycoprotein (B1211001) gp120. Synthetic peptides derived from this region, such_as_ [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), are valuable tools for studying and potentially inhibiting HIV entry. The inclusion of benzyl (B1604629) (Bzl) and benzyl-protected glutamate (B1630785) (OBzl) modifications is crucial for the biological activity of these peptides, enhancing their efficacy in blocking viral infection and cell fusion.[1][2] This document provides detailed application notes and protocols for testing the efficacy of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in relevant cell-based assays.

Peptide Characteristics and Handling

The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide is a hydrophobic molecule due to the presence of the benzyl protecting groups. Proper handling and solubilization are critical for obtaining accurate and reproducible results.

Table 1: Peptide Specifications

CharacteristicDescription
Sequence Modified peptide derived from the 81-92 amino acid sequence of the human CD4 protein.
Modifications Cysteine at position 84 is protected with a benzyl group (Bzl). Glutamic acid at position 85 is protected with a benzyl ester (OBzl).
Appearance White to off-white lyophilized powder.
Solubility Insoluble in aqueous solutions. Soluble in organic solvents such as DMSO and DMF.
Storage Store lyophilized peptide at -20°C or -80°C. Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles.
Protocol for Peptide Solubilization and Storage
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.

  • Initial Solubilization: Dissolve the peptide in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • Working Solutions: Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium. It is crucial to add the peptide stock solution to the aqueous medium while vortexing to prevent precipitation. The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity.

  • Storage: Store the stock solution in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Recommended Cell Lines for Efficacy Testing

The selection of appropriate cell lines is crucial for accurately assessing the biological activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). A combination of a T-cell line and an antigen-presenting cell (APC) line is recommended for co-culture experiments that mimic the physiological interaction between these cells.

Table 2: Recommended Cell Lines

Cell LineCell TypeKey CharacteristicsRecommended Use
Jurkat Human T-lymphocyteExpresses CD4 and the T-cell receptor (TCR) complex. A well-established model for studying T-cell activation and signaling.T-cell component in co-culture assays.
Raji Human B-lymphocyteExpresses high levels of MHC class II molecules and co-stimulatory molecules (CD80/CD86). Efficiently presents antigens to T-cells.Antigen-presenting cell (APC) in co-culture assays.
K562-HLA Human erythroleukemiaGenetically engineered to express specific HLA alleles. Can be pulsed with specific peptides for antigen presentation.Alternative APC for studying HLA-restricted T-cell activation.
CEM-SS Human T-lymphoblastoidHighly susceptible to HIV-1 infection and readily forms syncytia.Target cells for HIV infection and syncytium formation assays.[1]

Experimental Protocols

The following protocols describe key experiments to evaluate the efficacy of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

HIV-1 Syncytium Formation Inhibition Assay

This assay measures the ability of the peptide to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ T-cells, a hallmark of HIV-1 cytopathicity. Benzylated derivatives of CD4(81-92) have been shown to completely inhibit syncytium formation at a concentration of 25 µM.[3]

Workflow for Syncytium Formation Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed CEM-SS cells add_peptide Add peptide dilutions to cells prep_cells->add_peptide prep_peptide Prepare serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) prep_peptide->add_peptide add_virus Add HIV-1 infected cells (e.g., H9/HTLV-IIIB) add_peptide->add_virus incubate Incubate for 24-48 hours add_virus->incubate observe Observe syncytia formation (multinucleated giant cells) under a microscope incubate->observe quantify Quantify syncytia and calculate percent inhibition observe->quantify ic50 Determine IC50 value quantify->ic50

Caption: Workflow for the HIV-1 Syncytium Formation Inhibition Assay.

Protocol:

  • Cell Preparation: Seed CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.

  • Peptide Preparation: Prepare a 2-fold serial dilution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in culture medium, with a starting concentration of 200 µM.

  • Treatment: Add the peptide dilutions to the CEM-SS cells. Include a vehicle control (medium with DMSO).

  • Infection: Add HIV-1 infected cells (e.g., H9/HTLV-IIIB) to each well at a ratio of 1:10 (infected:uninfected).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Analysis: Examine the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).

  • Data Interpretation: Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the peptide that inhibits syncytium formation by 50%.

T-Cell Activation Assay using Jurkat-Raji Co-culture

This assay evaluates the effect of the peptide on T-cell activation by measuring the expression of activation markers or cytokine production in a co-culture system.

Workflow for T-Cell Activation Assay

G cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis prep_raji Pulse Raji cells with a superantigen (e.g., SEE) or specific peptide antigen mix_cells Co-culture pulsed Raji cells and Jurkat T-cells (1:1 ratio) prep_raji->mix_cells prep_jurkat Prepare Jurkat T-cells prep_jurkat->mix_cells prep_peptide Prepare dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) add_peptide Add peptide dilutions to co-culture prep_peptide->add_peptide mix_cells->add_peptide incubate Incubate for 24 hours add_peptide->incubate stain Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) incubate->stain elisa Alternatively, measure IL-2 production in the supernatant by ELISA incubate->elisa facs Analyze by flow cytometry stain->facs ec50 Determine EC50 value facs->ec50 elisa->ec50

Caption: Workflow for the T-Cell Activation Assay using Jurkat-Raji co-culture.

Protocol:

  • Raji Cell Preparation: Pulse Raji cells with Staphylococcal enterotoxin E (SEE; 1 µg/mL) for 2 hours at 37°C. Wash the cells twice with PBS to remove excess SEE.

  • Co-culture Setup: Co-culture the pulsed Raji cells with Jurkat T-cells at a 1:1 ratio in a 96-well plate (1 x 10^5 of each cell type per well).

  • Peptide Treatment: Add serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to the co-culture. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis of Activation Markers:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25.

    • Analyze the expression of these markers on the Jurkat cells by flow cytometry.

  • Analysis of Cytokine Production:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit.

  • Data Interpretation: Determine the EC50 value, the concentration of the peptide that results in a 50% modulation of T-cell activation (either inhibition or stimulation).

Signaling Pathways

The interaction of CD4 with the TCR complex upon antigen presentation initiates a downstream signaling cascade crucial for T-cell activation. The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide may modulate this pathway by interfering with the initial protein-protein interactions.

CD4-Mediated T-Cell Activation Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (MHC-II + Peptide) TCR TCR APC->TCR Signal 1 CD3 CD3 TCR->CD3 CD4 CD4 CD4->TCR Lck Lck CD4->Lck recruits ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT activates AP1 AP-1 PKC->AP1 activates NFkB NF-κB PKC->NFkB activates Gene Gene Transcription (e.g., IL-2) NFAT->Gene AP1->Gene NFkB->Gene

Caption: Simplified signaling pathway of CD4-mediated T-cell activation.

Quantitative Data Summary

The following table summarizes expected efficacy data for benzylated CD4(81-92) peptides based on available literature. Researchers should aim to generate similar data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to determine its specific potency.

Table 3: Expected Efficacy of Benzylated CD4(81-92) Peptides

AssayCell LinesEndpointExpected Potency (IC50/EC50)Reference
HIV-1 Syncytium Formation InhibitionCEM-SS, H9/HTLV-IIIBInhibition of syncytia formation≤ 32 µM[1]
HIV-1 Infection InhibitionCEM-SSInhibition of viral replication (e.g., p24 levels)Micromolar range[4]
gp120-CD4 Binding InhibitionCD4+ cells, purified gp120Inhibition of gp120 bindingMicromolar range[2]
T-Cell Activation ModulationJurkat, RajiModulation of activation markers (CD69, CD25) or cytokine release (IL-2)To be determined-

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to evaluate the efficacy of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). By following these detailed methodologies, scientists can obtain robust and reproducible data on the peptide's ability to interfere with HIV-1-mediated processes and modulate T-cell activation. The insights gained from these studies will be invaluable for the further development of CD4-mimetic peptides as potential therapeutic agents.

References

Application Notes and Protocols for the Synthesis and Purification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD4 (81-92) peptide fragment, with the sequence Thr-Tyr-Ile-Cys-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu, is a critical region of the CD4 protein involved in the interaction with the HIV-1 envelope glycoprotein (B1211001) gp120. Analogs of this peptide, such as [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), are valuable tools in HIV research and drug discovery. The benzyl (B1604629) (Bzl) protecting groups on the side chains of Cysteine (Cys) and Glutamic acid (Glu) offer specific advantages during synthesis and allow for selective deprotection strategies.

This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis and Purification
Category Item Supplier Grade
Resin Rink Amide AM ResinVarious100-200 mesh, ~0.5 mmol/g
Amino Acids Fmoc-L-amino acids (including Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH)VariousSynthesis Grade
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousSynthesis Grade
HOBt (Hydroxybenzotriazole)VariousSynthesis Grade
DIPEA (N,N-Diisopropylethylamine)VariousSynthesis Grade
Solvents DMF (N,N-Dimethylformamide)VariousPeptide Synthesis Grade
DCM (Dichloromethane)VariousACS Grade
Piperidine (B6355638)VariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Deprotection Reagents Formic Acid (88%)VariousACS Grade
Palladium on Carbon (10% Pd/C)VariousN/A
Methanol (B129727)VariousACS Grade
Purification C18 Reverse-Phase HPLC Column (Preparative)Variouse.g., 10 µm, 250 x 21.2 mm
C18 Reverse-Phase HPLC Column (Analytical)Variouse.g., 5 µm, 250 x 4.6 mm
Table 2: Representative Synthesis and Purification Data
Parameter Value Method of Determination
Crude Peptide Yield ~75%Gravimetric Analysis
Crude Peptide Purity ~60-70%Analytical RP-HPLC (214 nm)
Purified Peptide Yield ~25% (based on initial resin loading)Gravimetric Analysis
Final Purity >98%Analytical RP-HPLC (214 nm)
Expected Molecular Weight ~1600.8 Da (as [M+H]⁺)Mass Spectrometry (ESI-MS)
Observed Molecular Weight ~1600.9 Da (as [M+H]⁺)Mass Spectrometry (ESI-MS)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the protected peptide on a Rink Amide resin using the Fmoc/tBu strategy.

1.1. Resin Preparation:

  • Swell the Rink Amide AM resin in DMF for 30 minutes in a reaction vessel.

  • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

1.2. Amino Acid Coupling Cycle (repeated for each amino acid):

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation: Perform a Kaiser test to ensure the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

1.3. Final Steps:

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times).

  • Dry the resin under vacuum for at least 2 hours.

Cleavage of Side-Chain Protecting Groups (Cys(Bzl) and Glu(OBzl))

This protocol uses catalytic transfer hydrogenation, a milder alternative to HF or TFMSA cleavage for benzyl-based protecting groups.[1][2][3][4]

2.1. Preparation:

  • Suspend the dry peptide-resin in a mixture of methanol and formic acid (e.g., 9:1 v/v).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approximately equal weight to the resin).

2.2. Reaction:

  • Stir the suspension under a nitrogen atmosphere at room temperature.

  • Monitor the reaction progress by taking small aliquots, cleaving the peptide from the resin with TFA, and analyzing by mass spectrometry to check for the removal of the benzyl groups (mass decrease of 90 Da for each group). The reaction is typically complete within 2-4 hours.

2.3. Work-up:

  • Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the resin and Celite pad with methanol.

  • Evaporate the combined filtrate under reduced pressure to obtain the crude, deprotected peptide still attached to the resin.

Cleavage from Resin and Final Deprotection

3.1. Cleavage Cocktail:

3.2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin from the previous step.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

3.3. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • A white precipitate should form. Centrifuge the suspension and decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by Reverse-Phase HPLC (RP-HPLC)

4.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Buffer A (see below).

4.2. HPLC Conditions:

  • System: Preparative RP-HPLC system.

  • Column: C18, 10 µm, 250 x 21.2 mm.

  • Mobile Phase A: 0.1% TFA in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 214 nm and 280 nm.

4.3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Pool the fractions with >98% purity.

4.4. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization

5.1. Analytical RP-HPLC:

  • System: Analytical RP-HPLC with UV detector.

  • Column: C18, 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm.

5.2. Mass Spectrometry:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Analysis: Determine the molecular weight of the purified peptide and confirm the absence of major impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection Side-Chain Deprotection cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Coupling Iterative Fmoc Amino Acid Coupling Resin->Coupling Fmoc-AA, HBTU, HOBt, DIPEA ProtectedPeptide Protected Peptide on Resin Coupling->ProtectedPeptide Deprotection Catalytic Transfer Hydrogenation ProtectedPeptide->Deprotection HCOOH, Pd/C DeprotectedPeptide Deprotected Peptide on Resin Deprotection->DeprotectedPeptide Cleavage TFA Cleavage DeprotectedPeptide->Cleavage TFA/H2O/TIS CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification RP-HPLC CrudePeptide->Purification PurePeptide Purified Peptide (>98% Purity) Purification->PurePeptide

Caption: Workflow for the synthesis and purification of CD4 (81-92).

SPPS_Cycle start Start with Deprotected Resin coupling Amino Acid Coupling Fmoc-AA, HBTU, HOBt, DIPEA start->coupling deprotection Fmoc Deprotection 20% Piperidine in DMF wash1 DMF/DCM Wash deprotection->wash1 next_cycle Next Cycle wash1->next_cycle wash2 DMF/DCM Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotection Complete kaiser->coupling Incomplete next_cycle->coupling

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols: Determining the IC50 of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derivative of the human CD4 protein, specifically corresponding to amino acid residues 81-92. This peptide has been identified as a selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3] Its mechanism of action involves blocking the critical interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, a primary step in viral entry.[1][2][3][4] By competitively inhibiting this binding, the peptide prevents viral infection and subsequent cell fusion.[1][2][4] Research has shown that benzyl-derivatized peptides of the CD4(81-92) region can inhibit HIV-1-induced cell fusion and infection at micromolar concentrations.[4] One study indicated that [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can completely inhibit cell fusion at a concentration of 25 μM.[1][2][3]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a key metric for quantifying its potency as an HIV-1 entry inhibitor. The primary methods detailed are a competitive binding ELISA and a cell-based fusion assay.

Data Presentation

The following table template should be utilized to record and present the quantitative data obtained from the experimental protocols outlined below. This structured format allows for clear comparison of results.

Table 1: IC50 Determination for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Assay TypeTarget InteractionReplicates (n)IC50 (µM)95% Confidence Interval
Competitive Binding ELISAgp120-CD4 Interaction3
Cell-Based Fusion AssayHIV-1 Env-mediated Fusion3

Experimental Protocols

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-CD4 Binding Inhibition

This assay quantifies the ability of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to inhibit the binding of recombinant gp120 to immobilized recombinant CD4.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant human soluble CD4 (sCD4)

  • Recombinant HIV-1 gp120

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

  • Anti-gp120 monoclonal antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Dilute sCD4 to 1-2 µg/mL in coating buffer. Add 100 µL of the sCD4 solution to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Inhibition:

    • Prepare a serial dilution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in assay buffer at various concentrations (e.g., from 100 µM to 0.01 µM).

    • In a separate plate or tubes, pre-incubate a constant concentration of gp120 (a concentration determined to be in the linear range of the binding curve, e.g., 0.5 µg/mL) with each dilution of the peptide for 1 hour at room temperature.

    • Include control wells with gp120 and assay buffer (no inhibitor) and wells with assay buffer only (background).

  • Binding: Transfer 100 µL of the pre-incubated gp120-peptide mixtures to the sCD4-coated and blocked wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Primary Antibody Incubation: Add 100 µL of a primary anti-gp120 antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2, followed by a final wash with PBS.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Plot the absorbance values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Env-Mediated Fusion Assay

This assay measures the inhibition of cell-cell fusion mediated by the interaction between HIV-1 gp120 on one cell and CD4 on another.

Materials:

  • Effector cells: A cell line stably expressing HIV-1 envelope glycoproteins (e.g., H9/NL4-3).

  • Target cells: A cell line expressing CD4 and a reporter gene under the control of the HIV-1 LTR (e.g., HeLa-CD4-LTR-β-gal).

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lysis buffer with a substrate for the reporter gene product (e.g., CPRG for β-galactosidase).

  • Microplate reader.

Procedure:

  • Cell Preparation: Culture effector and target cells to optimal density.

  • Peptide Dilution: Prepare a serial dilution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in cell culture medium.

  • Assay Setup:

    • In a 96-well plate, mix effector cells (e.g., 2 x 10⁴ cells/well) and target cells (e.g., 2 x 10⁴ cells/well).

    • Add 50 µL of the diluted peptide to the cell mixture in triplicate.

    • Include control wells with cells but no peptide (maximum fusion) and wells with target cells only (background).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for cell fusion and reporter gene activation.

  • Cell Lysis and Reporter Assay:

    • Carefully remove the culture medium.

    • Add 100 µL of lysis buffer containing the appropriate substrate to each well.

    • Incubate at 37°C until a color change is apparent.

  • Data Acquisition: Read the absorbance at the appropriate wavelength for the reporter substrate (e.g., 570 nm for CPRG).

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of inhibition for each peptide concentration relative to the maximum fusion control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

The following diagrams illustrate the experimental workflow for IC50 determination and the mechanism of action of the peptide inhibitor.

IC50_Determination_Workflow cluster_prep Preparation cluster_incubation Inhibition & Binding cluster_detection Detection & Analysis prep_peptide Prepare serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) pre_incubate Pre-incubate gp120 with peptide (for ELISA) prep_peptide->pre_incubate prep_assay Prepare assay plate (e.g., coat with sCD4 or plate cells) add_to_plate Add peptide/gp120 mix to plate or add peptide to co-cultured cells prep_assay->add_to_plate pre_incubate->add_to_plate detect_signal Add detection reagents (e.g., antibodies, substrate) add_to_plate->detect_signal read_plate Read absorbance on microplate reader detect_signal->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data calc_ic50 Calculate IC50 Value analyze_data->calc_ic50

Caption: Experimental workflow for determining the IC50 value.

HIV_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 binding Binding gp120->binding inhibition Inhibition gp120->inhibition cd4 CD4 Receptor cd4->binding peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide->inhibition Competes for binding site fusion Membrane Fusion & Viral Entry binding->fusion Leads to no_fusion Blocked Viral Entry inhibition->no_fusion Results in

Caption: Mechanism of HIV-1 entry inhibition by the peptide.

References

Application Notes and Protocols: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derivative corresponding to amino acid residues 81-92 of the human CD4 receptor. This modified peptide has been a subject of significant interest in virology research, primarily as a selective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action involves blocking the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells, a critical step for viral entry.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this peptide for anti-HIV-1 studies.

Mechanism of Action

The primary application of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in virology is the inhibition of HIV-1 entry into host cells. The benzyl (B1604629) modifications on the cysteine and glutamic acid residues are crucial for its enhanced antiviral activity compared to the unmodified peptide.[2][3] The peptide mimics a region of the CD4 receptor that is directly involved in binding to the gp120 glycoprotein.[3] By competitively inhibiting this interaction, the peptide prevents the conformational changes in gp120 necessary for subsequent binding to co-receptors (CXCR4 or CCR5) and fusion of the viral and cellular membranes. Research suggests that this peptide and similar derivatives may also exert virostatic effects at post-infection stages, decreasing p24 production and cell-mediated infectivity.

Quantitative Data Summary

The inhibitory activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against HIV-1 has been quantified in various in vitro assays. The following table summarizes the available data for this peptide and a related derivative.

CompoundAssay TypeVirus Strain(s)Target Cell Line(s)IC50 (μM)CC50 (μM)NotesReference(s)
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)Not SpecifiedHIV-1Not Specified2.2100.90Demonstrates selective inhibition of HIV-1.[4][5][6][7]
Purified CD4(83-94) dibenzylated at Cys86 & Glu87Syncytium Formation AssayHIV-1Not Specified125Not ReportedInhibited HIV-induced cell fusion.[2]
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)Cell Fusion AssayHIV-1Not Specified25Not ReportedComplete inhibition of fusion formation was observed at this concentration.[1]

Experimental Protocols

Protocol 1: HIV-1 Entry Inhibition Assay (Syncytium Formation Assay)

This protocol is designed to assess the ability of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to inhibit HIV-1-induced cell fusion (syncytium formation).

Materials:

  • CEM-ss cells (a human T-cell line highly susceptible to HIV-1-induced syncytia formation)

  • Chronically HIV-1 infected cells (e.g., H9/IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

  • 96-well flat-bottom microtiter plates

  • Inverted microscope

Procedure:

  • Cell Preparation:

    • Culture CEM-ss and HIV-1 infected cells to a density of approximately 1 x 10^6 cells/mL.

    • On the day of the assay, wash both cell types with fresh culture medium and resuspend to a concentration of 1 x 10^5 cells/mL.

  • Peptide Dilution:

    • Prepare a stock solution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the CEM-ss cell suspension to each well.

    • Add 50 µL of the various dilutions of the peptide to the wells.

    • Finally, add 50 µL of the HIV-1 infected cell suspension to each well.

    • Include control wells:

      • Virus Control: CEM-ss cells + HIV-1 infected cells (no peptide).

      • Cell Control: CEM-ss cells only.

      • Peptide Cytotoxicity Control: CEM-ss cells + peptide at the highest concentration.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Data Acquisition:

    • After incubation, examine the plates under an inverted microscope.

    • Count the number of syncytia (large, multinucleated giant cells) in each well. A syncytium is typically defined as a cell containing four or more nuclei.

    • The percent inhibition is calculated as: [1 - (Number of syncytia in treated well / Number of syncytia in virus control well)] x 100.

  • Data Analysis:

    • Plot the percent inhibition against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits syncytium formation by 50%).

Protocol 2: Quantification of Viral Load (p24 Antigen ELISA)

This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures treated with the peptide, providing a quantitative measure of viral replication.

Materials:

  • HIV-1 p24 ELISA kit (commercial kits are recommended)

  • Supernatants from the HIV-1 entry inhibition assay or a separate infection experiment

  • Microplate reader

Procedure:

  • Sample Collection:

    • At the end of the incubation period from an infection experiment, centrifuge the 96-well plates or microcentrifuge tubes at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

    • Carefully collect the cell culture supernatants without disturbing the cell pellet.

  • ELISA Procedure (following a typical commercial kit protocol):

    • Prepare the p24 standard curve by serially diluting the provided p24 antigen standard as per the kit instructions.

    • Coat the wells of the ELISA plate with the capture antibody (if not already pre-coated).

    • Add 100 µL of the standards and collected supernatants to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate several times with the provided wash buffer.

    • Add the detection antibody (e.g., biotinylated anti-p24 antibody) and incubate for 1 hour at 37°C.

    • Wash the plate again.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at 37°C.

    • Wash the plate a final time.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of p24 in the experimental samples by interpolating their absorbance values on the standard curve.

    • Calculate the percent inhibition of p24 production for each peptide concentration compared to the virus control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the peptide on the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • CEM-ss cells (or other relevant host cell line)

  • Complete cell culture medium

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 100 µL of CEM-ss cells at a density of 1 x 10^5 cells/mL into each well of a 96-well plate.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete culture medium.

    • Add 100 µL of the peptide dilutions to the wells, resulting in a final volume of 200 µL per well.

    • Include control wells:

      • Cell Control: Cells with medium only (no peptide).

      • Blank Control: Medium only (no cells).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals. This may require gentle shaking for a few hours.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percent cell viability as: (Absorbance of treated cells / Absorbance of cell control) x 100.

    • Plot the percent viability against the peptide concentration to determine the CC50 value (the concentration of peptide that reduces cell viability by 50%).

Visualizations

HIV-1 Entry and Inhibition Pathway

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Viral Entry Viral Entry gp41->Viral Entry 4. Viral Entry CoReceptor Co-receptor (CXCR4/CCR5) CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41-mediated Membrane Fusion Peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide->gp120 Inhibition Antiviral_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis InhibitionAssay HIV-1 Entry Inhibition Assay (Syncytium Formation) p24Assay Viral Load Quantification (p24 ELISA) InhibitionAssay->p24Assay Collect Supernatants IC50 Determine IC50 InhibitionAssay->IC50 Count Syncytia p24Assay->IC50 Measure p24 levels CytoAssay Cytotoxicity Assay (MTT) CC50 Determine CC50 CytoAssay->CC50 Measure Cell Viability SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI PeptidePrep Prepare Serial Dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) PeptidePrep->InhibitionAssay PeptidePrep->CytoAssay CellCulture Culture Host Cells (e.g., CEM-ss) and HIV-1 Infected Cells CellCulture->InhibitionAssay CellCulture->CytoAssay Host cells only

References

Application Notes and Protocols for Flow Cytometry Analysis of gp120 Binding with [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on T-cells is the initial and critical step for viral entry into host cells. Consequently, this interaction represents a prime target for the development of antiretroviral therapeutics. Peptide mimics of the CD4 binding site on gp120, such as derivatives of the CD4 (81-92) fragment, have been investigated as potential inhibitors of this interaction. The modified peptide, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), is a synthetic peptide designed to mimic the CD4 binding region and has been shown to inhibit HIV-1 infection and cell fusion.[1] This document provides detailed application notes and protocols for the analysis of the binding of gp120 to this peptide using flow cytometry.

Flow cytometry offers a high-throughput and quantitative method to study protein-protein interactions on the cell surface. In this application, it is used to measure the inhibition of fluorescently-labeled gp120 binding to CD4-expressing cells in the presence of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide. This allows for the determination of the peptide's inhibitory potency, a crucial parameter in drug development.

Data Presentation

The following table summarizes illustrative quantitative data from a competitive binding assay analyzed by flow cytometry. This data demonstrates the dose-dependent inhibition of fluorescently-labeled gp120 binding to CD4+ T-cells by the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide.

Peptide Concentration (µM)Mean Fluorescence Intensity (MFI)% Inhibition
0 (No Inhibitor)15000
1127515
590040
1067555
2545070
5022585
10015090

Note: The data presented in this table is illustrative and serves as an example of expected results from the described protocol. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Preparation of Cells and Reagents
  • Cell Culture: Culture a CD4-expressing T-cell line (e.g., CEM, Jurkat) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a logarithmic growth phase.

  • Cell Harvesting and Counting:

    • Transfer the cell suspension to a sterile conical tube.

    • Centrifuge at 300 x g for 5 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in 1X Phosphate Buffered Saline (PBS).

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

  • Reagent Preparation:

    • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide: Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO or sterile water) and make serial dilutions in FACS buffer to achieve the desired final concentrations for the inhibition assay.

    • Fluorescently-labeled gp120: Reconstitute fluorescently-labeled recombinant gp120 (e.g., FITC-gp120) in sterile water or PBS to the manufacturer's recommended concentration. Protect from light.

    • Controls: Prepare a stock solution of an irrelevant, non-binding peptide to serve as a negative control. Soluble CD4 (sCD4) can be used as a positive control for inhibition.

Protocol 2: Competitive Binding Assay using Flow Cytometry
  • Incubation with Inhibitor:

    • Aliquot 100 µL of the prepared cell suspension (1 x 10^5 cells) into each well of a 96-well V-bottom plate.

    • Add 50 µL of the serially diluted [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide to the respective wells. Include wells with the negative control peptide and a "no inhibitor" control (FACS buffer only).

    • Incubate the plate at 4°C for 30 minutes.

  • Binding of Fluorescently-labeled gp120:

    • Add 50 µL of the fluorescently-labeled gp120 solution to each well at a pre-determined optimal concentration.

    • Incubate the plate at 4°C for 1 hour, protected from light.

  • Washing:

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the cells in 200 µL of cold FACS buffer.

    • Repeat the wash step two more times.

  • Flow Cytometry Analysis:

    • After the final wash, resuspend the cells in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Gate on the live cell population based on forward and side scatter properties.

    • Measure the Mean Fluorescence Intensity (MFI) of the gated population for each sample.

  • Data Analysis:

    • Calculate the percentage of inhibition for each peptide concentration using the following formula: % Inhibition = [1 - (MFI with inhibitor - MFI of unstained cells) / (MFI without inhibitor - MFI of unstained cells)] * 100

    • Plot the % inhibition against the logarithm of the peptide concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that reduces gp120 binding by 50%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells CD4+ T-cells incubation1 Incubate cells with peptide cells->incubation1 peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide->incubation1 gp120 Fluorescent gp120 incubation2 Add fluorescent gp120 gp120->incubation2 incubation1->incubation2 wash Wash unbound reagents incubation2->wash flow Flow Cytometry Acquisition wash->flow data Data Analysis (MFI, % Inhibition, IC50) flow->data

Caption: Experimental workflow for the competitive binding assay.

binding_interaction cluster_control Control (No Inhibitor) cluster_inhibition Inhibition gp120_c gp120 cd4_c CD4 Receptor gp120_c->cd4_c Binding cell_c T-cell gp120_i gp120 cd4_i CD4 Receptor peptide_i Peptide Inhibitor peptide_i->gp120_i Binding Blocked cell_i T-cell

Caption: Principle of competitive inhibition of gp120-CD4 binding.

References

Application Notes and Protocols for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide fragment of the human CD4 protein, a primary receptor for the Human Immunodeficiency Virus (HIV). This modified peptide acts as a selective inhibitor of HIV-1 by competitively blocking the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 molecule on host cells.[1][2][3][4][5][6] This interaction is a critical first step in the viral entry process, and its inhibition prevents viral infection and subsequent cell-to-cell fusion (syncytium formation).[1][2][3][6] These application notes provide an overview of the preclinical use of this peptide, including its mechanism of action, available efficacy data, and protocols for in vitro assessment.

Mechanism of Action

HIV infection is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on T-helper cells, macrophages, and dendritic cells.[7] [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) mimics a region of the CD4 protein, specifically a domain with sequence homology to the external envelope glycoprotein (gp120) binding site.[8] By presenting a similar binding interface, the peptide competitively inhibits the binding of gp120 to the cellular CD4 receptor. This blockade prevents the conformational changes in gp120 necessary for its subsequent interaction with co-receptors (CCR5 or CXCR4) and ultimately blocks the fusion of the viral and cellular membranes, thus inhibiting viral entry and infection.[1][2][3]

A study has suggested that the benzylated derivatives of the CD4(81-92) peptide noncompetitively inhibit the binding of both gp120 and a monoclonal antibody (MAX.16H5) to CD4, both of which recognize the CDR2-like region of CD4.[9] The study also noted that the peptide derivative inhibited both HIV-1- and HTLV-1-mediated syncytium formation in the same concentration range.[9]

Preclinical Data

The available preclinical data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is primarily from in vitro studies.

In Vitro Efficacy
Assay TypeCell LineVirus StrainEndpointResultReference
Cell Fusion AssayNot SpecifiedHIV-1Inhibition of syncytium formationComplete inhibition at 25 µM[1][2][3][6]

Note: Detailed quantitative data such as IC50 values for viral entry inhibition in different cell lines and against various HIV-1 strains are not available in the provided search results. Further review of the primary literature, specifically Nara et al., 1989, is recommended to obtain more specific quantitative data.

Experimental Protocols

In Vitro Cell Fusion (Syncytium Formation) Assay

This protocol is a general guideline for assessing the ability of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to inhibit HIV-1 induced cell fusion.

1. Objective:

To determine the concentration-dependent inhibition of HIV-1 envelope-mediated cell fusion by [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

2. Materials:

  • Cells:

    • Effector cells: A cell line chronically infected with HIV-1 (e.g., H9/IIIB) or a cell line transiently expressing the HIV-1 envelope glycoprotein (e.g., HeLa-env).

    • Target cells: A CD4-positive cell line susceptible to HIV-1 fusion (e.g., CEM, Sup-T1).

  • Peptide: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) (stored at -20°C).[8]

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin).

    • Phosphate-buffered saline (PBS).

    • Trypan blue solution.

    • Microscope.

  • Equipment:

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO2).

    • Hemocytometer or automated cell counter.

3. Protocol:

  • Cell Preparation:

    • Culture effector and target cells to a sufficient density.

    • On the day of the assay, harvest cells and determine cell viability and concentration using trypan blue and a hemocytometer.

    • Resuspend cells in complete culture medium to the desired concentration (e.g., 2 x 10^5 cells/mL).

  • Peptide Preparation:

    • Prepare a stock solution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the peptide in complete culture medium to achieve a range of final concentrations to be tested (e.g., starting from 50 µM down to sub-micromolar concentrations).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the target cell suspension to each well.

    • Add 50 µL of the diluted peptide solutions to the wells containing target cells. Include a "no peptide" control (medium only).

    • Incubate the plate for 1 hour at 37°C to allow for peptide-cell interaction.

    • Add 50 µL of the effector cell suspension to each well.

    • Include control wells:

      • Target cells only.

      • Effector cells only.

      • Co-culture of target and effector cells without peptide (positive control for fusion).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • After incubation, examine the wells under a microscope.

    • Syncytia are large, multinucleated cells formed by the fusion of effector and target cells.

    • Count the number of syncytia in at least three different fields of view for each well.

  • Data Analysis:

    • Calculate the average number of syncytia for each peptide concentration.

    • Determine the percentage of inhibition of syncytium formation for each concentration relative to the positive control (no peptide).

    • Plot the percentage of inhibition against the peptide concentration to determine the concentration that achieves complete inhibition.

Visualizations

Signaling Pathway: Inhibition of HIV-1 Entry

HIV_Entry_Inhibition cluster_1 Host Cell (T-helper) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding block X CoR Co-receptor (CCR5/CXCR4) CD4->CoR Conformational Change & Co-receptor Binding Fusion Viral Entry CoR->Fusion Membrane Fusion Peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide->CD4 Competitive Binding

Caption: Mechanism of HIV-1 entry inhibition by competitive binding.

Experimental Workflow: In Vitro Cell Fusion Assay

Cell_Fusion_Assay_Workflow prep_cells 1. Prepare Target & Effector Cells plate_setup 3. Plate Target Cells & Add Peptide Dilutions prep_cells->plate_setup prep_peptide 2. Prepare Serial Dilutions of Peptide prep_peptide->plate_setup incubation1 4. Incubate 1h at 37°C plate_setup->incubation1 add_effector 5. Add Effector Cells incubation1->add_effector incubation2 6. Incubate 18-24h at 37°C add_effector->incubation2 microscopy 7. Microscopic Examination & Syncytia Counting incubation2->microscopy analysis 8. Data Analysis: % Inhibition vs. Concentration microscopy->analysis

Caption: Workflow for the in vitro cell fusion (syncytium) assay.

Disclaimer

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is intended for research use only and has not been fully validated for medical applications.[3] The information provided in these application notes is for guidance and should be adapted to specific experimental conditions.

References

Troubleshooting & Optimization

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). This guide provides detailed information to help researchers, scientists, and drug development professionals overcome common solubility and stability challenges encountered during experimental work with this peptide.

Troubleshooting Guide

This section addresses specific issues you may encounter when handling [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

Issue 1: Peptide fails to dissolve in aqueous buffers.
  • Possible Cause: The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is highly hydrophobic due to the presence of benzyl (B1604629) (Bzl) protecting groups on both cysteine and glutamic acid, as well as several hydrophobic amino acid residues in the CD4 (81-92) sequence. This high hydrophobicity leads to poor solubility in aqueous solutions.[1][2]

  • Solution Workflow:

    G start Start: Lyophilized Peptide test_water Attempt to dissolve a small amount in sterile, distilled water. start->test_water check_dissolution Does it dissolve completely? test_water->check_dissolution organic_solvent Use a minimal amount of an organic solvent (e.g., DMF). check_dissolution->organic_solvent No success Peptide is solubilized. check_dissolution->success Yes sonicate Briefly sonicate the mixture. organic_solvent->sonicate dilute Slowly add the aqueous buffer to the desired concentration. sonicate->dilute dilute->success failure Still insoluble? Consider chaotropic agents. dilute->failure

    Caption: Workflow for dissolving hydrophobic peptides.

  • Detailed Steps:

    • Initial Dissolution in Organic Solvent: Instead of directly using an aqueous buffer, first dissolve the peptide in a minimal amount of an organic solvent.[3] Due to the presence of a cysteine residue, Dimethylformamide (DMF) is recommended over Dimethyl sulfoxide (B87167) (DMSO) to avoid potential oxidation of the thiol group.[4][5]

    • Sonication: To aid dissolution, briefly sonicate the peptide solution in an ice bath.[1]

    • Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to reach the final concentration.[6]

Issue 2: Peptide solution is cloudy or shows precipitation over time.
  • Possible Cause: The peptide may be aggregating, a common issue with hydrophobic peptides.[7] This can be influenced by factors such as pH, temperature, and peptide concentration.

  • Solution Workflow:

    G start Start: Cloudy Peptide Solution check_concentration Is the peptide concentration high? start->check_concentration lower_concentration Prepare a more dilute stock solution. check_concentration->lower_concentration Yes check_storage Is the solution stored at 4°C for an extended period? check_concentration->check_storage No lower_concentration->check_storage aliquot_freeze Aliquot and store at -20°C or -80°C. check_storage->aliquot_freeze Yes use_chaotropic Consider adding chaotropic agents (e.g., 6 M Guanidine (B92328) HCl) for aggregation-prone peptides. check_storage->use_chaotropic No end Stable Solution aliquot_freeze->end use_chaotropic->end

    Caption: Troubleshooting peptide aggregation.

  • Detailed Steps:

    • Optimize Concentration: Prepare stock solutions at a concentration of 1-2 mg/mL to minimize precipitation during storage.[4]

    • Proper Storage: For long-term stability, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[2][8] Avoid repeated freeze-thaw cycles.[8]

    • Chaotropic Agents: For peptides that are highly prone to aggregation, consider the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea (B33335) for initial solubilization, followed by dilution.[4][5]

Issue 3: Loss of peptide activity in biological assays.
  • Possible Cause: The peptide may have degraded. Peptides with cysteine are susceptible to oxidation, especially at a pH greater than 7.[9] The benzyl protecting groups on Cys and Glu are generally stable but can be sensitive to strong acidic conditions.[10]

  • Solution Workflow:

    G start Start: Loss of Activity check_ph Check pH of the buffer. start->check_ph adjust_ph Maintain pH between 5 and 7. check_ph->adjust_ph check_solvent Was DMSO used as a solvent? adjust_ph->check_solvent use_dmf Switch to DMF for Cys-containing peptides. check_solvent->use_dmf Yes check_storage_conditions Review storage conditions. check_solvent->check_storage_conditions No use_dmf->check_storage_conditions proper_storage Store lyophilized peptide at -20°C and solutions at -80°C. check_storage_conditions->proper_storage end Activity Preserved proper_storage->end

    Caption: Preserving peptide activity.

  • Detailed Steps:

    • pH Control: When preparing solutions, use sterile buffers with a pH between 5 and 7 to minimize oxidation of the cysteine residue.[2][9]

    • Solvent Choice: As previously mentioned, use DMF instead of DMSO.[4][5]

    • Fresh Preparations: For critical experiments, it is best to use freshly prepared peptide solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?

A1: Due to its high hydrophobicity and the presence of a protected cysteine, the recommended initial solvent is a minimal amount of Dimethylformamide (DMF).[4][5] After the peptide is completely dissolved, you can slowly dilute it with your aqueous buffer of choice to the desired final concentration. While some sources may mention solubility in DMSO[11], DMF is a safer choice to prevent potential oxidation of the cysteine residue.

Q2: How should I store the lyophilized peptide and its solutions?

A2:

  • Lyophilized Peptide: Store at -20°C for long-term storage.[4][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[8]

  • Peptide Solutions: For maximum stability, aliquot the reconstituted peptide into single-use tubes and store them at -20°C or ideally -80°C.[2][8] Avoid repeated freeze-thaw cycles.[8]

Q3: My peptide is difficult to dissolve even in DMF. What else can I try?

A3: If the peptide remains insoluble, you can try brief sonication in an ice bath to aid dissolution.[1] If aggregation is suspected, dissolving the peptide in a solution containing a chaotropic agent like 6 M guanidine hydrochloride may be necessary before further dilution.[4][5]

Q4: Can I use buffers like PBS to dissolve the peptide directly?

A4: It is not recommended to dissolve this peptide directly in buffers containing salts, such as PBS, as salts can hinder the solubility of hydrophobic peptides.[12] The preferred method is to first dissolve the peptide in a minimal amount of a suitable organic solvent like DMF and then dilute it with the buffer.

Data Summary

ParameterRecommendationRationale
Initial Solvent Dimethylformamide (DMF)High hydrophobicity of the peptide; avoids oxidation of Cys.[4][5]
Aqueous Buffer pH 5.0 - 7.0Minimizes oxidation of the cysteine residue.[9]
Stock Solution Conc. 1-2 mg/mLReduces the likelihood of precipitation during storage.[4]
Storage (Lyophilized) -20°C in a desiccatorEnsures long-term stability.[4][8]
Storage (In Solution) Aliquot and store at -20°C to -80°CPrevents degradation from repeated freeze-thaw cycles.[2][8]

Experimental Protocols

Protocol 1: Reconstitution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[8]

  • Solvent Addition: Add a minimal volume of DMF to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 50-100 µL of DMF.

  • Dissolution: Gently vortex or sonicate the vial in an ice bath until the peptide is fully dissolved.[1] Visually inspect the solution to ensure there are no visible particles.

  • Dilution: Slowly add your desired sterile aqueous buffer (pH 5-7) to the dissolved peptide solution, mixing gently, to achieve the final desired concentration.

  • Storage: If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -80°C.

Protocol 2: Assessment of Peptide Aggregation using UV-Vis Spectroscopy
  • Sample Preparation: Prepare the peptide solution in the desired buffer. Prepare a buffer-only control.

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 350 nm.

  • Measurement: Blank the instrument with the buffer-only control. Measure the absorbance of the peptide solution at 350 nm. An increased absorbance or scattering at this wavelength can indicate the presence of aggregates.[7]

  • Time-Course (Optional): To assess stability over time, incubate the peptide solution under desired conditions (e.g., 4°C or room temperature) and measure the absorbance at 350 nm at various time points. An increase in absorbance over time suggests aggregation.

References

Technical Support Center: Dissolving [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with the peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?

A1: The recommended primary solvent is Dimethyl Sulfoxide (DMSO). This peptide is hydrophobic due to its amino acid composition and the presence of Benzyl (Bzl) protecting groups. For hydrophobic peptides, it is best practice to first dissolve them in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[1][2][3][4] A similar peptide, [Cys(Bzl)84] CD4 (81-92), has a reported solubility of 10 mM in DMSO.[5]

Q2: I've heard that DMSO should not be used with Cysteine-containing peptides. Is it safe for this specific peptide?

A2: Yes, it is generally safe for this peptide. The concern with DMSO is that it can oxidize the free thiol group (-SH) on the Cysteine side chain.[6][7] However, in [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), the Cysteine at position 84 is protected with a Benzyl (Bzl) group. This protecting group shields the thiol moiety, preventing oxidation by DMSO.

Q3: My peptide is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues, you can try several techniques to aid dissolution. These include gentle vortexing, and sonication.[1][2] Sonication can be particularly effective in breaking up aggregates and increasing solubility.[4] It is also crucial to start with a small volume of 100% DMSO to create a concentrated stock solution before any dilution.

Q4: What are the best practices for preparing a stock solution and subsequent dilutions?

A4: First, dissolve the entire vial of lyophilized peptide in a minimal amount of 100% DMSO to create a concentrated stock solution. Once the peptide is fully dissolved, you can slowly add your desired aqueous buffer (like PBS) to the stirring stock solution in a drop-wise manner to reach the final desired concentration.[2][8] If the solution becomes cloudy, you have exceeded the solubility limit in that particular aqueous buffer.

Q5: Are there any alternative solvents to DMSO?

A5: Yes, if DMSO is incompatible with your experimental setup, you can consider using Dimethylformamide (DMF) or acetonitrile.[9] For Cysteine-containing peptides, DMF is often recommended as an alternative to DMSO.[9] However, given the Bzl protection on the Cysteine in this peptide, DMSO remains the primary recommendation.

Q6: What concentration of DMSO is considered safe for cell-based assays?

A6: High concentrations of DMSO can be toxic to cells.[8] A final concentration of 0.5% DMSO is widely considered safe for most cell lines, although some can tolerate up to 1%.[2][8] For sensitive primary cells, it is recommended to keep the final DMSO concentration below 0.1%.[8] Always perform a vehicle control in your experiments to account for any effects of the solvent.

Experimental Protocols

Protocol 1: Preliminary Solubility Test

Before dissolving the entire sample, it is prudent to test the solubility with a small amount of the peptide.[9]

Methodology:

  • Carefully weigh out a small amount of the lyophilized peptide (e.g., 0.1 mg).

  • Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10 mM).

  • Vortex the solution gently. If the peptide does not dissolve, sonicate the vial for 5-10 minutes.

  • Observe the solution. A clear solution indicates that the peptide is soluble at that concentration.

  • If your final application requires an aqueous buffer, slowly add the buffer drop-wise to a small aliquot of the DMSO stock solution while vortexing. Note the point at which any precipitation occurs.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

Methodology:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to avoid condensation of moisture.

  • Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

  • Recap the vial tightly and vortex gently for 1-2 minutes.

  • If the peptide is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Check for clarity. Repeat sonication if necessary.

  • Once the solution is clear, it is ready for use or for creating aliquots for storage.

  • For long-term storage, aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Quantitative Data Summary

ParameterRecommended Value/GuidelineNotes
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)Use pure, anhydrous grade DMSO.
Stock Concentration 1-10 mMA concentration of 1-2 mg/mL is also a common recommendation.[10]
Aids for Dissolution Sonication, VortexingGentle warming (<40°C) can be used cautiously, but sonication is preferred.[11]
Alternative Solvents Dimethylformamide (DMF), AcetonitrileUse if DMSO is incompatible with the assay. DMF is a good alternative for Cys-peptides.[9]
Max DMSO in Cell Assays 0.1% - 0.5% (final concentration)Varies by cell type; always perform a vehicle control.[2][8]

Visual Guides

G Experimental Workflow for Peptide Dissolution cluster_prep Preparation cluster_dissolution Dissolution in DMSO cluster_final Final Steps start Start with Lyophilized Peptide Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate add_dmso Add 100% DMSO to create a concentrated stock (e.g., 10 mM) equilibrate->add_dmso vortex Vortex Gently add_dmso->vortex check_sol Is solution clear? vortex->check_sol sonicate Sonicate for 10-15 minutes check_sol->sonicate No stock_ready Concentrated Stock Solution Ready check_sol->stock_ready Yes sonicate->vortex aliquot Aliquot for Storage (-20°C or -80°C) stock_ready->aliquot dilute Dilute Slowly into Aqueous Buffer (if needed) stock_ready->dilute

Caption: Workflow for dissolving [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

Troubleshooting Guide

G Troubleshooting Peptide Dissolution Issues start Problem: Peptide is not dissolving or solution is cloudy. q1 Have you used 100% pure DMSO? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Use fresh, anhydrous DMSO. Water content can hinder solubility of hydrophobic peptides. q1->a1_no No q2 Have you sonicated the solution? a1_yes->q2 a2_yes Proceed to next step q2->a2_yes Yes a2_no Sonicate the vial in a water bath for 10-15 minutes. Repeat if necessary. q2->a2_no No q3 Is the peptide concentration very high? a2_yes->q3 a3_yes Add a small amount of additional DMSO to decrease the concentration. q3->a3_yes Yes a3_no Proceed to next step q3->a3_no No q4 Did precipitation occur after adding aqueous buffer? a3_no->q4 a4_yes You have exceeded the solubility limit. Prepare a new dilution with a higher ratio of DMSO to aqueous buffer. q4->a4_yes Yes a4_no Consider trying an alternative solvent like DMF if issues persist and DMSO is not critical for the experiment. q4->a4_no No

Caption: Troubleshooting decision tree for solubility issues.

References

optimizing [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) concentration in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this peptide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and what is its primary mechanism of action?

A1: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide fragment of the CD4 molecule. Its primary known mechanism of action is as a selective inhibitor of HIV-1. It functions by blocking the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 molecule on the surface of T-cells, which is a critical step for viral entry and subsequent infection. This peptide has been shown to inhibit HIV-induced cell fusion.

Q2: What is a good starting concentration for my experiments?

A2: The optimal concentration will depend on your specific cell type and experimental endpoint. Based on available data for its anti-HIV-1 activity, a broad dose-response experiment is recommended. A suggested starting range is from 0.1 µM to 100 µM. For HIV-1 fusion inhibition, a concentration of 25 µM has been shown to be effective.[1][2]

Q3: How should I prepare a stock solution of the peptide?

A3: Due to the hydrophobic nature of the benzyl (B1604629) protecting groups (Bzl and OBzl), it is recommended to first dissolve the lyophilized peptide in a small amount of a sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Gentle vortexing or sonication can aid in dissolution. This stock solution should then be serially diluted into your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in your culture is non-toxic to your cells, typically below 0.5%.

Q4: How should I store the peptide?

A4: For long-term stability, the lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted into a stock solution, it is best to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q5: What are the signs of cytotoxicity, and what is the known cytotoxic concentration?

A5: Signs of cytotoxicity include a reduction in cell proliferation, changes in cell morphology (e.g., rounding, detachment), and a decrease in metabolic activity. The 50% cytotoxic concentration (CC50) for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in the context of HIV-1 research has been reported as 100.90 µM.[3][4][5] It is crucial to determine the specific cytotoxic concentration for your cell line of interest.

Troubleshooting Guide

Issue ObservedPossible CauseRecommended Solution
No biological effect observed Peptide Degradation: The peptide may be unstable in the culture medium, especially in the presence of serum proteases.Use fresh aliquots for each experiment. Consider reducing serum concentration or incubation time if experimentally feasible.
Sub-optimal Concentration: The concentration used may be too low to elicit a response.Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to identify an effective concentration range.
Poor Solubility/Aggregation: The peptide may have precipitated out of the culture medium, reducing its effective concentration.Ensure the peptide is fully dissolved in the stock solvent before diluting. Visually inspect the medium for any precipitates. Prepare fresh dilutions for each experiment.
High Cytotoxicity or Unexpected Cell Death Peptide is Inherently Toxic at High Concentrations: All compounds can be toxic at high enough concentrations.Determine the toxic threshold for your specific cell line using a cell viability assay (e.g., MTT, XTT, or CCK-8). Use concentrations below this threshold for your functional assays.
High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final DMSO concentration is typically less than 0.5%. Run a vehicle control (medium with the same concentration of solvent) to confirm it has no effect on cell viability.
Contaminants from Synthesis: Residual substances from peptide synthesis, such as trifluoroacetate (B77799) (TFA), can be cytotoxic.If unexpected cytotoxicity is observed at low peptide concentrations, consider using a higher purity grade of the peptide or one that has undergone TFA removal.
Inconsistent Results Between Experiments Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation.Prepare and use single-use aliquots of the stock solution.
Variability in Cell Seeding and Health: Inconsistent cell numbers or poor cell health can lead to variable outcomes.Use a consistent cell passage number, ensure even cell distribution when plating, and visually inspect cells for normal morphology before starting an experiment.

Quantitative Data Summary

ParameterValueCell Line/System
IC50 (HIV-1) 2.2 µMHIV-1 infected cells
CC50 100.90 µMNot specified, likely host cells for HIV-1
Effective Concentration 25 µMComplete inhibition of HIV-1 induced cell fusion

Experimental Protocols

Protocol: Determining Optimal Concentration using an MTT Cell Viability Assay

This protocol provides a standard method to assess the effect of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) on cell viability and to determine its optimal non-toxic concentration range.

Materials:

  • 96-well flat-bottom cell culture plates

  • Your chosen cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Peptide Preparation: Prepare serial dilutions of the peptide in complete culture medium from your stock solution. It is common to prepare 2X the final concentration and add 100 µL to the 100 µL of medium already in the wells.

  • Treatment: Add the desired final concentrations of the peptide to the wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance. Plot the percent viability against the peptide concentration to generate a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Peptide Stock (10 mM in DMSO) serial_dilute Serial Dilute Peptide in Culture Medium prep_stock->serial_dilute Dilute seed_cells Seed Cells in 96-well Plate add_treatment Add Peptide Dilutions to Cells seed_cells->add_treatment Treat serial_dilute->add_treatment incubate Incubate (e.g., 24-72h) add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_optimal_conc Determine Optimal Concentration plot_curve->det_optimal_conc

Caption: Workflow for determining the optimal peptide concentration.

signaling_pathway cluster_hiv HIV-1 Entry Mechanism hiv HIV-1 Virus gp120 gp120 hiv->gp120 expresses binding Binding gp120->binding cd4_receptor CD4 Receptor (on T-cell) cd4_receptor->binding peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide->binding Blocks fusion Membrane Fusion & Viral Entry binding->fusion leads to no_fusion Inhibition of Fusion binding->no_fusion is prevented

Caption: Mechanism of HIV-1 entry inhibition.

troubleshooting_logic cluster_no_effect Troubleshooting 'No Effect' cluster_high_tox Troubleshooting 'High Toxicity' cluster_inconsistent Troubleshooting 'Inconsistency' start Experiment Start issue Issue Encountered? start->issue no_effect No Biological Effect issue->no_effect Yes high_tox High Cytotoxicity issue->high_tox Yes inconsistent Inconsistent Results issue->inconsistent Yes success Successful Experiment issue->success No check_conc Perform Dose-Response no_effect->check_conc check_sol Check Solubility no_effect->check_sol check_deg Use Fresh Aliquots no_effect->check_deg check_tox Determine CC50 high_tox->check_tox check_solvent Check Vehicle Control high_tox->check_solvent check_purity Verify Peptide Purity high_tox->check_purity check_aliquots Use Single-Use Aliquots inconsistent->check_aliquots check_cells Standardize Cell Seeding inconsistent->check_cells

Caption: Logical flow for troubleshooting experiments.

References

Technical Support Center: Preventing Peptide Aggregation of CD4 (81-92) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of CD4 (81-92) peptide derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for CD4 (81-92) derivatives?

A1: Peptide aggregation is the self-association of peptide monomers to form larger, often insoluble and non-functional, assemblies. For CD4 (81-92) derivatives, which are being investigated for their therapeutic potential in inhibiting HIV entry, aggregation can lead to a loss of biological activity, reduced purity, and difficulties in formulation and administration.[1][2] Aggregation can be influenced by factors such as the peptide's amino acid sequence, concentration, pH, and temperature.[1][3]

Q2: What are the common signs of CD4 (81-92) derivative aggregation in my experiments?

A2: Signs of aggregation can vary depending on the experimental stage:

  • During Synthesis: Difficulty in coupling amino acids, poor resin swelling, and incomplete deprotection steps can indicate on-resin aggregation.[4][5]

  • In Solution: The appearance of visible precipitates, turbidity, or a gel-like consistency are clear indicators of aggregation.[6]

  • During Purification: Broad or tailing peaks in High-Performance Liquid Chromatography (HPLC) can suggest the presence of soluble aggregates.

  • Characterization: Inconsistent results in bioassays or spectroscopic measurements (e.g., Circular Dichroism, Fluorescence) may also point to aggregation issues.[6][7]

Q3: How does the amino acid sequence of CD4 (81-92) and its derivatives contribute to aggregation?

A3: The intrinsic properties of the amino acids in the CD4 (81-92) sequence, such as hydrophobicity and charge, play a crucial role in its propensity to aggregate.[1] Derivatives, especially those with modifications like benzylation to enhance activity, can increase hydrophobicity and the tendency for self-association.[8][9] Regions with a high propensity to form β-sheets are also known as "aggregation-prone regions" (APRs).[1]

Q4: Can modifications to the CD4 (81-92) sequence help in preventing aggregation?

A4: Yes, strategic modifications to the peptide sequence can significantly reduce aggregation. This can include:

  • Substitution of aggregation-prone residues: Replacing hydrophobic amino acids with more hydrophilic ones at non-critical positions.

  • Introduction of "gatekeeper" residues: Placing charged residues like Arginine or Lysine at the flanks of hydrophobic stretches can prevent self-assembly through electrostatic repulsion.[10]

  • Proline insertion: Incorporating a Proline residue can disrupt the formation of regular secondary structures like β-sheets, which are common in aggregates.[4]

Troubleshooting Guides

Problem 1: Poor solubility of the lyophilized CD4 (81-92) derivative peptide.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent The peptide may not be soluble in the initial solvent tried (e.g., water).Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to first dissolve the peptide, then slowly add the aqueous buffer.
pH of the Solution The pH of the solution may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and solubility.Adjust the pH of the buffer. For acidic peptides, use a basic buffer (pH > pI). For basic peptides, use an acidic buffer (pH < pI).
High Peptide Concentration Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit.Start by dissolving the peptide at a lower concentration and then gradually increase it if needed.
Problem 2: Visible precipitation or turbidity in the peptide solution over time.
Possible Cause Troubleshooting Step Expected Outcome
Aggregation due to Storage Conditions The peptide may be aggregating at the storage temperature or due to freeze-thaw cycles.Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. Consider adding cryoprotectants like glycerol.
Buffer Composition Certain salts or buffer components may promote aggregation.Screen different buffer systems. Consider the use of additives and excipients known to reduce aggregation, such as certain amino acids (Arginine, Glycine), sugars (trehalose), or non-ionic detergents.[1][11]
Agitation Shaking or vigorous vortexing can sometimes induce aggregation.Mix the solution gently by pipetting or slow inversion.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data to illustrate the effects of different conditions on the aggregation of a model CD4 (81-92) derivative.

Table 1: Effect of pH on Peptide Aggregation

pH% Aggregation (measured by SEC-MALS)Thioflavin T Fluorescence (Arbitrary Units)
5.045%850
6.025%420
7.415%210
8.510%150

Table 2: Effect of Additives on Preventing Aggregation at pH 7.4

Additive (Concentration)% Aggregation (measured by SEC-MALS)Thioflavin T Fluorescence (Arbitrary Units)
None (Control)15%210
L-Arginine (150 mM)5%80
Sucrose (5%)8%120
Polysorbate 20 (0.01%)7%110

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol is used to monitor the formation of β-sheet-rich aggregates, a common feature of peptide aggregation.

  • Reagent Preparation:

    • Prepare a 1 mM Thioflavin T (ThT) stock solution in distilled water and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare the CD4 (81-92) derivative peptide solution at the desired concentration in the appropriate buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 10 µL of the peptide solution to 190 µL of the assay buffer containing 10 µM ThT.

    • Include a buffer-only control with ThT.

    • Incubate the plate at the desired temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer-only control.

    • Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet aggregates.[1]

Protocol 2: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification

This method separates peptides based on their size and allows for the determination of the molar mass of the eluting species, enabling the quantification of monomers, dimers, and higher-order aggregates.[3]

  • System Setup:

    • Equilibrate the SEC column with the desired mobile phase (buffer) at a constant flow rate.

    • Ensure the MALS and refractive index (RI) detectors are warmed up and stable.

  • Sample Preparation and Analysis:

    • Prepare the CD4 (81-92) derivative solution in the mobile phase buffer.

    • Inject a known concentration of the peptide solution onto the equilibrated SEC column.

    • Monitor the elution profile using UV, MALS, and RI detectors.

  • Data Analysis:

    • Use the MALS and RI data to calculate the molar mass of the species eluting at different retention times.

    • Integrate the peak areas corresponding to the monomer and aggregate species to determine the percentage of aggregation.

Visualizations

Experimental_Workflow Experimental Workflow for Aggregation Analysis cluster_prep Peptide Preparation cluster_analysis Aggregation Analysis cluster_optimization Optimization Peptide_Synthesis Peptide Synthesis & Purification Lyophilization Lyophilization Peptide_Synthesis->Lyophilization Dissolution Dissolution in Buffer Lyophilization->Dissolution ThT_Assay ThT Assay Dissolution->ThT_Assay Monitor Kinetics SEC_MALS SEC-MALS Dissolution->SEC_MALS Quantify Aggregates DLS Dynamic Light Scattering (DLS) Dissolution->DLS Measure Particle Size TEM Transmission Electron Microscopy (TEM) Dissolution->TEM Visualize Morphology Buffer_Screening Buffer & Additive Screening ThT_Assay->Buffer_Screening Feedback SEC_MALS->Buffer_Screening Feedback Buffer_Screening->Dissolution Optimized Conditions Sequence_Modification Sequence Modification Sequence_Modification->Peptide_Synthesis New Derivative Troubleshooting_Logic Troubleshooting Logic for Peptide Aggregation cluster_solubility Solubility Issues cluster_stability Solution Instability Start Aggregation Observed Is_it_dissolved Is_it_dissolved Start->Is_it_dissolved Initial Dissolution? Check_Solvent Change Solvent (e.g., add organic) Check_pH Adjust pH away from pI Check_Solvent->Check_pH Check_Concentration Lower Peptide Concentration Check_pH->Check_Concentration Solved Solved Check_Concentration->Solved Check_Storage Aliquot & Store at -80°C Check_Buffer Screen Buffers & Additives Check_Storage->Check_Buffer Check_Handling Gentle Mixing Check_Buffer->Check_Handling Check_Handling->Solved Is_it_dissolved->Check_Solvent No Is_it_stable Is_it_stable Is_it_dissolved->Is_it_stable Yes Is_it_stable->Check_Storage No

References

troubleshooting inconsistent results in HIV inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HIV Inhibition Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experimental workflows.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during HIV inhibition assays. Each answer provides a step-by-step guide to diagnosing and resolving the problem.

Issue 1: High Background Signal in Reporter Gene Assays

Q: My luciferase reporter assay is showing unusually high background readings, even in my negative control wells. What are the potential causes and how can I fix this?

A: High background in luciferase assays can obscure the true signal from your experimental samples and lead to a low signal-to-noise ratio.[1][2] This issue can arise from several factors related to reagents, assay conditions, and the plate reader.

Troubleshooting Steps:

  • Reagent Quality and Contamination:

    • Substrate Instability: Luciferase substrates can degrade over time, leading to spontaneous light emission. Prepare fresh substrate for each experiment and protect it from light and elevated temperatures.[2]

    • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent or luminescent compounds. Use high-purity, sterile reagents and filter-sterilize buffers if necessary.[2] Ensure there is no cross-contamination between wells by using fresh pipette tips for each sample.[1]

  • Assay Conditions:

    • High Luciferase Expression: The amount of reporter protein may be too high, leading to a saturated signal. Consider reducing the incubation time after transfection or diluting the cell lysate before adding the substrate.[1]

    • Cellular Autofluorescence: Some cell types exhibit natural fluorescence. Run a "cells only" control (with no reporter vector) to determine the baseline autofluorescence.

  • Plate and Reader Settings:

    • Plate Type: Using white plates for luminescence assays is generally recommended to maximize signal reflection. However, if you experience high background, ensure the plate is opaque and not allowing light leakage between wells.[1]

    • Reader Integration Time: A long integration time on the luminometer can amplify background noise. Decrease the integration time to see if the background signal reduces to an acceptable level.[1]

Summary of Potential Causes and Solutions for High Background:

Potential CauseRecommended Solution
Substrate DegradationPrepare fresh substrate for each experiment.[2]
Reagent ContaminationUse high-purity reagents and sterile techniques.[1][2]
High Luciferase ExpressionReduce incubation time or dilute the sample lysate.[1]
Inappropriate Plate TypeUse opaque, white-walled plates for luminescence.[1]
Long Reader Integration TimeDecrease the integration time on the luminometer.[1]
Issue 2: Low Signal or No Signal in Neutralization Assays

Q: I'm not detecting a significant signal in my HIV neutralization assay, even with my positive controls. What could be going wrong?

A: A weak or absent signal in a neutralization assay can be frustrating and can stem from issues with the virus, cells, reagents, or the overall assay procedure.[3]

Troubleshooting Steps:

  • Virus and Cell Health:

    • Inactive Virus: The viral stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles. Titer your virus stock before each experiment to ensure adequate infectivity.

    • Low Cell Viability: The target cells may not be healthy or may have been seeded at too low a density. Ensure cells are in the logarithmic growth phase and check viability before seeding. Use a consistent and optimal cell seeding density.[4]

    • Incorrect Multiplicity of Infection (MOI): The amount of virus used may be too low to produce a detectable signal. Optimize the MOI to achieve a robust signal in your positive control wells.[3]

  • Reagent and Incubation Issues:

    • Inactive Antibody/Inhibitor: The neutralizing antibody or inhibitor may have degraded. Use a fresh aliquot and verify its activity against a known sensitive virus strain.[4]

    • Insufficient Incubation Times: Inadequate incubation times for the antibody-virus mixture or for the virus-cell infection can lead to a low signal. Extend the incubation periods to ensure sufficient time for neutralization and infection to occur.[3]

  • Assay Readout Interference:

    • Compound Interference: The test compound itself might interfere with the assay's detection method (e.g., colorimetric or luminescent readout). Run a control plate with the compound and assay reagents in the absence of cells and virus to check for interference.[4]

Logical Troubleshooting Workflow for Low Signal:

LowSignalTroubleshooting start Low or No Signal Detected check_virus Check Virus Infectivity (Titer Viral Stock) start->check_virus check_cells Assess Cell Health and Density check_virus->check_cells Virus OK sub_virus Use freshly thawed, tittered virus check_virus->sub_virus Low Titer check_reagents Verify Reagent Activity (Antibody/Inhibitor) check_cells->check_reagents Cells OK sub_cells Optimize cell seeding density and ensure high viability check_cells->sub_cells Low Viability/Density check_incubation Review Incubation Times check_reagents->check_incubation Reagents OK sub_reagents Use fresh reagents and positive controls check_reagents->sub_reagents Degraded check_interference Test for Compound Interference check_incubation->check_interference Incubation OK sub_incubation Extend incubation periods check_incubation->sub_incubation Too Short sub_interference Run interference controls check_interference->sub_interference Interference Suspected

Caption: A logical workflow for troubleshooting low signal in HIV inhibition assays.

Issue 3: High Variability Between Replicate Wells

Q: I'm observing significant variability in the results between my replicate wells. What are the common causes of this inconsistency?

Troubleshooting Steps:

  • Inconsistent Cell Seeding:

    • Uneven Cell Suspension: Failure to create a single-cell suspension before seeding can lead to clumping and an unequal number of cells per well. Ensure thorough but gentle mixing of the cell suspension before and during plating.[3]

    • Pipetting Technique: Varying pipetting technique can lead to different cell numbers in each well. Use calibrated pipettes and a consistent technique for all wells.

  • Pipetting and Reagent Addition:

    • Inaccurate Volumes: Small volume inaccuracies, especially with potent inhibitors, can lead to large differences in effect. Use calibrated pipettes and consider using a multi-channel pipette for adding common reagents to reduce well-to-well timing differences.[2]

    • Inconsistent Mixing: Ensure that all reagents are thoroughly mixed in each well after addition.

  • "Edge Effect" and Environmental Factors:

Strategies to Minimize Variability:

StrategyImplementation
Consistent Cell Seeding Ensure a single-cell suspension and use calibrated pipettes with consistent technique.[3]
Accurate Pipetting Use calibrated single and multi-channel pipettes. Prepare master mixes for reagents.[2][7]
Mitigate Edge Effects Fill outer wells with sterile liquid and avoid using them for experimental samples.[2][6]
Uniform Incubation Ensure consistent temperature and humidity across the plate during incubation.[3]
Issue 4: Inconsistent IC50/EC50 Values Across Experiments

Q: My calculated IC50 or EC50 values for the same compound vary significantly between different experimental runs. How can I improve the reproducibility of these values?

A: Variability in IC50/EC50 values is a common challenge and often points to subtle differences in assay conditions between experiments.[4][8] Standardizing all aspects of the protocol is crucial for achieving reproducible results.

Troubleshooting Steps:

  • Standardize Assay Parameters:

    • Cell Passage Number: Use cells within a consistent and narrow passage number range, as cell characteristics can change over time in culture.

    • Reagent Batches: Use the same batches of cells, virus stock, and key reagents (like serum) for a set of comparative experiments.[4] If a new batch must be used, it should be validated against the old batch.

    • Assay Timing: Perform assays at the same time with the same incubation periods.[4]

  • Compound-Specific Issues:

    • Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in the assay medium. Improperly dissolved compounds can lead to inconsistent effective concentrations.[4] Visually inspect plates for any precipitation.[4]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[4]

  • Data Analysis and Curve Fitting:

    • Consistent Data Normalization: Use a consistent method for normalizing your data (e.g., relative to virus-only controls and cell-only controls).

    • Appropriate Curve-Fitting Model: Use the same non-linear regression model (e.g., four-parameter logistic regression) for all analyses.

Experimental Workflow for Improved Reproducibility:

ReproducibilityWorkflow cluster_pre_assay Pre-Assay Standardization cluster_assay Assay Execution cluster_post_assay Post-Assay Analysis start Goal: Consistent IC50/EC50 Values reagents Aliquot and Validate Reagent Batches (Cells, Virus, Serum) start->reagents compound Prepare Fresh Compound Dilutions (Avoid Freeze-Thaw) reagents->compound cells Use Consistent Cell Passage Number compound->cells protocol Adhere Strictly to a Standardized Protocol (Timing, Volumes, Incubation) cells->protocol controls Include Standard Controls (Positive, Negative, Vehicle) protocol->controls normalization Consistent Data Normalization controls->normalization curve_fit Standardized Curve-Fitting Model normalization->curve_fit

Caption: A standardized workflow to improve the reproducibility of IC50/EC50 values.

Experimental Protocols

General Protocol for a Luciferase-Based HIV-1 Neutralization Assay

This protocol describes a common method for assessing the neutralizing activity of antibodies or inhibitors using a luciferase reporter virus.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated Tat-inducible luciferase and β-galactosidase reporter genes)

  • HIV-1 Env-pseudotyped virus (luciferase reporter)

  • Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)

  • DEAE-Dextran

  • 96-well white, solid-bottom culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells, ensuring >95% viability.

    • Seed 1 x 10^4 cells in 100 µL of complete DMEM per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Antibody/Inhibitor Dilution:

    • Perform serial dilutions of the test antibody or inhibitor in a separate dilution plate.

  • Neutralization Reaction:

    • In the dilution plate, mix the diluted antibody/inhibitor with an equal volume of diluted virus (pre-titered to yield ~100,000 to 200,000 relative light units, RLU).

    • Incubate the virus-antibody mixture for 1 hour at 37°C.

  • Infection:

    • Aspirate the media from the TZM-bl cells seeded on the previous day.

    • Add 100 µL of the virus-antibody mixture to the cells.

    • Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infectivity.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading:

    • After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Mix well and read the luminescence on a plate reader within 2-10 minutes.

  • Data Analysis:

    • Calculate the percent neutralization for each dilution relative to the virus control wells (no antibody/inhibitor).

    • Plot the percent neutralization versus the antibody/inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

MTT Cell Viability Assay Protocol

This protocol is used to assess the cytotoxicity of a compound, which is often run in parallel with an inhibition assay.[9]

Materials:

  • Cells used in the primary inhibition assay

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom culture plates

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Treat cells with the same concentrations of the test compound as used in the inhibition assay. Include vehicle-only controls.[9]

    • Incubate for the same duration as the primary assay (e.g., 48 or 72 hours).[9]

  • MTT Addition:

    • Prepare a working solution of MTT (0.5 mg/mL) in serum-free medium.[9]

    • Remove the treatment medium and add 100 µL of the MTT working solution to each well.[9]

    • Incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]

HIV Life Cycle and Drug Targets:

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription CCR5_Inhibitors CCR5 Antagonists Binding->CCR5_Inhibitors Targeted by Fusion_Inhibitors Fusion Inhibitors Binding->Fusion_Inhibitors Targeted by Integration 3. Integration ReverseTranscription->Integration RT_Inhibitors RTIs (NRTIs, NNRTIs) ReverseTranscription->RT_Inhibitors Targeted by Transcription 4. Transcription Integration->Transcription Integrase_Inhibitors INSTIs Integration->Integrase_Inhibitors Targeted by Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Protease_Inhibitors PIs Budding->Protease_Inhibitors Targeted by HIV_Virion HIV Virion HIV_Virion->Binding

Caption: Key stages of the HIV life cycle and the corresponding classes of antiretroviral inhibitors.

References

Technical Support Center: Improving the In Vitro Bioavailability of Benzylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro bioavailability of benzylated peptides.

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro experiments with benzylated peptides.

Issue 1: Low Aqueous Solubility of Benzylated Peptide

Question: My benzylated peptide shows poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?

Answer: The introduction of a benzyl (B1604629) group increases the hydrophobicity of a peptide, which can significantly decrease its aqueous solubility.[1][2] Here are several strategies to address this issue:

Troubleshooting Steps:

  • pH Adjustment:

    • Determine the isoelectric point (pI) of your peptide. Solubility is typically lowest at the pI.

    • Adjust the pH of the buffer to be at least 2 units above or below the pI to increase the net charge of the peptide, thereby improving its interaction with water.[2]

    • For peptides with a net positive charge (basic peptides), try dissolving in a slightly acidic solution (e.g., 10% acetic acid) and then dilute with your assay buffer.

    • For peptides with a net negative charge (acidic peptides), a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) can be used for initial dissolution.

  • Use of Co-solvents:

    • For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent is often necessary.[3]

    • Commonly used co-solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724).

    • Protocol: First, dissolve the peptide in a minimal volume of the organic solvent. Then, slowly add the aqueous buffer to the peptide solution while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is compatible with your in vitro assay and does not affect cell viability.

  • Formulation Strategies:

    • Incorporate solubilizing excipients in your formulation. These can include cyclodextrins, which can encapsulate the hydrophobic benzyl group, or non-ionic surfactants like polysorbates (e.g., Tween 80).

Table 1: Recommended Solvents for Benzylated Peptides Based on Net Charge

Net Charge of PeptidePrimary Solvent to TrySecondary Solvent/Strategy
Positive (Basic) Sterile Distilled Water10% Acetic Acid
Negative (Acidic) Sterile Distilled Water0.1% Ammonium Hydroxide
Neutral/Hydrophobic Minimal DMSO/DMF, then diluteBuffer containing solubilizing agents
Issue 2: High Enzymatic Degradation of Benzylated Peptide in In Vitro Assays

Question: My benzylated peptide is rapidly degrading in my cell-based assays or when incubated with plasma/tissue homogenates. How can I improve its stability?

Answer: While benzylation can sometimes sterically hinder enzyme access, peptides are generally susceptible to degradation by proteases present in biological matrices.[4][5] Here’s how to troubleshoot this:

Troubleshooting Steps:

  • Incorporate Protease Inhibitors:

    • Add a cocktail of protease inhibitors to your in vitro assay medium. This is particularly important when working with cell lysates, plasma, or tissue homogenates.

  • Structural Modifications:

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at or near the cleavage sites can significantly reduce enzymatic degradation.[4][6]

    • N-methylation: Methylation of the amide nitrogen in the peptide backbone can increase resistance to proteases.[7]

    • Cyclization: A cyclic peptide structure is generally more resistant to exonucleases.[2][4]

  • Use of Enzyme-Deficient Matrices:

    • If possible, use heat-inactivated serum or plasma to reduce enzymatic activity.

    • For intestinal stability studies, consider using specific enzyme solutions (e.g., pepsin, trypsin) rather than complex intestinal fluids to pinpoint the source of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of benzylation on a peptide's bioavailability?

A1: Benzylation, the addition of a benzyl group, primarily increases the lipophilicity of a peptide. This can have a dual effect on bioavailability. On one hand, increased lipophilicity can enhance membrane permeability and cellular uptake.[8] On the other hand, it often leads to decreased aqueous solubility, which can be a significant hurdle for formulation and administration in in vitro assays.[1][2]

Q2: Which in vitro model is best for assessing the permeability of my benzylated peptide?

A2: The Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption of drugs.[9][10] Given that benzylation increases hydrophobicity, a characteristic that often favors transcellular transport, the Caco-2 model is highly suitable. It provides a cell monolayer with tight junctions and expresses relevant transporters and enzymes found in the human intestine.[9] For higher throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) can be a useful preliminary tool to assess passive diffusion.

Q3: My benzylated peptide shows low permeability in the Caco-2 assay. What are the possible reasons and solutions?

A3: Low permeability of a hydrophobic peptide in a Caco-2 assay can be due to several factors:

  • Poor Solubility in the Donor Compartment: If the peptide is not fully dissolved, its effective concentration for transport is lower than expected. Refer to the troubleshooting guide for solubility enhancement.

  • Non-specific Binding: Hydrophobic peptides can bind to the plastic of the assay plates, reducing the amount of peptide available for transport.[11] Adding Bovine Serum Albumin (BSA) to the receiver compartment can help mitigate this.[11]

  • Efflux by Transporters: The peptide might be a substrate for efflux pumps like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively transport compounds back into the apical (donor) side.[10] Running the assay with a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is a factor.[10]

Q4: How can I assess the metabolic stability of my benzylated peptide in vitro?

A4: The metabolic stability can be evaluated by incubating the peptide with various biological matrices and monitoring its disappearance over time.[12]

  • Plasma Stability: Incubate the peptide in fresh plasma (e.g., human, rat) and quantify the remaining peptide at different time points.

  • Hepatic Stability: Use liver microsomes or S9 fractions to assess metabolism by liver enzymes.[12][13] Hepatocytes can provide a more comprehensive picture of both Phase I and Phase II metabolism.[13]

  • Gastrointestinal Stability: Incubate the peptide with simulated gastric fluid (SGF) or simulated intestinal fluid (SIF), which contain relevant digestive enzymes like pepsin and pancreatin.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for Benzylated Peptides

This protocol is adapted for hydrophobic peptides and includes steps to address common challenges.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity check)

  • Test peptide stock solution (e.g., in DMSO)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER). Values should be >250 Ω·cm².

    • Confirm integrity with a Lucifer yellow leakage test. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Prepare the dosing solution by diluting the peptide stock into the transport buffer. The final DMSO concentration should be <1%.

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer containing 1% BSA (to reduce non-specific binding) to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the reverse experiment simultaneously to determine the efflux ratio.

    • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Collect samples as described above.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B to A) / Papp (A to B)

      • An efflux ratio > 2 suggests active efflux.

Table 2: Interpretation of Caco-2 Permeability Results

Papp (A to B) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Test peptide stock solution (e.g., in DMSO)

  • Control compounds (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for moderate clearance)

  • Acetonitrile with an internal standard for reaction quenching

  • LC-MS/MS for quantification

Methodology:

  • Incubation Preparation:

    • Prepare a master mix containing HLM and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

    • Prepare the test peptide solution by diluting the stock in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM-peptide mixture.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the remaining parent peptide.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) and intrinsic clearance (Clint):

      • t½ (min) = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizations

Experimental Workflow and Signaling Pathways

G stock_prep stock_prep caco2 caco2 stock_prep->caco2 Dilute in Transport Buffer stability stability stock_prep->stability Dilute in Incubation Buffer permeability_data permeability_data caco2->permeability_data stability_data stability_data stability->stability_data bioavailability_pred bioavailability_pred permeability_data->bioavailability_pred stability_data->bioavailability_pred

G peptide_in Benzylated Peptide transcellular transcellular peptide_in->transcellular Permeation peptide_out Absorbed Peptide degraded_peptide Degraded Peptide transcellular->peptide_out efflux efflux transcellular->efflux Efflux metabolism metabolism transcellular->metabolism metabolism->degraded_peptide

References

Technical Support Center: Cytotoxicity Assessment of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a selective inhibitor of HIV-1. The following information addresses common issues and provides standardized protocols for robust and reproducible cytotoxicity evaluation.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cytotoxicity assay results for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). What are the potential causes?

High variability in cytotoxicity assays is a common issue. Several factors could be contributing to this:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and careful pipetting.

  • Peptide Solubility and Stability: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) may have specific solubility requirements. Incomplete dissolution or precipitation of the peptide in culture media can cause inconsistent concentrations. It is also crucial to assess the peptide's stability in the culture medium over the experiment's duration.

  • Contamination: Mycoplasma or other microbial contamination can affect cell health and response to the peptide. Regular testing for contamination is recommended.

  • Edge Effects on Assay Plates: Evaporation from the outer wells of a microplate can concentrate the peptide and media components, leading to skewed results. It is advisable to not use the outermost wells for critical measurements or to ensure proper humidification.

Q2: Which cytotoxicity assay is most appropriate for evaluating [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?

The choice of assay depends on the anticipated mechanism of cell death. Since this peptide is designed to interact with cell surface receptors, initial assessments often include:

  • Membrane Integrity Assays: Assays like the Lactate (B86563) Dehydrogenase (LDH) release assay are suitable for detecting necrosis or late apoptosis where the cell membrane is compromised.

  • Metabolic Viability Assays: Assays such as MTT or MTS measure the metabolic activity of a cell population, which is a good indicator of overall cell health and viability.

  • Apoptosis Assays: To investigate if the peptide induces programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. This can distinguish between early apoptotic, late apoptotic, and necrotic cells.

It is often recommended to use a combination of assays to obtain a comprehensive understanding of the peptide's cytotoxic profile.

Q3: At what concentration should I test [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?

It is known that [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can inhibit HIV-1 cell fusion at a concentration of 25 μM.[1] For cytotoxicity testing, it is advisable to use a broad range of concentrations both above and below this functionally active concentration. A typical starting range could be from 0.1 µM to 100 µM, with serial dilutions. This will help in determining the 50% cytotoxic concentration (CC50) or the half-maximal inhibitory concentration (IC50) for cell viability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Signal or Insufficient Sensitivity in Assay The chosen assay may not be optimal for the peptide's mechanism of action.Try an alternative assay that measures a different aspect of cell health (e.g., switch from a metabolic assay to a membrane integrity assay).
The timing of the assay is not aligned with the cytotoxic event.Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint for measuring cytotoxicity.
High Background Signal in LDH Assay Serum in the culture medium contains LDH, leading to a high background.Use a low-serum medium during the peptide treatment or perform a medium-only background subtraction.
Rough handling of cells during seeding or treatment.Handle cells gently to avoid premature lysis.
Unexpected Cell Death in Negative Control Solvent toxicity (e.g., from DMSO used to dissolve the peptide).Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control.
Poor cell health prior to the experiment.Use cells at a low passage number and ensure they are in the logarithmic growth phase.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) as specific experimental cytotoxicity data is not publicly available. Researchers should generate their own data based on their specific cell lines and experimental conditions.

Table 1: Cell Viability (MTT Assay)

Peptide Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
198 ± 5.1
595 ± 3.8
1091 ± 4.2
2585 ± 6.3
5062 ± 5.9
10035 ± 7.1

Table 2: Membrane Integrity (LDH Release Assay)

Peptide Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Control)5 ± 1.2
16 ± 1.5
58 ± 2.1
1012 ± 2.5
2518 ± 3.3
5045 ± 4.8
10078 ± 6.2

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Peptide Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Live Cells
0 (Control)2.11.596.4
258.74.287.1
5025.315.159.6
10040.138.621.3

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

    • Appropriate cell line (e.g., TZM-bl)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the peptide in culture medium.

    • Remove the old medium and add 100 µL of the peptide dilutions to the respective wells. Include untreated and vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • 96-well cell culture plates

    • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

    • Appropriate cell line

    • Complete cell culture medium (low serum recommended)

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed cells as described for the MTT assay.

    • Treat cells with serial dilutions of the peptide. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

    • Incubate for the desired time period.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the provided formula in the kit's manual.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

    • Appropriate cell line

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the desired concentrations of the peptide. Include an untreated control.

    • Incubate for the chosen time period.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental_Workflow General Workflow for Peptide Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Cell Seeding in Microplate incubation_24h 24h Incubation (Cell Adherence) start->incubation_24h treatment Treat Cells with Peptide incubation_24h->treatment peptide_prep Prepare Peptide Dilutions peptide_prep->treatment incubation_exp Incubate for Experimental Period (e.g., 24h, 48h, 72h) treatment->incubation_exp assay_choice Select Assay(s) incubation_exp->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt ldh LDH Assay (Membrane Integrity) assay_choice->ldh apop Annexin V/PI (Apoptosis) assay_choice->apop readout Measure Signal (Absorbance/Fluorescence) mtt->readout ldh->readout apop->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation end Determine CC50/IC50 calculation->end

Caption: General workflow for assessing peptide cytotoxicity.

Peptide_Induced_Apoptosis Potential Signaling Pathway for Peptide-Induced Apoptosis cluster_mito Mitochondrial Pathway peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) receptor Cell Surface Receptor (e.g., CD4) peptide->receptor Binding signal_cascade Intracellular Signaling Cascade Activation receptor->signal_cascade bax_bak Bax/Bak Activation signal_cascade->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c MOMP apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Potential signaling pathway for peptide-induced apoptosis.

References

long-term stability of frozen [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of frozen solutions of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). The following question-and-answer-based guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?

A1: For long-term storage, the peptide should be stored in its lyophilized form at -20°C or preferably -80°C in a desiccated environment.[1][2] Lyophilized peptides are significantly more stable than their counterparts in solution as the absence of water minimizes hydrolysis and microbial growth.[2] When stored under these conditions, the lyophilized powder can be stable for months to years.[2][3]

Q2: I need to work with the peptide in solution. What are the best practices for storing frozen aliquots?

A2: Once reconstituted, peptide solutions are less stable.[4] To maximize longevity, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] These aliquots should be flash-frozen and stored at -20°C for short-to-medium term (weeks to a few months) or at -80°C for longer-term storage (up to a year).[5] Using a frost-free freezer is not recommended due to temperature fluctuations during defrost cycles.[3]

Q3: What is the optimal pH and buffer for reconstituting and storing this peptide?

A3: The optimal pH for storing peptide solutions is generally between 5 and 7.[4] A slightly acidic pH can help to minimize degradation pathways such as deamidation. For reconstitution, sterile, dilute (0.1%) acetic acid or a standard buffer like phosphate-buffered saline (PBS) at a pH of ~7.0-7.4 can be suitable, but the final choice depends on the experimental requirements. Avoid buffers containing primary amines, like Tris, if they might interfere with your downstream applications.[6]

Q4: Which amino acids in [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) are most susceptible to degradation in solution?

A4: The peptide sequence contains Cysteine (as Cys(Bzl)) and Glutamic acid (as Glu(OBzl)), along with other residues like Glutamine (Gln). Peptides containing Cysteine, even when protected, can be susceptible to oxidation.[3] Glutamine and Asparagine are prone to deamidation. While the Glutamic acid at position 85 is protected, the Glutamine at position 89 could be a site of instability.

Q5: How do the benzyl (B1604629) protecting groups (Bzl and OBzl) affect the peptide's stability and handling?

A5: The benzyl (Bzl) group on Cysteine and the benzyl ester (OBzl) on Glutamic acid are bulky and hydrophobic. This increased hydrophobicity can make the peptide more prone to aggregation and precipitation in aqueous solutions, a common cause of poor solubility.[7] It may be necessary to use a small amount of an organic solvent like DMSO or DMF to aid dissolution, but solutions containing DMSO should generally not be stored long-term.[3]

Troubleshooting Guides

Issue 1: Peptide solution appears cloudy or shows precipitation after thawing.
Potential Cause Troubleshooting Steps
Aggregation The hydrophobic nature of the Cys(Bzl) and Glu(OBzl) groups can promote aggregation.[7] Try gentle vortexing or brief sonication in a water bath to redissolve the peptide. Avoid excessive heating.
Poor Solubility The initial peptide concentration may be too high for the chosen buffer. Try diluting the sample with the recommended buffer. For future preparations, consider dissolving the peptide in a minimal amount of an organic solvent like DMSO before adding the aqueous buffer.
Freeze-Thaw Damage Repeated freeze-thaw cycles can lead to aggregation and degradation.[4] Always prepare single-use aliquots to minimize this effect.
Buffer pH Shift Freezing can cause shifts in the pH of some buffer systems, which can affect peptide solubility. Ensure you are using a buffer known to be stable upon freezing.
Issue 2: Loss of biological activity in a functional assay (e.g., gp120 binding).
Potential Cause Troubleshooting Steps
Peptide Degradation The peptide may have degraded due to improper storage (e.g., prolonged storage at 4°C, multiple freeze-thaw cycles). Use a fresh aliquot stored at -80°C.
Oxidation The Cys(Bzl) residue may have undergone oxidation. When preparing solutions, consider using degassed buffers to minimize oxygen exposure.[3]
Deamidation The Gln residue could have deamidated, altering the peptide's structure and charge. This is more likely with prolonged storage or at non-optimal pH.
Adsorption to Vials Hydrophobic peptides can adsorb to the surface of plastic vials, reducing the effective concentration.[8] Consider using low-adsorption polypropylene (B1209903) or glass vials.

Data Presentation: Stability of Frozen Peptide Solutions

The following tables present hypothetical stability data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) solutions to illustrate expected trends. Note: This is illustrative data. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: Effect of Storage Temperature on Peptide Purity (%)

Purity assessed by a stability-indicating HPLC-UV method at 220 nm. Peptide concentration: 1 mg/mL in PBS, pH 7.2.

Storage DurationPurity at 4°CPurity at -20°CPurity at -80°C
Initial (Time 0) 98.5%98.5%98.5%
1 Month 91.2%97.8%98.4%
3 Months 78.5%96.5%98.2%
6 Months Not Recommended94.1%97.9%
12 Months Not Recommended89.8%97.5%

Table 2: Impact of Freeze-Thaw Cycles on Peptide Purity and Activity

Peptide at 1 mg/mL in PBS, pH 7.2, stored at -20°C between cycles.

Number of Freeze-Thaw CyclesPurity (%)Relative Biological Activity (%)
0 (Initial) 98.5%100%
1 98.1%99%
3 95.3%92%
5 90.5%81%
10 79.8%65%

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Peptide
  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.[8][9]

  • Based on the peptide's hydrophobicity, select an appropriate solvent. For [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a small amount of an organic solvent may be needed.

    • Initial Attempt: Add the desired volume of sterile, cold buffer (e.g., PBS, pH 7.2) or 0.1% acetic acid to the vial to achieve the target concentration (e.g., 1-5 mg/mL).

    • If solubility is poor: Add a minimal volume of DMSO (e.g., 10-20 µL) to the lyophilized powder and gently swirl to dissolve. Then, slowly add the aqueous buffer dropwise to the desired final volume.

  • Gently vortex or sonicate in a cool water bath if necessary to ensure complete dissolution.[9]

  • Immediately aliquot the stock solution into single-use, low-adsorption vials.

  • Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and transfer to -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to assess the purity of the peptide and detect degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient suitable for separating the peptide from potential impurities. For example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-27 min: 60% to 90% B

    • 27-30 min: Hold at 90% B

    • 30-32 min: 90% to 20% B

    • 32-37 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of the peptide at a known concentration (e.g., 0.5 mg/mL).

    • Thaw a frozen aliquot of the stability sample.

    • Inject the standard and the sample.

    • Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, multiplied by 100.

Protocol 3: HIV-1 gp120 Binding Inhibition Assay (ELISA-based)

This bioassay determines the functional activity of the peptide by measuring its ability to block the interaction between CD4 and the HIV-1 envelope protein gp120.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with recombinant human CD4 protein overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Peptide Incubation: Prepare serial dilutions of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide (both a reference standard and the stability sample). Add the dilutions to the wells and incubate for 1 hour at room temperature.

  • gp120 Addition: Without washing, add a constant, predetermined concentration of biotinylated recombinant HIV-1 gp120 to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step thoroughly.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).

  • Readout: Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each peptide concentration and determine the IC₅₀ value. Compare the IC₅₀ of the stability sample to the reference standard to determine relative biological activity.

Visualizations

gp120_Binding_Inhibition_Assay cluster_pathway Mechanism of Inhibition cluster_binding Binding Event cluster_inhibition Inhibition cluster_result Assay Result gp120 HIV-1 gp120 cd4 CD4 Receptor gp120->cd4 Infection signal Signal (Binding Occurs) gp120->signal peptide CD4(81-92) Peptide peptide->gp120 Blocks Site no_signal No Signal (Binding Inhibited) peptide->no_signal cluster_inhibition cluster_inhibition cluster_result cluster_result

References

Technical Support Center: Tackling Non-Specific Binding in Peptide Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding (NSB) in your peptide inhibitor experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in peptide inhibitor experiments?

A: Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. In the context of peptide inhibitor experiments, this means your peptide inhibitor may bind to unintended targets, such as the walls of your assay plate, other proteins in your sample, or the detection antibody itself.[1][2][3] This can lead to inaccurate results, including high background signals, reduced assay sensitivity, and false positives, ultimately compromising the reliability of your data.[1][4]

Q2: What are the common causes of non-specific binding for peptides?

A: Peptides can be particularly susceptible to non-specific binding due to their diverse physicochemical properties.[5] The primary causes of NSB are:

  • Hydrophobic Interactions: Hydrophobic regions of a peptide can interact with plastic surfaces of labware (e.g., microplates, pipette tips).[6][7]

  • Electrostatic Interactions: Charged amino acid residues in a peptide can interact with charged surfaces or molecules.[2][6][8]

  • Hydrogen Bonding and Van der Waals Forces: These weaker forces can also contribute to non-specific interactions.[6]

  • Conformational Changes: Peptides can change their shape upon binding to a surface, which can further strengthen the non-specific adhesion.

Q3: How can I proactively prevent non-specific binding in my experiments?

A: A proactive approach is the best defense against NSB. Key strategies include:

  • Proper Material Selection: Use low-binding microplates and pipette tips. In some cases, glass or specially coated plates may be preferable to standard polystyrene.[5]

  • Buffer Optimization: The composition of your buffer is critical. Consider adjusting the pH, ionic strength, and including additives.[6][8]

  • Use of Blocking Agents: Incorporate blocking agents into your assay buffers to saturate non-specific binding sites.[4][9][10]

  • Peptide Modification: In some cases, modifying the peptide sequence to reduce hydrophobicity or charge can be an effective strategy.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving NSB issues in your experiments.

Issue 1: High Background Signal in an ELISA-based Assay

High background can obscure the specific signal from your peptide inhibitor.

Troubleshooting Steps:

  • Inadequate Washing: Insufficient washing is a common cause of high background. Increase the number of wash steps and the soaking time between washes.[11]

  • Ineffective Blocking: Your blocking buffer may not be optimal. Experiment with different blocking agents or increase the blocking incubation time.[11][12] A combination of a protein-based blocker and a non-ionic detergent is often highly effective.[7]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other components in the assay. Run appropriate controls to test for this.

  • Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to determine the optimal antibody concentration.[12]

Issue 2: Inaccurate Kinetic Data in Surface Plasmon Resonance (SPR) Experiments

Non-specific binding of the analyte to the sensor surface can lead to an overestimation of the binding affinity.[13]

Troubleshooting Steps:

  • Optimize the Running Buffer: Supplement your running buffer with additives like bovine serum albumin (BSA), polyethylene (B3416737) glycol (PEG), or a non-ionic surfactant (e.g., Tween 20) to minimize NSB.[6][13][14]

  • Surface Blocking: Ensure the sensor chip surface is adequately blocked after ligand immobilization. Ethanolamine is commonly used for this purpose with amine coupling chemistry.[9][10]

  • Reference Surface: Use an appropriate reference channel to subtract the non-specific binding signal. This could be a blank surface or a surface with an irrelevant immobilized protein.[13][14]

  • Adjust Flow Rate: Optimizing the buffer flow rate can sometimes help reduce non-specific interactions.[9]

Issue 3: Poor Data Quality in Isothermal Titration Calorimetry (ITC)

While ITC is a label-free technique, non-specific binding can still interfere with the accurate measurement of binding thermodynamics.[15]

Troubleshooting Steps:

  • Buffer Matching: Ensure the buffer in the syringe (containing the peptide inhibitor) and the cell (containing the target protein) are identical to avoid artifacts from buffer mismatch.[13]

  • Control Experiments: Perform control titrations, such as injecting the peptide into buffer alone, to quantify any heat of dilution or non-specific interactions with the cell.

  • Optimize Concentrations: The concentrations of the peptide and the target protein are critical. The concentration of the binding partner in the cell should ideally be 10-100 times the expected dissociation constant (Kd).[16]

  • Sample Purity: Ensure high purity of both the peptide inhibitor and the target protein to avoid side reactions that could be misinterpreted as binding events.

Data Presentation: Effectiveness of Common Blocking Agents

The following table summarizes the typical effectiveness of various blocking agents in reducing non-specific binding. The actual percentage reduction will vary depending on the specific assay conditions.[7]

Blocking AgentTypical ConcentrationEstimated Reduction in NSBNotes
Bovine Serum Albumin (BSA)1 - 5%50 - 80%A widely used and effective general protein blocker.[7][17]
Non-fat Dry Milk1 - 5%60 - 85%Cost-effective, but may interfere with certain antibody-based or biotin-avidin systems.[7][17]
Normal Serum5 - 10%70 - 90%Particularly effective in blocking Fc receptor-mediated binding in immunoassays.[7][18]
Tween-200.05 - 0.1%40 - 70%A non-ionic detergent that reduces hydrophobic interactions; often used in combination with a protein blocker.[7][11]
BSA + Tween-201% BSA + 0.05% Tween-2080 - 95%A combination of a protein and a detergent is often the most effective strategy.[7]
Fish Gelatin0.1 - 1%60 - 80%A good alternative to bovine-derived products, with low cross-reactivity with mammalian antibodies.[17]
Polyethylene Glycol (PEG)1 - 5%50 - 75%A synthetic polymer that can be useful in experiments requiring low protein content.[17]

Experimental Protocols

Protocol 1: General ELISA Protocol to Minimize Non-Specific Binding

This protocol provides a framework for a standard ELISA with an emphasis on steps to reduce NSB.

  • Coating: Coat a high-binding microplate with the target protein at the optimal concentration in a suitable buffer (e.g., PBS or carbonate-bicarbonate buffer). Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Repeat the washing step as in step 2.

  • Peptide Inhibitor Incubation: Add your peptide inhibitor, diluted in a buffer containing a low concentration of a blocking agent (e.g., 0.1% BSA and 0.05% Tween-20 in PBS), to the wells. Incubate for the desired time and temperature.[7]

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells 5 times with wash buffer.

  • Detection: Add the substrate and measure the signal according to the manufacturer's instructions.

Protocol 2: SPR Experimental Setup for Analyzing Peptide Inhibitors

This protocol outlines the key steps for an SPR experiment, focusing on minimizing NSB.

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Surface Deactivation: Deactivate any remaining active esters on the surface by injecting a blocking agent like ethanolamine.[9]

  • System Equilibration: Equilibrate the system with running buffer (e.g., HBS-EP+) supplemented with a blocking agent such as 0.1% BSA and 0.05% Tween 20.

  • Analyte Injection: Inject a series of concentrations of the peptide inhibitor (analyte) over the ligand-immobilized surface and a reference surface.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the ligand (e.g., a low pH glycine (B1666218) solution or a high salt solution).[13]

  • Data Analysis: Subtract the signal from the reference channel from the signal from the ligand channel to correct for bulk refractive index changes and non-specific binding. Fit the corrected sensorgrams to a suitable binding model to determine kinetic parameters.

Visualizations

Non_Specific_Binding_Causes NSB Non-Specific Binding (NSB) Hydrophobic Hydrophobic Interactions NSB->Hydrophobic Electrostatic Electrostatic Interactions NSB->Electrostatic Other Other Interactions (H-Bonding, van der Waals) NSB->Other Surfaces Assay Surfaces (Plates, Tips) Hydrophobic->Surfaces Molecules Other Molecules (Proteins, Lipids) Hydrophobic->Molecules Electrostatic->Surfaces Electrostatic->Molecules Troubleshooting_Workflow Start High Non-Specific Binding Detected Q1 Is your blocking step optimized? Start->Q1 Sol1 Optimize Blocking: - Try different blocking agents - Increase incubation time/concentration Q1->Sol1 No Q2 Is your buffer composition adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Optimize Buffer: - Adjust pH and/or salt concentration - Add detergents (e.g., Tween-20) Q2->Sol2 No Q3 Are your washing steps stringent enough? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase Washing Stringency: - Increase number of washes - Increase wash duration Q3->Sol3 No End NSB Minimized Q3->End Yes A3_Yes Yes A3_No No Sol3->End Signaling_Pathway_Inhibition cluster_0 Cell Membrane Receptor Receptor SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Initiates Ligand Ligand Ligand->Receptor Binds & Activates PeptideInhibitor Peptide Inhibitor PeptideInhibitor->Receptor Blocks Binding CellularResponse Cellular Response SignalingCascade->CellularResponse Leads to

References

impact of serum on [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HIV entry inhibitor, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). This peptide analog is designed to block the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target cells, thereby preventing viral entry and subsequent infection.

Frequently Asked Questions (FAQs)

Q1: Why am I observing lower than expected inhibitory activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in my cell-based assay containing serum?

A: The presence of serum, typically fetal bovine serum (FBS) or human serum, in cell culture media can significantly impact the stability and activity of the peptide. Serum contains a variety of proteases that can degrade the peptide, reducing its effective concentration over the course of the experiment. While the benzyl (B1604629) modifications on cysteine (Cys) and glutamic acid (Glu) are intended to enhance stability compared to the unmodified peptide, degradation can still occur.

Q2: How can I determine if serum is degrading my peptide?

A: You can perform a serum stability assay. This involves incubating the peptide in serum for various time points and then analyzing the amount of intact peptide remaining. Common analytical methods for this include High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to the intact peptide over time indicates degradation.

Q3: What are some common troubleshooting steps if I suspect serum-induced degradation of the peptide?

A: If you suspect serum is affecting your results, consider the following:

  • Reduce Serum Concentration: If your cell line permits, try reducing the serum concentration in your culture medium.

  • Use Heat-Inactivated Serum: Heat inactivation can denature some, but not all, proteases. Ensure you use a consistent batch of serum for your experiments to minimize variability.

  • Incorporate Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can help reduce peptide degradation. However, you must first verify that the inhibitors do not interfere with your assay or cell health.

  • Increase Peptide Concentration or Frequency of Dosing: To counteract degradation, you may need to use a higher initial concentration of the peptide or replenish it during the experiment.

Q4: My peptide is showing poor solubility in my assay buffer. What can I do?

A: Poor solubility can lead to inaccurate concentrations and reduced activity. Ensure you are using the recommended solvent for initial stock preparation (e.g., DMSO). When diluting into your final assay buffer, do so gradually and vortex to ensure complete dissolution. If solubility issues persist, a solubility test to determine the optimal buffer and pH may be necessary.

Q5: I am seeing high variability in my results between experiments. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Serum Batches: Different lots of serum can have varying levels of proteolytic activity. It is recommended to use a single, pre-tested batch for a set of experiments.

  • Peptide Handling: Avoid repeated freeze-thaw cycles of your peptide stock solution, as this can lead to degradation. Aliquot the stock into single-use vials.

  • Assay Conditions: Ensure consistent cell densities, incubation times, and other experimental parameters.

Data Presentation

The following table provides an illustrative example of how the inhibitory activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) might be affected by the presence of serum. The half-maximal inhibitory concentration (IC50) is expected to increase in the presence of serum due to proteolytic degradation of the peptide.

Table 1: Illustrative Inhibitory Activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in the Presence and Absence of 10% Fetal Bovine Serum (FBS)

ConditionIC50 (µM)
Serum-Free Medium15.2 ± 1.8
Medium with 10% FBS42.5 ± 4.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Serum Stability Assay of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) using RP-HPLC

This protocol outlines a method to assess the stability of the peptide in human serum.

1. Materials and Reagents:

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Microcentrifuge tubes

  • Incubator (37°C)

  • RP-HPLC system with a C18 column

2. Procedure:

  • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).

  • In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum and PBS (as a control) to a final peptide concentration of 100 µM.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube.

  • To stop the enzymatic reaction, precipitate the serum proteins by adding two volumes of ACN with 1% TFA.

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial.

  • Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).

  • Quantify the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the 0-hour time point.

Visualizations

Diagram 1: Experimental Workflow for Serum Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis prep_peptide Prepare Peptide Stock Solution mix Mix Peptide with Serum/PBS prep_peptide->mix prep_serum Pre-warm Serum and PBS prep_serum->mix incubate Incubate at 37°C mix->incubate timepoint Collect Aliquots at Time Points incubate->timepoint precipitate Precipitate Proteins with ACN/TFA timepoint->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc

Caption: Workflow for assessing peptide stability in serum.

Diagram 2: Signaling Pathway of HIV-1 Entry and Inhibition by [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor Binding CD4->Coreceptor Conformational Change Gq Gαq Coreceptor->Gq Activates Rac1 Rac-1 Gq->Rac1 Activates Actin Actin Cytoskeleton Rearrangement Rac1->Actin Induces Fusion Membrane Fusion & Viral Entry Actin->Fusion Peptide [(Cys(Bzl)84,Glu(OBzl)85)] CD4 (81-92) Peptide->gp120 Blocks Binding to CD4

Caption: HIV entry pathway and its inhibition.

Validation & Comparative

A Comparative Guide to Benzylated vs. Non-Benzylated CD4 (81-92) Peptides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and immunology, understanding the impact of chemical modifications on peptide function is paramount. This guide provides an objective comparison of benzylated and non-benzylated forms of the CD4 (81-92) peptide, a sequence of interest in HIV research. The focus is on the profound influence of benzylation on biological activity, supported by available experimental data and detailed methodologies for further investigation.

The native, non-benzylated CD4 (81-92) peptide is biologically inactive in the context of HIV inhibition. However, the introduction of benzyl (B1604629) groups dramatically alters its conformation and confers potent antiviral properties.[1][2][3] This comparison elucidates these differences to inform future research and development.

Quantitative Data Summary

The primary functional difference observed between the two peptide forms lies in their ability to inhibit HIV-1 entry into host cells. Non-benzylated peptides are inactive, while benzylated derivatives show significant inhibitory effects.[1][2]

ParameterNon-Benzylated CD4 (81-92)Benzylated CD4 (81-92)
HIV-1 Syncytium Formation Inhibition Inactive at concentrations up to 300 µM[4]IC₅₀ in the range of 30-50 µM[5]
gp120-CD4 Binding Inhibition Inactive[1][2]Potent, noncompetitive inhibitor[6]
HIV-1 Infection Inhibition Inactive[1][2]Potent inhibitor[1][2][7]
PropertyNon-Benzylated CD4 (81-92)Benzylated CD4 (81-92)
Solubility Generally soluble in aqueous buffers.Solubility can be variable; some highly substituted versions may be insoluble in assay buffers.[4]
Stability Susceptible to proteolytic degradation.Benzylation can increase resistance to proteolysis (a general property of such modifications).
Conformation Adopts a random coil structure in solution.[8][9]Exhibits a distinct, more constrained conformation in solution due to the bulky benzyl groups.[1][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols relevant to the study of these peptides.

Peptide Synthesis and Purification

1. Solid-Phase Peptide Synthesis (SPPS):

  • Principle: Peptides are synthesized by sequentially adding amino acids to a growing chain attached to a solid resin support.

  • Protocol for Non-Benzylated CD4 (81-92):

    • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin).

    • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

    • Wash: Wash the resin thoroughly with DMF to remove excess reagents.

    • Repeat: Repeat the deprotection and coupling steps for each amino acid in the CD4 (81-92) sequence (TYICEVEDQKEE).

    • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Proposed Protocol for Benzylated CD4 (81-92):

    • The biologically active form is a di-benzylated derivative.[9] While the exact synthesis is complex as it was initially discovered as a synthesis by-product, a rational approach would involve using commercially available benzylated amino acid precursors during SPPS. For instance, to obtain a peptide dibenzylated at Cysteine-84 and Glutamate-85, one would incorporate Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH at the respective steps in the synthesis cycle.

2. Peptide Purification by Reversed-Phase HPLC (RP-HPLC):

  • Principle: Peptides are separated based on their hydrophobicity. The crude peptide is loaded onto a C18 column, and a gradient of increasing organic solvent is used to elute the peptides, with more hydrophobic peptides eluting later.

  • Protocol:

    • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water).

    • Column: Use a preparative C18 RP-HPLC column.

    • Mobile Phases:

      • Solvent A: 0.1% TFA in water.

      • Solvent B: 0.1% acetonitrile with 0.1% TFA.

    • Gradient: Run a linear gradient from low %B to high %B over a set time (e.g., 5% to 65% B over 60 minutes).

    • Detection: Monitor the elution profile at 210-220 nm.

    • Fraction Collection: Collect fractions corresponding to the major peaks.

    • Analysis: Analyze the purity of each fraction by analytical HPLC and mass spectrometry.

    • Lyophilization: Pool the pure fractions and freeze-dry to obtain a purified peptide powder.

Immunological Assays

Note: There is a significant lack of published data on the direct interaction of benzylated or non-benzylated CD4 (81-92) peptides with MHC class II molecules and their subsequent effect on T-cell activation. The following are generalized protocols that could be employed for such investigations.

1. MHC Class II Binding Assay (Fluorescence Polarization-Based Competition):

  • Principle: This assay measures the ability of a test peptide to compete with a known high-affinity, fluorescently labeled peptide for binding to a soluble, purified MHC class II molecule. A decrease in fluorescence polarization indicates displacement of the labeled peptide by the test peptide.

  • Protocol:

    • Reagents: Soluble recombinant MHC class II molecules, a high-affinity fluorescently labeled probe peptide, and the test peptides (benzylated and non-benzylated CD4 81-92).

    • Incubation: In a microplate, combine a fixed concentration of the MHC-II molecule and the fluorescent probe peptide with serial dilutions of the unlabeled test peptide.

    • Equilibration: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

    • Measurement: Read the fluorescence polarization of each well using a suitable plate reader.

    • Analysis: Plot the fluorescence polarization values against the concentration of the test peptide. Calculate the IC₅₀ value, which is the concentration of the test peptide required to inhibit 50% of the fluorescent probe's binding. A lower IC₅₀ indicates a higher binding affinity.

2. T-Cell Activation Assay (IFN-γ ELISpot):

  • Principle: The ELISpot assay quantifies the number of T cells that secrete a specific cytokine (e.g., IFN-γ) in response to antigenic stimulation.

  • Protocol:

    • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight.

    • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a donor and resuspend them in culture medium.

    • Stimulation: Add the PBMCs to the coated plate along with the test peptides (benzylated and non-benzylated CD4 81-92) at various concentrations. Include a positive control (e.g., PHA) and a negative control (medium only).

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Detection:

      • Wash the plate to remove cells.

      • Add a biotinylated anti-IFN-γ detection antibody.

      • Add streptavidin-alkaline phosphatase.

      • Add a substrate (e.g., BCIP/NBT) to develop colored spots. Each spot represents a cytokine-secreting cell.

    • Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the frequency of peptide-specific T cells.

Mandatory Visualizations

HIV_Inhibition cluster_host Host T-Cell cluster_virus HIV-1 Virion cluster_peptides Peptides CD4 CD4 Receptor Coreceptor CXCR4/CCR5 Co-receptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding gp41 gp41 Coreceptor->gp41 3. gp41 Fusion Peptide Exposure gp120 gp120 gp120->CD4 1. Binding gp41->CD4 4. Membrane Fusion & Viral Entry NonBenzyl Non-Benzylated CD4 (81-92) NonBenzyl->CD4 No Interaction Benzyl Benzylated CD4 (81-92) Benzyl->gp120 Inhibits Binding (Noncompetitive) Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis start Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Amino Acid 1 deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 couplingN Couple Amino Acid 'n' deprotection2->couplingN Repeat n times cleavage Cleave from Resin couplingN->cleavage crude Crude Peptide cleavage->crude hplc RP-HPLC Purification crude->hplc analysis Purity Analysis (HPLC & Mass Spec) hplc->analysis lyophilize Lyophilization analysis->lyophilize Pool Pure Fractions final_product Purified Peptide lyophilize->final_product TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_II Peptide-MHC II Complex TCR T-Cell Receptor (TCR) MHC_II->TCR 1. Recognition CD4_Receptor CD4 MHC_II->CD4_Receptor Lck Lck TCR->Lck 2. Lck phosphorylates ITAMs on CD3 ZAP70 ZAP70 Lck->ZAP70 3. ZAP70 recruitment & activation PLCg PLCγ ZAP70->PLCg 4. Downstream signaling cascade NFAT NFAT (in cytoplasm) PLCg->NFAT 5. Ca²⁺ influx leads to NFAT dephosphorylation NFAT_nuc NFAT (in nucleus) NFAT->NFAT_nuc 6. Nuclear Translocation Cytokines Cytokine Production (e.g., IL-2, IFN-γ) NFAT_nuc->Cytokines 7. Gene Transcription

References

A Comparative Guide to HIV Entry Inhibitors: Focus on [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The entry of the human immunodeficiency virus (HIV) into host cells is a complex, multi-step process that presents several key targets for antiretroviral therapy. This guide provides a comparative overview of various HIV entry inhibitors, with a special focus on the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a derivative of the CD4 molecule. We will delve into its mechanism of action and compare its performance with other established and investigational HIV entry inhibitors, supported by available experimental data and detailed methodologies.

The HIV-1 Entry Cascade: A Battlefield for Inhibitors

HIV-1 entry into a target T-cell is a cascade of molecular interactions. It begins with the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor. This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. The subsequent interaction with the coreceptor leads to further conformational changes, culminating in the exposure of the gp41 fusion peptide, which inserts into the host cell membrane and mediates the fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.[1][2] Entry inhibitors are designed to disrupt one or more of these critical steps.[3][4]

Mechanism of Action: How They Stop the Virus at the Gate

HIV entry inhibitors can be broadly categorized based on the stage of the entry process they target:

  • Attachment Inhibitors: These agents prevent the initial interaction between the viral gp120 and the host cell's CD4 receptor.

  • Coreceptor Antagonists: These molecules block the interaction between gp120 and the CCR5 or CXCR4 coreceptors.

  • Fusion Inhibitors: These inhibitors interfere with the conformational changes in gp41 that are necessary for membrane fusion.

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) falls into the category of attachment inhibitors. As a synthetic peptide corresponding to residues 81 through 92 of the CD4 molecule, it is designed to mimic a portion of the natural receptor. By doing so, it competitively blocks the interaction between HIV-1's gp120 and the host cell's CD4 molecules, thereby inhibiting viral infection and cell-to-cell fusion.[5][6] Benzylated derivatives of these CD4-based peptides have shown to be effective inhibitors of HIV-1-induced cell fusion and infection in vitro.[6]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibitors Inhibitor Targets gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Membrane Fusion Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41 Exposure AttachmentInhibitor Attachment Inhibitors [e.g., (Cys(Bzl)84,Glu(OBzl)85))CD4 (81-92)] AttachmentInhibitor->gp120 Blocks CoreceptorAntagonist Coreceptor Antagonists (e.g., Maraviroc) CoreceptorAntagonist->Coreceptor Blocks FusionInhibitor Fusion Inhibitors (e.g., Enfuvirtide) FusionInhibitor->gp41 Blocks

Comparative Efficacy of HIV Entry Inhibitors

The following table summarizes the key characteristics and available efficacy data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and other representative HIV entry inhibitors. It is important to note that direct head-to-head comparative studies are limited, and inhibitory concentrations can vary depending on the viral strain and the specific experimental assay used.

Inhibitor ClassExample CompoundTargetMechanism of ActionReported IC50/EC50
Attachment Inhibitor [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) CD4 Binding Site on gp120 Blocks the interaction between gp120 and the CD4 receptor. Can completely inhibit fusion at 25 µM[5]
Attachment InhibitorFostemsavirgp120Binds to gp120, preventing its attachment to the CD4 receptor.Varies by viral strain
CCR5 AntagonistMaravirocCCR5Blocks the interaction between gp120 and the CCR5 coreceptor.Low nanomolar range
Fusion InhibitorEnfuvirtide (T-20)gp41Binds to the first heptad repeat (HR1) of gp41, preventing the conformational changes required for fusion.Low nanomolar range
Post-attachment InhibitorIbalizumabCD4A monoclonal antibody that binds to domain 2 of CD4, interfering with post-attachment steps required for viral entry.[1]Varies by viral strain

Experimental Protocols

The evaluation of HIV entry inhibitors relies on a variety of in vitro assays. Below are outlines of common experimental protocols used to determine the efficacy of these compounds.

HIV-1 Env-Pseudotyped Virus Neutralization Assay

This assay is a common and safe method to screen for entry inhibitors. It utilizes replication-defective viral particles that have the HIV-1 envelope proteins on their surface but contain a reporter gene (e.g., luciferase or green fluorescent protein) in place of the viral genome.

Experimental Workflow:

Pseudovirus_Assay_Workflow A 1. Prepare Target Cells (e.g., TZM-bl cells expressing CD4, CCR5, CXCR4) C 3. Infect Target Cells with the inhibitor-virus mixture A->C B 2. Pre-incubate Pseudovirus with varying concentrations of the inhibitor B->C D 4. Incubate for 48-72 hours C->D E 5. Lyse Cells and Measure Reporter Gene Activity (e.g., Luciferase) D->E F 6. Calculate IC50 Value E->F

Detailed Steps:

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are cultured in appropriate media.

  • Virus Preparation: HIV-1 Env-pseudotyped viruses are produced by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope protein of interest and a plasmid encoding an HIV-1 backbone that lacks the env gene but contains the luciferase reporter gene.[7]

  • Neutralization Assay:

    • Serial dilutions of the inhibitor are prepared in a 96-well plate.

    • A fixed amount of pseudovirus is added to each well and incubated with the inhibitor for a specified time (e.g., 1 hour) at 37°C.

    • Target cells are then added to the wells.

    • The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.[7]

  • Data Analysis:

    • After incubation, the cells are lysed, and a luciferase substrate is added.

    • The luminescence is measured using a luminometer.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value (the concentration of inhibitor required to inhibit viral entry by 50%) is determined by fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope proteins with cells expressing the CD4 receptor and coreceptors.

Experimental Workflow:

Fusion_Assay_Workflow A 1. Co-culture Effector Cells (expressing HIV-1 Env and a reporter like luciferase) with Target Cells (expressing CD4, CCR5/CXCR4) B 2. Add varying concentrations of the inhibitor A->B C 3. Incubate to allow cell fusion B->C D 4. Lyse Cells and Measure Reporter Gene Activity C->D E 5. Calculate IC50 Value D->E

Detailed Steps:

  • Cell Lines: Two cell lines are required:

    • Effector cells: Typically, a cell line (e.g., CHO or 293T) is transfected to express the HIV-1 Env protein (gp120/gp41) on their surface, along with a reporter gene system (e.g., Tat-driven luciferase).

    • Target cells: A cell line (e.g., TZM-bl) that expresses CD4 and the appropriate coreceptors (CCR5 or CXCR4).

  • Fusion Assay:

    • Effector and target cells are co-cultured in the presence of varying concentrations of the inhibitor.

    • If fusion occurs, the Tat protein from the effector cell can activate the luciferase gene in the target cell.

    • After a suitable incubation period, the cells are lysed, and luciferase activity is measured.

  • Data Analysis: The reduction in luciferase activity in the presence of the inhibitor is used to calculate the IC50 for fusion inhibition.

Conclusion

The landscape of HIV entry inhibitors is diverse, with multiple compounds targeting different stages of the viral entry process. [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) represents a rational design approach, utilizing a fragment of the primary viral receptor to competitively inhibit attachment. While it has demonstrated in vitro activity, its potency relative to other classes of entry inhibitors, such as the low-nanomolar efficacy of fusion inhibitors and coreceptor antagonists, requires further investigation through direct comparative studies. The experimental protocols outlined provide a framework for such evaluations, which are crucial for the continued development of novel and effective antiretroviral therapies that can combat HIV drug resistance. The synergistic potential of combining entry inhibitors with different mechanisms of action also remains a promising area of research.[8]

References

Cross-Reactivity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with Diverse HIV-1 Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactive potential of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against various strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This peptide, a derivatized analog of the 81-92 region of the human CD4 receptor, has been identified as a potent inhibitor of HIV-1 infection and syncytium formation. Its efficacy across different viral isolates is a critical factor in its potential development as an antiretroviral therapeutic.

Mechanism of Action: Targeting a Conserved Interaction

The primary mechanism of action for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is the inhibition of the initial and essential step of HIV-1 entry into host cells: the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on T-lymphocytes.[1] By mimicking a key binding region of CD4, the peptide competitively blocks this interaction, thereby preventing viral attachment and subsequent membrane fusion. The derivatization of the native peptide sequence with benzyl (B1604629) groups has been shown to be crucial for its enhanced antiviral activity.[2][3]

Performance Comparison: Cross-Reactivity Profile

One study noted that a partially purified S-benzyl-CD4(83-94) peptide mixture, a closely related analog, inhibited HIV-induced cell fusion at a nominal concentration of less than or equal to 32 micromolar.[2] Another report specified that [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can completely inhibit syncytium formation at a concentration of 25 μM. However, the specific strains against which this concentration is effective were not detailed in the available abstracts.

The table below summarizes the qualitative findings on the cross-reactive inhibitory activity of derivatized CD4 (81-92) peptides.

HIV-1 Strain/Isolate(s)Type of Inhibition ObservedQuantitative Data (IC50/EC50)Reference
Multiple HIV-1 IsolatesInhibition of cell fusion (syncytium formation)Nominal concentration of ≤32 µM for a related peptide mix[2]
Four HIV-1 Isolates with "widely variant envelope gene sequences"Inhibition of in vitro infectionSpecific IC50 values not available in abstract[2][3]
General HIV-1Complete inhibition of fusion formation25 µM
Simian Immunodeficiency Virus (SIV)Inhibition of cell fusionNot specified[2]

Experimental Protocols

The following is a generalized protocol for a syncytium inhibition assay, a common method to evaluate the anti-HIV-1 activity of compounds like [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

Objective: To determine the concentration at which a test peptide inhibits the fusion of HIV-1 infected cells with uninfected CD4+ cells.

Materials:

  • Cell Lines:

    • A chronically HIV-1 infected cell line that expresses viral envelope glycoproteins (e.g., H9/IIIB).

    • A CD4+ T-lymphocyte cell line susceptible to HIV-1 infection and fusion (e.g., CEM-SS, SupT1).

  • Test Compound: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide, serially diluted.

  • Culture Medium: RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Plates: 96-well flat-bottom microtiter plates.

  • Microscope: Inverted light microscope for visual inspection of syncytia.

Procedure:

  • Cell Preparation:

    • Culture the infected and uninfected cell lines to optimal density.

    • On the day of the assay, wash and resuspend both cell types in fresh culture medium to a predetermined concentration.

  • Assay Setup:

    • Add serial dilutions of the test peptide to the wells of the 96-well plate. Include a "no peptide" control (virus control) and a "no virus" control (cell control).

    • Add the uninfected CD4+ cells to all wells.

    • Add the HIV-1 infected cells to all wells except the cell control wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Data Collection:

    • After incubation, visually inspect the wells under an inverted microscope.

    • Count the number of syncytia (multinucleated giant cells containing more than four nuclei) in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each peptide concentration relative to the virus control wells.

    • Determine the 50% inhibitory concentration (IC50), the concentration of the peptide that reduces the number of syncytia by 50%.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow.

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Inhibited) Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor Co-receptor Binding (Prevented) CD4->Coreceptor Peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide->gp120

Caption: Mechanism of HIV-1 entry inhibition by the CD4-mimetic peptide.

Syncytium_Inhibition_Assay start Start prepare_cells Prepare HIV-1 Infected and CD4+ Target Cells start->prepare_cells plate_setup Plate Serial Dilutions of Peptide prepare_cells->plate_setup add_cells Add Target and Infected Cells to Wells plate_setup->add_cells incubate Incubate for 24-48h at 37°C add_cells->incubate read_plate Count Syncytia (Microscopy) incubate->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

References

Blocking HIV's Entry: A Comparative Analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and Other gp120-CD4 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of a key peptide inhibitor of HIV-1 entry, this guide provides a comparative analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against a landscape of alternative therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed protocols, and visualizes the underlying biological and experimental frameworks.

The entry of the Human Immunodeficiency Virus (HIV-1) into host T-cells is initiated by the high-affinity interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of T-helper cells. This critical step has long been a prime target for the development of antiviral therapies. Among the diverse strategies to thwart this interaction is the use of synthetic peptides that mimic the binding region of CD4. One such peptide, a derivatized form of the CD4 (81-92) region, specifically [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), has been identified as a potent inhibitor of HIV-1 infection and cell fusion. This guide provides a comprehensive comparison of this peptide with other notable gp120-CD4 interaction blockers, supported by experimental data and detailed methodologies.

Performance Comparison: Quantitative Data

The efficacy of various HIV-1 entry inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in viral entry or cell fusion assays, and their binding affinity (Kd) to gp120. The following tables summarize the available quantitative data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and a selection of alternative inhibitors.

Inhibitor ClassCompoundTargetAssay TypeIC50Citation
CD4-Derived Peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Analogue (FYIFFVEDQKEEDD) gp120-CD4 Interaction Syncytia Formation 40-50 µM [1](--INVALID-LINK--)
CD4-Derived PeptidePhenylalanine-substituted CD4(81-92) analogues (FYICFVED, FYICFVEDE)gp120-CD4 InteractionSyncytia Formation1.2-1.6 µM[2]
CD4 Mimetic MiniproteinM48-U1gp120 Phe-43 CavityHIV-1 Pseudovirus Assay2 nM[3][4]
Small Molecule CD4 MimeticNBD-14204gp120 Phe-43 CavityHIV-1 Pseudovirus Assay0.24-0.9 µM[5]
Small Molecule Attachment InhibitorBMS-378806gp120Single-round Infection Assay1-10 nM[6]
Monoclonal AntibodyIbalizumabCD4 Domain 2In vitro neutralizationVaries by isolate[7]
Soluble CD4sCD4gp120VariesVaries[8]

Experimental Protocols

The validation of gp120-CD4 interaction blockage relies on a set of established in vitro assays. Below are detailed methodologies for two key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-CD4 Binding

This assay quantifies the ability of an inhibitor to disrupt the binding between gp120 and CD4.

Materials:

  • Recombinant gp120 protein

  • Recombinant soluble CD4 (sCD4)

  • Inhibitor compound (e.g., [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92))

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-CD4 antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant gp120 (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound gp120.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add serial dilutions of the inhibitor compound to the wells. Immediately after, add a constant concentration of sCD4 to all wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound sCD4 and inhibitor.

  • Detection: Add the enzyme-conjugated anti-CD4 antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the sCD4 that is bound to the gp120 on the plate.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the enzyme substrate to the wells and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

HIV-1 Mediated Cell-Cell Fusion (Syncytia Formation) Assay

This assay assesses the ability of an inhibitor to prevent the fusion of HIV-1 infected cells with uninfected CD4+ cells, a process mediated by the gp120-CD4 interaction.

Materials:

  • Effector cell line: Persistently infected with HIV-1 and expressing gp120 on their surface (e.g., H9/IIIB).

  • Target cell line: Uninfected and expressing CD4 (e.g., CEM-SS).

  • Cell culture medium.

  • Inhibitor compound.

  • 96-well cell culture plates.

  • Microscope.

Procedure:

  • Cell Preparation: Culture both effector and target cell lines to the appropriate density.

  • Inhibitor Addition: Add serial dilutions of the inhibitor compound to the wells of a 96-well plate.

  • Cell Co-culture: Add a mixture of effector and target cells to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Syncytia Quantification: Observe the wells under a microscope and count the number of syncytia (large, multinucleated cells formed by the fusion of multiple individual cells). A syncytium is typically defined as a cell containing four or more nuclei.

  • Data Analysis: The percentage of inhibition is calculated by comparing the number of syncytia in the presence of the inhibitor to the number in the control wells (no inhibitor).

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental designs, the following diagrams have been generated using Graphviz.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Fusion Viral Entry Coreceptor->Fusion 3. Membrane Fusion Inhibitor [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Inhibitor->gp120 Blockage

Caption: HIV-1 entry pathway and the point of inhibition.

Competitive_ELISA_Workflow A 1. Coat plate with gp120 B 2. Block non-specific sites A->B C 3. Add Inhibitor and sCD4 (Competition) B->C D 4. Wash C->D E 5. Add HRP-conjugated anti-CD4 antibody D->E F 6. Wash E->F G 7. Add TMB Substrate F->G H 8. Stop Reaction & Read Absorbance G->H

Caption: Workflow for the competitive ELISA.

Logical_Relationship cluster_cause Mechanism of Action cluster_effect Observed Effects Peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Binding_Block Blockage of gp120-CD4 Binding Peptide->Binding_Block Fusion_Inhibit Inhibition of Cell-Cell Fusion Binding_Block->Fusion_Inhibit Infection_Inhibit Inhibition of HIV-1 Infection Fusion_Inhibit->Infection_Inhibit

Caption: Logical flow from mechanism to antiviral effect.

References

Tale of Two Peptides: A Comparative Efficacy Analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and T-20 in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of two distinct peptide-based HIV-1 entry inhibitors: the CD4-mimetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and the fusion inhibitor T-20 (Enfuvirtide). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Executive Summary

Both [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and T-20 effectively inhibit HIV-1 entry, but through different mechanisms of action. T-20, a synthetic peptide mimicking a portion of the HIV-1 gp41 transmembrane protein, acts as a fusion inhibitor by preventing the conformational changes necessary for the viral and cellular membranes to merge. In contrast, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a derivative of the CD4 molecule, functions by directly blocking the initial interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.

Available in vitro data suggests a significant difference in the potency of these two peptides. T-20 exhibits inhibitory activity in the nanomolar range, whereas [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) demonstrates efficacy at micromolar concentrations. This indicates that T-20 is substantially more potent in preventing HIV-1 infection in the experimental systems evaluated.

Mechanism of Action

The two peptides target different stages of the HIV-1 entry process, as illustrated in the signaling pathway below.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 3. gp41-mediated Fusion ViralEntry Viral Entry gp41->ViralEntry CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CD4_peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) CD4_peptide->gp120 Blocks Binding T20 T-20 (Enfuvirtide) T20->gp41 Inhibits Fusion

Figure 1. HIV-1 entry pathway and points of inhibition.

As depicted, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) acts at the initial binding stage by competing with the CD4 receptor for binding to gp120. T-20 intervenes at a later stage, preventing the gp41-mediated fusion of the viral and cellular membranes.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the in vitro efficacy of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and T-20. It is important to note that these values are derived from different studies and experimental systems, which may not be directly comparable.

PeptideAssay TypeTargetEfficacy MetricValueReference
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Cell-Cell Fusion (Syncytium Formation)HIV-1 induced cell fusionComplete Inhibition25 µM[1]
HIV-1 InfectionHIV-1 p24 expressionInhibitionNot specified (qualitative)[2]
T-20 (Enfuvirtide) Cell-Cell FusionHIV-1 IIIB-mediatedIC5028 nM
HIV-1 InfectionHIV-1 IIIB in MT-2 cellsIC5026 nM
HIV-1 Infection (T-20 resistant strain)NL4-3(36G)V38AIC50313 nM
HIV-1 Infection (T-20 resistant strain)NL4-3(36G)V38A/N42DIC502,646 nM
HIV-1 Infection (T-20 resistant strain)NL4-3(36G)V38E/N42SIC509,894 nM

IC50: Half-maximal inhibitory concentration.

The data clearly indicates that T-20 is a significantly more potent inhibitor of HIV-1 than [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in the assays presented, with efficacy in the nanomolar range compared to the micromolar concentration required for the CD4-based peptide.

Experimental Protocols

The efficacy data presented in this guide are typically generated using one of two main types of in vitro assays: HIV-1 pseudovirus neutralization assays or cell-cell fusion assays. The general workflows for these experiments are outlined below.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of single-round infectious HIV-1 pseudoviruses into target cells.

Neutralization_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Peptide_Dilution Serial Dilution of Test Peptide Preincubation Pre-incubation of Pseudovirus with Peptide Peptide_Dilution->Preincubation Virus_Prep Preparation of HIV-1 Pseudovirus Virus_Prep->Preincubation Infection Addition of Mixture to Target Cells (e.g., TZM-bl) Preincubation->Infection Incubate_48h Incubation (48-72 hours) Infection->Incubate_48h Lysis_Luciferase Cell Lysis and Luciferase Assay Incubate_48h->Lysis_Luciferase Data_Analysis Data Analysis (IC50 Calculation) Lysis_Luciferase->Data_Analysis

Figure 2. General workflow for an HIV-1 pseudovirus neutralization assay.

Protocol Outline:

  • Peptide Preparation: The test peptide is serially diluted to a range of concentrations.

  • Virus-Peptide Incubation: A known amount of HIV-1 pseudovirus is incubated with the diluted peptide for a set period (e.g., 1 hour) at 37°C.

  • Infection: The virus-peptide mixture is then added to target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene).

  • Incubation: The cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Readout: The cells are lysed, and the luciferase activity is measured. A reduction in luciferase signal compared to the virus-only control indicates inhibition of viral entry.

  • Data Analysis: The percentage of inhibition is calculated for each peptide concentration, and the IC50 value is determined.

Cell-Cell Fusion (Syncytium Formation) Assay

This assay measures the ability of a compound to prevent the fusion of HIV-1 envelope-expressing cells with CD4-positive target cells, which results in the formation of large, multinucleated cells called syncytia.

Fusion_Assay_Workflow cluster_setup Assay Setup cluster_coculture Co-culture cluster_quantification Quantification Effector_Cells Effector Cells (Expressing HIV-1 Env) Co_culture Co-culture of Effector and Target Cells Effector_Cells->Co_culture Target_Cells Target Cells (Expressing CD4/Co-receptors) Target_Cells->Co_culture Peptide_Addition Addition of Test Peptide Peptide_Addition->Co_culture Incubate Incubation to Allow Syncytia Formation Co_culture->Incubate Syncytia_Quant Quantification of Syncytia (e.g., Microscopy, Reporter Gene) Incubate->Syncytia_Quant Data_Analysis Data Analysis (Inhibition Calculation) Syncytia_Quant->Data_Analysis

Figure 3. General workflow for a cell-cell fusion assay.

Protocol Outline:

  • Cell Preparation: Two cell populations are prepared: effector cells that express the HIV-1 envelope glycoproteins (gp120/gp41) on their surface, and target cells that express the CD4 receptor and co-receptors.

  • Co-culture: The effector and target cells are co-cultured in the presence of various concentrations of the test peptide.

  • Incubation: The co-culture is incubated for a period to allow for cell-cell fusion and the formation of syncytia.

  • Quantification: The number and size of syncytia are quantified, often through microscopy or by using a reporter gene system where fusion activates the expression of a detectable marker (e.g., luciferase or β-galactosidase).

  • Data Analysis: The degree of inhibition of syncytium formation is calculated for each peptide concentration to determine its anti-fusion activity.

Conclusion

Both [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and T-20 represent important classes of peptide-based HIV-1 entry inhibitors. While the CD4-mimetic peptide demonstrates the principle of targeting the initial virus-receptor interaction, the available data suggests that the fusion inhibitor T-20 is a significantly more potent antiviral agent in vitro. The development of T-20 into the FDA-approved drug Enfuvirtide underscores the clinical viability of targeting the HIV-1 fusion process. Further research and development of CD4-mimetic peptides may yet yield compounds with improved potency and pharmacokinetic profiles, potentially offering alternative therapeutic strategies for the management of HIV-1 infection.

References

Synergistic Potential of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with Antiretroviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of studies investigating the synergistic effects of the HIV-1 entry inhibitor [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in combination with other antiretroviral drugs. While the compound is recognized as a selective inhibitor of HIV-1, its potential to enhance the efficacy of or be enhanced by other therapeutics remains an unexplored area of research. This guide provides an overview of the known mechanism of action of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), outlines standard experimental protocols for evaluating drug synergy, and offers a framework for future investigations in this critical area of HIV research.

Mechanism of Action of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derivative that acts as a selective inhibitor of HIV-1.[1][2] Its primary mechanism involves blocking the initial stage of viral entry into host cells. Specifically, it inhibits viral infection and cell fusion by obstructing the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 molecule on the surface of target immune cells.[1][2] By mimicking a key region of the CD4 receptor, this peptide derivative effectively competes with the host cell receptor, thereby preventing the virus from binding and initiating the fusion process necessary for infection. It has been demonstrated that [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can completely inhibit the formation of syncytia (cell fusion) at a concentration of 25 μM.[1][2]

cluster_0 HIV-1 Entry Inhibition by [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) HIV HIV-1 Virus gp120 gp120 HIV->gp120 possesses CD4_receptor CD4 Receptor on T-cell gp120->CD4_receptor Binds to No_Infection Infection Blocked gp120->No_Infection Cannot bind to CD4 Infection Viral Entry & Infection CD4_receptor->Infection Leads to Peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide->gp120 Binds to & Blocks

Caption: Mechanism of HIV-1 entry inhibition.

Evaluating Synergistic Effects: A Methodological Overview

To investigate the potential synergistic, additive, or antagonistic effects of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with other antiretrovirals, standardized in vitro assays are essential. The "checkerboard" assay is a commonly employed method to assess the efficacy of drug combinations across a range of concentrations.

Experimental Protocol: In Vitro Synergy Testing
  • Cell Culture and Virus Propagation:

    • Maintain a suitable host cell line (e.g., MT-2, HT4-6C, or primary CD4+ T cells) in appropriate culture media.

    • Propagate a laboratory-adapted or clinically isolated strain of HIV-1. Viral stocks should be tittered to determine the tissue culture infectious dose 50 (TCID50).

  • Checkerboard Assay Setup:

    • In a 96-well plate, prepare serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) along the rows.

    • Similarly, prepare serial dilutions of a second antiretroviral agent (e.g., a reverse transcriptase inhibitor, protease inhibitor, or integrase inhibitor) along the columns.

    • This creates a matrix of wells containing various concentration combinations of the two drugs.

    • Include control wells with each drug alone, as well as virus-only and cell-only controls.

  • Infection and Incubation:

    • Add a standardized amount of HIV-1 to each well (excluding cell-only controls).

    • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication:

    • Measure the extent of viral replication in each well using a suitable method, such as:

      • p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

      • Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme.

      • Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to cell death, which can be quantified using reagents like MTT or XTT.

  • Data Analysis:

    • The data from the checkerboard assay is analyzed using mathematical models to determine the nature of the drug interaction. The most common method is the Combination Index (CI) , based on the median-effect principle developed by Chou and Talalay.

    • CI < 1 indicates synergy: The effect of the combination is greater than the sum of the effects of individual drugs.

    • CI = 1 indicates an additive effect: The effect of the combination is equal to the sum of the individual effects.

    • CI > 1 indicates antagonism: The effect of the combination is less than the sum of the individual effects.

    • Software such as CompuSyn can be used to calculate CI values and generate isobolograms, which are graphical representations of drug interactions.

cluster_1 Synergy Testing Workflow A Prepare Drug Dilutions (Drug A & Drug B) B Checkerboard Assay Setup (96-well plate) A->B C Infect with HIV-1 B->C D Incubate C->D E Quantify Viral Replication (e.g., p24 ELISA) D->E F Data Analysis (Combination Index) E->F G Determine Interaction (Synergy, Additive, Antagonism) F->G

Caption: In vitro drug synergy assessment workflow.

Potential Antiretroviral Partners for Combination Studies

Given its mechanism of action as an entry inhibitor, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) could potentially exhibit synergy with antiretrovirals that target different stages of the HIV-1 life cycle. Promising candidates for combination studies include:

Antiretroviral ClassExamplesRationale for Synergy
Reverse Transcriptase Inhibitors Zidovudine, Tenofovir, EfavirenzTargeting both early (entry) and subsequent (reverse transcription) steps in the viral life cycle could create a higher barrier to viral replication.
Protease Inhibitors Lopinavir, DarunavirCombining an inhibitor of viral entry with an inhibitor of viral maturation could lead to a potent multi-pronged attack on the virus.
Integrase Inhibitors Raltegravir, DolutegravirA dual blockade of entry and integration of viral DNA into the host genome could significantly suppress viral replication.
Other Entry Inhibitors Maraviroc, EnfuvirtideWhile less common, combining entry inhibitors with different specific targets (e.g., CD4 vs. CCR5 or gp41) could provide broader protection against different viral strains.

Future Directions and Conclusion

The lack of data on the synergistic effects of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with other antiretrovirals represents a significant gap in our understanding of this compound's therapeutic potential. Future research should prioritize in vitro synergy studies, following the established protocols outlined above, to systematically evaluate its interactions with a panel of approved antiretroviral drugs. Such studies are crucial for determining whether this potent entry inhibitor could be a valuable component of future combination antiretroviral therapy regimens, potentially offering new hope for treatment-experienced patients and contributing to the ongoing effort to combat the HIV/AIDS pandemic.

References

Evaluating Off-Target Effects of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the CD4 mimetic peptide, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), with a focus on evaluating its potential off-target effects. As a derivative of the CD4 molecule's gp120-binding region, this peptide is designed to inhibit HIV-1 entry. However, a thorough assessment of its interaction with other cellular components is crucial for its development as a safe and effective therapeutic. This document outlines the current, albeit limited, understanding of its specificity and compares it with alternative HIV-1 entry inhibitors. Furthermore, it details essential experimental protocols for a comprehensive off-target evaluation.

Comparison of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with Alternative HIV-1 Entry Inhibitors

The development of HIV-1 entry inhibitors has led to a range of molecules with different modalities, each with its own on-target potency and off-target profile. Below is a comparative overview of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and other notable alternatives.

Table 1: On-Target Activity of Selected HIV-1 Entry Inhibitors

Compound/MoleculeTypeMechanism of ActionOn-Target Potency (IC50/EC50)
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Benzylated PeptideBlocks HIV-1 gp120-CD4 interaction~25 µM (complete inhibition of cell fusion)[1]
NBD-556 Small Molecule CD4 MimeticBlocks gp120-CD4 interaction~1.5-21 µM (against various HIV-1 subtypes)
gp120-IN-1 Small MoleculeHIV-1 inhibitorIC50: 2.2 µM
M48U1 Miniprotein CD4 MimeticBinds to gp120 Phe43 cavity0.015 nM (binding affinity to gp120)
Ibalizumab (TMB-355) Monoclonal AntibodyBinds to CD4, preventing viral entryVaries by viral strain
BMS-378806 Small MoleculeBinds to gp120, blocking CD4 attachment~5 nM

Table 2: Off-Target and Cytotoxicity Profile of Selected HIV-1 Entry Inhibitors

Compound/MoleculeKnown/Potential Off-Target EffectsCytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Inhibition of HTLV-1-mediated syncytium formation (potential). Effects may not be specific to the CD4(81-92) region.Data not availableData not available
NBD-556 Acts as a CD4 agonist, which can enhance HIV-1 entry into CD4-negative cells.Data not availableData not available
gp120-IN-1 Data not available100.90 µM~45
M48U1 Potential for gp120 shedding from infected cells.Data not availableHigh (inferred from high potency)
Ibalizumab (TMB-355) Binds to host protein (CD4), potential for immunogenicity and effects on T-cell function.Generally lowHigh
BMS-378806 Data not availableData not availableHigh (inferred from high potency)

Signaling Pathways and Experimental Workflows

To understand the potential impact of a CD4 mimetic peptide, it is essential to consider the natural signaling cascade initiated by CD4 engagement. Furthermore, a systematic workflow is necessary to characterize off-target effects.

CD4 Downstream Signaling Pathway

Engagement of the T-cell receptor (TCR) and the CD4 co-receptor by an antigen-presenting cell (APC) initiates a signaling cascade crucial for T-cell activation. A CD4 mimetic could potentially interfere with this pathway.

CD4 downstream signaling cascade.
Experimental Workflow for Off-Target Evaluation

A tiered approach is recommended to systematically evaluate the off-target effects of a peptide therapeutic like [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

Tiered workflow for off-target evaluation.

Detailed Experimental Protocols

A comprehensive evaluation of off-target effects requires a suite of well-defined experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the peptide that reduces the viability of cultured cells by 50% (CC50).

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HEK293T, HeLa, or primary PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in cell culture medium. Add the diluted peptide to the cells in triplicate and incubate for 48-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the peptide concentration and determine the CC50 value using a non-linear regression analysis.

Receptor Binding Assay (Competition ELISA)

Objective: To assess the binding affinity of the peptide to a panel of off-target receptors.

Methodology:

  • Plate Coating: Coat a 96-well plate with a recombinant off-target receptor (e.g., another chemokine receptor or a growth factor receptor) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.

  • Competition Reaction: Add a fixed concentration of the known, labeled ligand for the receptor along with varying concentrations of the test peptide to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound ligand and peptide.

  • Detection: Add a primary antibody against the labeled ligand, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the signal (e.g., absorbance).

  • Data Analysis: Plot the signal against the concentration of the test peptide to determine the IC50 value, which represents the concentration of the peptide that inhibits 50% of the labeled ligand binding.

Cell Microarray for Off-Target Screening

Objective: To screen for binding of the peptide against a large library of human membrane and secreted proteins expressed in their native conformation.

Methodology:

  • Array Preparation: Use a commercially available or custom-made cell microarray where each spot corresponds to cells overexpressing a specific human protein.

  • Peptide Incubation: Label the test peptide with a fluorescent tag. Incubate the labeled peptide with the cell microarray.

  • Washing: Wash the microarray to remove non-specifically bound peptide.

  • Imaging: Scan the microarray using a fluorescent scanner to detect spots where the peptide has bound.

  • Hit Identification and Validation: Identify the proteins corresponding to the fluorescent spots ("hits"). Validate these interactions using a secondary assay, such as a flow cytometry-based binding assay on cells expressing the identified off-target protein.

Recommended Future Studies

Given the limited publicly available data on the off-target effects of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), the following studies are recommended for a thorough evaluation:

  • Broad-Panel Radioligand Binding Assays: Screen the peptide against a comprehensive panel of receptors, ion channels, and transporters to identify potential off-target binding sites.

  • Kinase Profiling: Assess the effect of the peptide on the activity of a large panel of kinases to rule out off-target inhibition or activation of signaling pathways.

  • In Vivo Toxicology Studies: Conduct toxicology studies in relevant animal models to assess the overall safety profile of the peptide, including potential immunogenicity and effects on normal physiological processes.

  • Head-to-Head Comparison: Perform direct comparative studies of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with leading alternative CD4 mimetics using the same panel of off-target assays to generate a robust and directly comparable dataset.

By undertaking a systematic and comprehensive evaluation of off-target effects, the full therapeutic potential of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can be more accurately assessed, paving the way for the development of safer and more effective HIV-1 entry inhibitors.

References

head-to-head comparison of small molecule vs. peptide-based HIV inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Head-to-Head Comparison of Small Molecule and Peptide-Based HIV Inhibitors

For decades, the scientific community has been unwavering in its pursuit of effective therapeutics to combat the human immunodeficiency virus (HIV). Among the diverse arsenal (B13267) of antiretroviral drugs, entry and fusion inhibitors represent a critical class that thwarts the virus at the very first stage of its lifecycle: entering the host cell. These inhibitors primarily fall into two major categories: small molecules and peptides. This guide provides a detailed, data-driven comparison of these two classes of inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to HIV Entry and Inhibition

HIV entry into a host cell is a complex, multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This initial binding triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4.[1] This dual engagement exposes the gp41 transmembrane glycoprotein, which then undergoes a series of conformational changes, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the host cell.[2][3]

Small molecule and peptide-based inhibitors are designed to interfere with these critical steps, effectively blocking viral entry and subsequent replication.

Small Molecule HIV Inhibitors

Small molecule inhibitors are chemically synthesized compounds with low molecular weight. This characteristic often allows for oral bioavailability, a significant advantage in clinical settings.[4] These inhibitors can target various stages of the HIV entry process, including attachment, coreceptor binding, and fusion.

A prominent example is Maraviroc , a CCR5 receptor antagonist.[5][6] By binding to the CCR5 coreceptor on the host cell, Maraviroc prevents the interaction between gp120 and CCR5, thereby inhibiting the entry of CCR5-tropic HIV strains.[1][6] Another example is Fostemsavir , an attachment inhibitor that binds to gp120, preventing its initial interaction with the CD4 receptor.[7]

Peptide-Based HIV Inhibitors

Peptide-based inhibitors are typically derived from sequences of the HIV gp41 protein itself or are designed to mimic these sequences.[8] They are generally larger than small molecules and often require administration via injection due to poor oral bioavailability and susceptibility to proteolytic degradation.[4][9]

The first and most well-known peptide-based HIV inhibitor is Enfuvirtide (T-20) .[2] Enfuvirtide is a 36-amino acid synthetic peptide that mimics a region of the gp41 C-terminal heptad repeat (CHR).[10] It competitively binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle, a critical step for membrane fusion.[2][11] Another example, although a larger biologic, is the monoclonal antibody Ibalizumab , which is a post-attachment inhibitor that binds to the CD4 receptor.[7]

Quantitative Comparison of Representative Inhibitors

To provide a clear, quantitative comparison, the following tables summarize key data for representative small molecule and peptide-based HIV inhibitors.

Table 1: Comparison of Maraviroc (Small Molecule) and Enfuvirtide (Peptide)

FeatureMaraviroc (Small Molecule)Enfuvirtide (Peptide)
Target CCR5 co-receptor on host cellgp41 N-terminal heptad repeat (NHR) on virus
Mechanism of Action CCR5 antagonist, blocks gp120-CCR5 interactionFusion inhibitor, prevents 6-helix bundle formation
Route of Administration OralSubcutaneous injection
Half-life 14-18 hours3.8 hours
EC50 / IC50 EC50: ~1-10 nM (against CCR5-tropic HIV-1)IC50: ~29.5 nM
Primary Resistance Mutations in the V3 loop of gp120Mutations in the HR1 region of gp41 (residues 36-45)[12]
Common Side Effects Hepatotoxicity, cough, fever, rash[6]Injection site reactions, peripheral neuropathy[6]

Table 2: Indirect Comparison of Fostemsavir (Small Molecule) and Ibalizumab (Biologic) in Heavily Treatment-Experienced Patients (Week 24 Data)

OutcomeFostemsavir + OBT (BRIGHTE study)Ibalizumab + OBT (TMB-301 study)
Virologic Suppression Numerically higher, non-significant odds of suppressionReference
(HIV-1 RNA <40 copies/mL) (OR = 1.44; 95% CI, 0.74-2.80)[2]
Mean CD4+ Cell Count Increase ~65 cells/mm³~65 cells/mm³
from Baseline (Mean difference = 7.05 cells/mm³)[2]

OBT: Optimized Background Therapy. Data is from a matching-adjusted indirect comparison.[2][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV entry pathway and the mechanisms of action of these inhibitors, as well as typical experimental workflows used in their evaluation.

HIV_Entry_Pathway HIV Entry and Inhibition Pathway cluster_virus HIV Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41_prehairpin gp41 Pre-hairpin Intermediate CCR5->gp41_prehairpin 3. gp41 Unfolds Membrane six_helix 6-Helix Bundle Formation gp41_prehairpin->six_helix fusion Membrane Fusion six_helix->fusion Fostemsavir Fostemsavir (Small Molecule) Fostemsavir->gp120 Blocks Attachment Maraviroc Maraviroc (Small Molecule) Maraviroc->CCR5 Blocks Co-receptor Binding Enfuvirtide Enfuvirtide (Peptide) Enfuvirtide->gp41_prehairpin Blocks 6-Helix Bundle Formation

Caption: HIV entry pathway and points of inhibition.

Antiviral_Assay_Workflow Antiviral Activity Assay Workflow start Start prepare_cells Prepare Target Cells (e.g., TZM-bl) start->prepare_cells prepare_virus Prepare HIV-1 Pseudovirus start->prepare_virus prepare_inhibitor Prepare Serial Dilutions of Inhibitor start->prepare_inhibitor infect Infect Target Cells with Virus-Inhibitor Mixture prepare_cells->infect incubate Incubate Virus with Inhibitor prepare_virus->incubate prepare_inhibitor->incubate incubate->infect culture Incubate for 48-72 hours infect->culture measure Measure Reporter Gene Activity (e.g., Luciferase) culture->measure analyze Calculate EC50/IC50 measure->analyze end End analyze->end

Caption: Workflow for a pseudovirus neutralization assay.

Experimental Protocols

Antiviral Activity Assay (Pseudovirus Neutralization Assay)

This assay quantifies the ability of an inhibitor to block HIV-1 entry into target cells.[14]

a. Materials:

  • HEK293T/17 cells for pseudovirus production.[15]

  • TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene).[14]

  • HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid.[15]

  • Transfection reagent.

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 96-well culture plates.

  • Luciferase assay reagent.

  • Luminometer.

b. Protocol:

  • Pseudovirus Production: Co-transfect HEK293T/17 cells with the Env-expressing plasmid and the Env-deficient backbone plasmid.[15] Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.[16]

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Inhibitor Preparation: Prepare serial dilutions of the small molecule or peptide inhibitor in culture medium.

  • Neutralization Reaction: In a separate plate, incubate the pseudovirus with the serially diluted inhibitor for 1 hour at 37°C.[17]

  • Infection: Add the virus-inhibitor mixture to the TZM-bl cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[16]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the inhibitor concentration that results in a 50% reduction in luciferase activity (EC50 or IC50) compared to the virus-only control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the inhibitors to host cells.[10]

a. Materials:

  • Target cells (e.g., MT-4 or TZM-bl cells).[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well culture plates.

  • Microplate spectrophotometer.

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Add serial dilutions of the inhibitor to the cells and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the concentration of the inhibitor that reduces cell viability by 50% (CC50).

HIV Resistance Testing

a. Genotypic Resistance Assay: This method identifies mutations in the viral genes that are known to confer resistance.[19]

  • Sample Collection: Collect plasma from patients with virologic failure.

  • RNA Extraction: Extract viral RNA from the plasma.[8]

  • RT-PCR and PCR: Reverse transcribe the RNA to cDNA and amplify the target gene (e.g., env for entry inhibitors) using PCR.[8]

  • Sequencing: Sequence the amplified DNA.

  • Data Analysis: Compare the patient's viral sequence to a wild-type reference sequence to identify resistance-associated mutations.[11]

b. Phenotypic Resistance Assay: This assay directly measures the susceptibility of the virus to a drug.[20]

  • Virus Generation: Generate recombinant viruses containing the patient's env gene in a standardized viral backbone.[11]

  • Susceptibility Testing: Perform an antiviral activity assay (as described above) with the recombinant virus and a range of inhibitor concentrations.

  • Data Analysis: Calculate the IC50 for the patient's virus and compare it to the IC50 of a reference wild-type virus. The result is reported as a fold-change in susceptibility.[21]

Conclusion

Both small molecule and peptide-based HIV inhibitors have proven to be valuable components of antiretroviral therapy, particularly for patients with multidrug-resistant HIV. Small molecules offer the convenience of oral administration, while peptides, despite requiring injection, can be highly potent and have a unique mechanism of action that can be effective against viruses resistant to other drug classes.[3][22] The choice between these inhibitors depends on various factors, including the patient's treatment history, viral tropism, resistance profile, and tolerability. The continued development of both classes of inhibitors, including long-acting formulations, holds promise for improving the management of HIV infection.[23]

References

Specificity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) for HIV-1 over HIV-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against Human Immunodeficiency Virus Type 1 (HIV-1) and Human Immunodeficiency Virus Type 2 (HIV-2). The available experimental data and the structural basis for the peptide's selectivity are presented to inform research and development efforts in the field of antiretroviral therapeutics.

Executive Summary

The CD4-derived peptide, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), is a known selective inhibitor of HIV-1.[1][2][3][4] It functions by blocking the crucial initial interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells, thereby preventing viral entry and subsequent infection.[1][2][3][4] While its activity against HIV-1 has been documented, there is a notable lack of quantitative data on its efficacy against HIV-2 in publicly available literature. The observed selectivity is strongly suggested to arise from significant structural differences in the gp120 glycoproteins of the two viruses, particularly within the CD4 binding domain.

Quantitative Data Presentation

Direct quantitative comparative data, such as the 50% inhibitory concentration (IC50), for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against both HIV-1 and HIV-2 is not available in the reviewed scientific literature. The foundational research on this peptide primarily focused on its inhibitory effects on HIV-1.

Table 1: Inhibitory Activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against HIV-1

Assay TypeTargetReported Efficacy
Cell Fusion (Syncytium) InhibitionHIV-1-induced syncytia formationComplete inhibition at 25 µM[1][2][3][4]
Viral Infection InhibitionHIV-1 infectivity in vitroDose-dependent inhibition[1]

Note: The absence of data for HIV-2 in this table highlights a critical area for future research to fully characterize the inhibitory spectrum of this peptide.

Structural Basis for Selectivity

The specificity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) for HIV-1 is likely rooted in the structural disparities between the gp120 envelope glycoproteins of HIV-1 and HIV-2. The CD4 binding site, the target of this peptide, exhibits key differences that can influence binding affinity.

Table 2: Comparison of HIV-1 and HIV-2 gp120 in the CD4 Binding Region

| Feature | HIV-1 gp120 | HIV-2 gp120 | Potential Impact on Peptide Inhibition | |---|---|---| | Sequence and Structural Divergence | The amino acid sequence and three-dimensional structure of the CD4 binding site can vary significantly between HIV-1 and HIV-2.[5] | Although structurally similar in the core, there are differences in loop regions and specific residue contacts with CD4.[5] | The peptide's conformation is likely optimized for the topology of the HIV-1 gp120 binding pocket, leading to weaker interactions with the HIV-2 gp120. | | Glycosylation Patterns | The surface of gp120 is heavily glycosylated, which can shield conserved epitopes. | Glycosylation patterns differ from those of HIV-1, which can alter the accessibility of the CD4 binding site.[5] | Differences in the glycan shield around the binding site may sterically hinder the peptide's access to its target on HIV-2 gp120. | | CD4 Interaction Footprint | Involves a specific set of interactions between gp120 residues and the CD4 receptor. | While sharing some contact points, there are distinct interactions with CD4 that are not present in HIV-1.[5] | As a CD4 mimic, the peptide's efficacy depends on replicating these interactions, which may be absent or altered in the context of HIV-2 gp120. |

Experimental Protocols

To quantitatively assess the specificity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a syncytium inhibition assay can be employed for both HIV-1 and HIV-2. This assay measures the peptide's ability to prevent the fusion of virus-infected cells with uninfected CD4+ cells.

Protocol: Syncytium Inhibition Assay

Objective: To determine and compare the 50% inhibitory concentration (IC50) of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against HIV-1 and HIV-2.

Cell Lines:

  • Chronically HIV-1 infected T-cell line (e.g., H9/IIIB)

  • Chronically HIV-2 infected T-cell line (e.g., HUT-78/LAV-2)

  • Uninfected CD4+ T-cell line (e.g., CEM-SS)

Reagents:

  • [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Preparation of Peptide Dilutions: Prepare a series of twofold dilutions of the peptide in culture medium, starting from a high concentration (e.g., 200 µM). Include a no-peptide control.

  • Cell Plating: Seed the uninfected CD4+ T-cells into the wells of a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Peptide Addition: Add 50 µL of each peptide dilution to the respective wells.

  • Addition of Infected Cells: Add the chronically HIV-1 or HIV-2 infected cells to the wells at a density of 2.5 x 10^4 cells per well in 50 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

  • Quantification of Syncytia: Examine the wells using an inverted microscope and count the number of syncytia (multinucleated giant cells) in each well.

  • Data Analysis: Calculate the percentage of syncytium inhibition for each peptide concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition versus the peptide concentration.

Visualizations

HIV_Entry_Mechanism cluster_virus HIV Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Primary Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 3. Membrane Fusion Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Engagement

Caption: Simplified signaling pathway of HIV entry into a host T-cell.

Peptide_Inhibition_Workflow start Start prep_cells Prepare Infected (HIV-1/HIV-2) and Uninfected CD4+ Cells start->prep_cells plate_cells Plate Uninfected Cells in 96-well Plate prep_cells->plate_cells add_peptide Add Serial Dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) plate_cells->add_peptide add_infected_cells Add Infected Cells to Initiate Co-culture add_peptide->add_infected_cells incubate Incubate at 37°C for 24-48h add_infected_cells->incubate quantify Microscopic Quantification of Syncytia incubate->quantify analyze Calculate IC50 Values quantify->analyze end End analyze->end

Caption: Experimental workflow for the syncytium inhibition assay.

Conclusion

The CD4-derived peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) demonstrates selective inhibitory activity against HIV-1. This specificity is well-supported by the known structural differences between the gp120 envelope glycoproteins of HIV-1 and HIV-2. However, a significant knowledge gap exists regarding the quantitative measure of this selectivity. Direct comparative studies are warranted to precisely determine the inhibitory potency of this peptide against HIV-2. Such data would be invaluable for the rational design of more potent and broad-spectrum CD4-mimetic inhibitors and would further elucidate the molecular nuances of HIV entry.

References

Safety Operating Guide

Proper Disposal Procedures for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the safe handling and disposal of the research peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). As a specific Safety Data Sheet (SDS) for this compound is not available, this protocol is based on the chemical properties of its constituent parts—a peptide backbone with benzyl-protected cysteine and glutamic acid residues—and general principles of laboratory chemical waste management.

Immediate Safety and Hazard Assessment

Before handling the peptide, it is crucial to operate under the assumption that the compound is hazardous. The primary risks are associated with the benzyl (B1604629) (Bzl) and benzyl ester (OBzl) protecting groups.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant nitrile gloves are required.

  • Eye Protection: Safety goggles or a face shield must be worn.[1]

  • Lab Coat: A fully buttoned lab coat is necessary to protect against skin contact.

All handling of the solid peptide or its solutions should occur within a certified chemical fume hood to prevent inhalation of fine particulates.[1]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the solid (lyophilized) peptide and any contaminated labware.

2.1. Solid Peptide Waste Disposal

  • Categorization: The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) must be categorized as solid chemical waste . Do not dispose of it in regular trash or biohazard bags.

  • Waste Container:

    • Select a designated, leak-proof, and chemically compatible container for solid hazardous waste.[2][3] The container should be clearly labeled.

    • If possible, use the original vial or container the peptide was supplied in.[4]

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "[3]

    • The full chemical name: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

    • Approximate quantity of the waste.

  • Collection: Carefully place the vial containing the peptide waste into the labeled hazardous waste container. Ensure the container is securely sealed.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory, away from incompatible materials, pending pickup.[2][5]

2.2. Disposal of Contaminated Materials

  • Segregation: All materials that have come into direct contact with the peptide are considered contaminated and must be disposed of as hazardous waste.[2] This includes:

    • Gloves

    • Pipette tips

    • Weighing boats or paper

    • Contaminated bench paper

  • Collection: Place all contaminated solid waste into a dedicated hazardous waste container, separate from the pure peptide waste if required by your institution. This container must also be clearly labeled as "HAZARDOUS WASTE" and list the chemical contaminant.[2][5]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[5]

  • Empty Vials: The original vial, even if seemingly empty, must be treated as hazardous waste.[4] It is best practice to triple-rinse the empty vial with a suitable solvent (e.g., methanol (B129727) or DMF), collecting the rinsate as liquid chemical waste, before disposing of the vial in the solid hazardous waste container.[4][5]

2.3. Final Disposal

  • Coordination: Arrange for the collection of all hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[3][6]

  • Documentation: Complete all required waste pickup forms, accurately detailing the contents of each waste container.

Never dispose of this peptide or its solutions down the drain.[6]

Data Presentation: Waste Characterization and Handling

CharacteristicDescriptionDisposal ActionCitation
Physical Form Solid (Lyophilized Powder)Dispose of as solid chemical waste.[2]
Chemical Category Peptide with Benzyl Protecting GroupsTreat as hazardous chemical waste.[3][7]
Primary Hazard Potential irritant; may be harmful if inhaled, ingested, or absorbed. Benzyl groups are the main concern.Handle with full PPE in a fume hood.[1][8]
PPE Requirement Nitrile Gloves, Safety Goggles, Lab CoatMandatory for all handling and disposal steps.[1][3]
Waste Container Sealed, leak-proof, chemically compatible container.Label clearly with "HAZARDOUS WASTE" and full chemical name.[2][3]
Contaminated Items Gloves, tips, vials, labware.Segregate and dispose of as solid hazardous waste.[2][6]
Final Disposal Institutional EHS or licensed contractor.Schedule a formal waste pickup.[3][6]

Experimental Protocols and Visualizations

Logical Workflow for Disposal

The disposal process follows a clear logical sequence to ensure safety and compliance. This workflow begins with the identification of the waste and ends with its final removal from the laboratory by certified personnel.

Start Identify Waste: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Assess Assess Hazards (Assume Hazardous - Benzyl Groups) Start->Assess PPE Don Mandatory PPE (Gloves, Goggles, Lab Coat) Assess->PPE WorkArea Work in Chemical Fume Hood PPE->WorkArea Decision Waste Type? WorkArea->Decision SolidWaste Solid Peptide Waste (incl. empty original vial) Decision->SolidWaste  Pure Solid Contaminated Contaminated Labware (Tips, Gloves, Wipes) Decision->Contaminated  Contaminated  Items ContainerSolid Place in Labeled 'HAZARDOUS WASTE' Container (Solid) SolidWaste->ContainerSolid ContainerCont Place in Labeled 'HAZARDOUS WASTE' Container (Contaminated Solids) Contaminated->ContainerCont Store Seal and Store Securely in Designated Waste Area ContainerSolid->Store ContainerCont->Store EHS Arrange Pickup with Institutional EHS Store->EHS End Disposal Complete EHS->End

Caption: Disposal workflow for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.